5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-2-16-11(15)9-10(14)7-5-6(12)3-4-8(7)13-9/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULOKRNQEYIONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715631 | |
| Record name | Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153501-30-5 | |
| Record name | Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and efficient two-step synthesis pathway for 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the Vilsmeier-Haack formylation of ethyl 5-bromo-1H-indole-2-carboxylate, followed by a Baeyer-Villiger oxidation of the resulting 3-formyl intermediate. This guide provides comprehensive experimental protocols, quantitative data, and visual diagrams to facilitate replication and further research.
Core Synthesis Pathway
The synthesis of this compound is achieved through the following two-step reaction sequence:
-
Step 1: Vilsmeier-Haack Formylation. Ethyl 5-bromo-1H-indole-2-carboxylate is subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position of the indole ring, yielding ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent. This reaction is a classic and effective method for the formylation of electron-rich heterocycles like indoles.
-
Step 2: Baeyer-Villiger Oxidation. The intermediate, ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate, undergoes a Baeyer-Villiger oxidation. This reaction converts the 3-formyl group into a formate ester, which upon workup, yields the desired 3-hydroxy group. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[1] This oxidation is a key step in introducing the hydroxyl functionality at the C3 position.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis pathway.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Vilsmeier-Haack Formylation | Ethyl 5-bromo-1H-indole-2-carboxylate | Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | POCl₃, DMF | Dichloromethane | 0 to rt | 2-4 | Approx. 90-95% (typical) |
| 2 | Baeyer-Villiger Oxidation | Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | This compound | m-CPBA, p-TsOH | Dichloromethane | 10 | 1-2 | 86%[1] |
Experimental Protocols
Step 1: Synthesis of Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate (Vilsmeier-Haack Reaction)
Materials:
-
Ethyl 5-bromo-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 5-bromo-1H-indole-2-carboxylate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.5 eq) to N,N-dimethylformamide (3.0 eq) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of ethyl 5-bromo-1H-indole-2-carboxylate over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate.
Step 2: Synthesis of this compound (Baeyer-Villiger Oxidation)
Materials:
-
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate (1.0 eq) and a catalytic amount of p-toluenesulfonic acid in dichloromethane.
-
Cool the solution to 10 °C in an ice-water bath.
-
Add meta-chloroperoxybenzoic acid (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 10 °C.
-
Stir the reaction mixture at 10 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.[1]
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Two-step synthesis of this compound.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester is a halogenated indole derivative with potential applications in medicinal chemistry and materials science. As a member of the indole family, a scaffold of significant pharmacological importance, understanding its physicochemical properties is crucial for its application in synthesis, biological screening, and formulation development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data, this guide also includes data from closely related structural analogs to provide a more complete profile for researchers. Detailed experimental protocols for determining key properties and a generalized synthetic workflow are also presented.
Core Physicochemical Properties
The foundational physicochemical data for this compound are summarized below. This includes identifier information and computationally predicted values that are valuable for in silico modeling and initial experimental design.
Table 1: Core Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate | - |
| CAS Number | 153501-30-5 | [1] |
| Molecular Formula | C₁₁H₁₀BrNO₃ | [1] |
| Molecular Weight | 284.11 g/mol | [1] |
| Predicted LogP | 2.81 | - |
| Predicted TPSA | 62.32 Ų | - |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Rotatable Bonds | 2 | - |
Comparative Physicochemical Data
Direct experimental data for the target compound is not extensively available in the public domain. To provide a practical reference for researchers, the following table presents experimental data for structurally similar indole derivatives. These analogs, primarily Ethyl 5-bromo-1H-indole-2-carboxylate (lacking the 3-hydroxy group), offer valuable insights into the expected properties of the target molecule.
Table 2: Experimental Physicochemical Data of Structural Analogs
| Property | Analog Compound | Experimental Value | Source |
| Melting Point | Ethyl 5-bromo-1H-indole-2-carboxylate | 163-167 °C | [2] |
| Appearance | Ethyl 5-bromo-1H-indole-2-carboxylate | Pale yellow fused solid | [2] |
| Solubility | 5-Bromo-1H-indole-2-carboxylic acid | Soluble in DMSO and DMF | - |
Note: This data is provided for closely related compounds and should be used as an estimation. Experimental verification for this compound is recommended.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug development. Below are detailed, generalized methodologies for key experiments.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperatures at which the first droplet of liquid appears (onset) and at which the entire solid has melted (clear point) are recorded. The melting point is reported as this range.
Determination of Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in a specific solvent.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of the solid compound is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vial is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the compound in the diluted sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Spectroscopic Characterization
Objective: To confirm the chemical structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A 5-10 mg sample is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the proton and carbon environments within the molecule.
-
-
Mass Spectrometry (MS):
-
A dilute solution of the sample is analyzed using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight of the compound. The isotopic pattern for bromine (¹⁹Br/⁸¹Br) should be observable.
-
Synthetic and Characterization Workflow
The synthesis of this compound typically involves the modification of a precursor indole. The following diagram illustrates a generalized workflow from synthesis to characterization.
References
An In-Depth Technical Guide to 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester (CAS Number: 153501-30-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester (CAS No. 153501-30-5), a halogenated indole derivative. This document collates available data on its chemical and physical properties, outlines a key synthetic protocol, and discusses the potential biological significance of the broader class of 5-bromoindole compounds in the context of drug discovery and development. While specific biological data for this exact ester is limited in publicly accessible literature, the indole scaffold is a well-established pharmacophore. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its structure features a core indole ring system, which is a prevalent motif in numerous biologically active molecules. The presence of a bromine atom at the 5-position, a hydroxyl group at the 3-position, and an ethyl ester at the 2-position provides multiple points for potential chemical modification and interaction with biological targets.
A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 153501-30-5 | [2] |
| Molecular Formula | C₁₁H₁₀BrNO₃ | [2] |
| Molecular Weight | 284.11 g/mol | [2] |
| Physical Form | Solid | [1] |
| Topological Polar Surface Area (TPSA) | 62.32 Ų | |
| logP (calculated) | 2.8127 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 2 |
Synthesis
The primary reported synthesis of this compound is achieved through the Baeyer-Villiger oxidation of its precursor, ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate. This reaction is a well-established method for converting aldehydes or ketones to esters or lactones, respectively, using a peroxyacid.
Experimental Protocol: Baeyer-Villiger Oxidation
This protocol is based on the general principles of the Baeyer-Villiger oxidation and the specific transformation reported for this compound.
Materials:
-
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate
-
m-Chloroperoxybenzoic acid (m-CPBA) or another suitable peroxyacid
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution. The molar ratio of m-CPBA to the starting material should be optimized, but typically ranges from 1.1 to 1.5 equivalents.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose excess peroxide.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired this compound.
Logical Workflow for Baeyer-Villiger Oxidation:
Caption: Workflow for the synthesis via Baeyer-Villiger oxidation.
Potential Biological Activity and Applications in Drug Discovery
Anticancer Potential
Several studies have highlighted the potential of 5-bromoindole derivatives as anticancer agents. A key mechanism of action for some of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] Aberrant EGFR signaling is a hallmark of many cancers, and its inhibition can lead to cell cycle arrest and apoptosis. Derivatives of 5-bromoindole-2-carboxylic acid have shown antiproliferative activity against various cancer cell lines, including those of the liver, lung, and breast.
Signaling Pathway of EGFR Inhibition:
Caption: Simplified EGFR signaling and inhibition by indole derivatives.
Antibacterial Activity
Derivatives of 5-bromoindole-2-carboxamide have also been investigated for their antibacterial properties. Some of these compounds have demonstrated significant activity against pathogenic Gram-negative bacteria.[4] The indole nucleus is a common feature in many natural and synthetic antibacterial agents, and functionalization of this core can lead to the development of novel antimicrobial drugs.
Conclusion
This compound is a readily synthesizable indole derivative with potential for further chemical exploration. While direct biological data for this specific compound is sparse, the established anticancer and antibacterial activities of the broader class of 5-bromoindoles suggest that it could be a valuable starting point for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties and synthesis, intended to facilitate future research and development efforts in medicinal chemistry and drug discovery. Further investigation is warranted to fully elucidate the biological activity profile of this specific ester and its potential as a lead compound or valuable intermediate.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester. Given the absence of specific experimental structural data in the public domain for this exact molecule, this guide combines available data for the compound and its close analogs with generalized experimental protocols and theoretical considerations to serve as a valuable resource for researchers.
Molecular Structure and Properties
This compound is a halogenated indole derivative. The indole scaffold is a prominent feature in many biologically active compounds.[1] The presence of a bromine atom at the 5-position, a hydroxyl group at the 3-position, and an ethyl carboxylate group at the 2-position significantly influences the molecule's electronic properties, reactivity, and potential biological activity.[2] The molecular formula of the compound is C₁₁H₁₀BrNO₃, and its molecular weight is 284.11 g/mol .[2]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀BrNO₃ | [2] |
| Molecular Weight | 284.11 g/mol | [2] |
| CAS Number | 153501-30-5 | [2] |
| Appearance | Expected to be a solid | |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | [3] |
| Storage | Room temperature | [2] |
Spectroscopic Data (Predicted)
¹H NMR (Predicted):
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| NH (indole) | 8.0 - 12.0 | Broad Singlet |
| Ar-H (C4) | ~7.6 | Doublet |
| Ar-H (C6) | ~7.2 | Doublet of Doublets |
| Ar-H (C7) | ~7.3 | Doublet |
| OCH₂ (ethyl) | ~4.3 | Quartet |
| CH₃ (ethyl) | ~1.3 | Triplet |
¹³C NMR (Predicted):
| Carbon | Expected Chemical Shift (ppm) |
| C=O (ester) | 160 - 165 |
| C2 | 135 - 140 |
| C3 | 145 - 150 |
| C3a | 125 - 130 |
| C4 | 120 - 125 |
| C5 | 115 - 120 (C-Br) |
| C6 | 120 - 125 |
| C7 | 110 - 115 |
| C7a | 130 - 135 |
| OCH₂ (ethyl) | ~60 |
| CH₃ (ethyl) | ~14 |
Synthesis and Characterization Workflow
The synthesis of this compound can be approached through multi-step organic synthesis, likely starting from a substituted aniline or indole precursor. A generalized workflow for its synthesis and structural elucidation is depicted below.
Caption: A generalized workflow for the synthesis and structural characterization of the target compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate synthesis and characterization of chemical compounds. The following sections provide generalized, yet detailed, methodologies for key analytical techniques.
Synthesis of this compound
While a specific, detailed protocol for the title compound is not published, a plausible synthetic route involves the hydroxylation of a suitable precursor like ethyl 5-bromo-1H-indole-2-carboxylate.
Materials:
-
Ethyl 5-bromo-1H-indole-2-carboxylate
-
An appropriate oxidizing agent (e.g., N-bromosuccinimide followed by hydrolysis, or a direct hydroxylation reagent)
-
Suitable organic solvents (e.g., Dichloromethane, Tetrahydrofuran)
-
Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, magnesium sulfate, silica gel)
Procedure:
-
Dissolve the starting indole ester in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to a suitable temperature (e.g., 0 °C or -78 °C) depending on the reactivity of the chosen reagent.
-
Slowly add the oxidizing or hydroxylating agent to the stirred solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution for reactions involving halogens).
-
Perform an aqueous workup by washing the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product using NMR, Mass Spectrometry, and IR spectroscopy.
Single-Crystal X-ray Diffraction (General Protocol)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid.[5]
1. Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.
-
Slowly evaporate the solvent at room temperature or in a refrigerator.
-
Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent.
-
Select a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality (transparent, no visible cracks).[5]
2. Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the goniometer on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
3. Structure Solution and Refinement:
-
Integrate the diffraction spots to obtain their intensities.
-
Apply corrections for absorption and other experimental factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and displacement parameters against the experimental data to improve the model.
-
Locate and refine hydrogen atoms.
-
The final refined structure will provide accurate bond lengths, bond angles, and torsion angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution.[4]
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
2. ¹H NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and lock on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse, a spectral width of ~16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[4]
-
Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak.
3. ¹³C NMR Data Acquisition:
-
Use the same sample to acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of ~240 ppm and a larger number of scans (e.g., 256 or more) due to the low natural abundance of ¹³C.[4]
-
Process the data similarly to the ¹H spectrum.
Potential Biological Activity and Signaling Pathways
While the specific biological targets of this compound have not been reported, numerous studies have highlighted the potential of 5-bromoindole derivatives as potent anticancer agents.[1][6] One of the key mechanisms of action for related compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]
EGFR Signaling Pathway and Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is a common feature in many cancers. The diagram below illustrates a simplified EGFR signaling cascade and the point of inhibition by certain 5-bromoindole derivatives.
Caption: Inhibition of the EGFR signaling pathway by a potential 5-bromoindole derivative.
Conclusion
This compound is a molecule of significant interest for medicinal chemistry and drug discovery. While detailed experimental structural data is currently lacking, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established methodologies and data from related compounds. The potential for this class of molecules to act as kinase inhibitors, particularly targeting the EGFR pathway, warrants further investigation. The protocols and information presented herein are intended to serve as a valuable resource for researchers embarking on the study of this and similar indole derivatives.
References
Spectroscopic and Structural Elucidation of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed analysis of its structural features through spectroscopic methods.
Introduction
This compound is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and natural products. Understanding the precise chemical structure and electronic environment of this molecule is crucial for its potential applications in medicinal chemistry and materials science. This guide presents predicted ¹H and ¹³C NMR spectral data based on the analysis of structurally related compounds, alongside a standardized experimental protocol for acquiring such data.
Predicted NMR Spectral Data
Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, the following ¹H and ¹³C NMR data are predicted based on established substituent effects on the indole ring system. These predictions are derived from the analysis of similar compounds, including various 5-bromoindole-2-carboxylates and 3-hydroxyindole derivatives.
Predicted ¹H NMR Spectral Data
The predicted chemical shifts (δ) for the protons in this compound are presented in Table 1. The data is referenced to a typical deuterated solvent, such as DMSO-d₆.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH (Indole) | 11.5 - 12.5 | br s |
| OH | 9.0 - 10.0 | br s |
| H-4 | 7.8 - 8.0 | d |
| H-6 | 7.2 - 7.4 | dd |
| H-7 | 7.4 - 7.6 | d |
| -OCH₂CH₃ | 4.2 - 4.4 | q |
| -OCH₂CH₃ | 1.2 - 1.4 | t |
br s = broad singlet, d = doublet, dd = doublet of doublets, q = quartet, t = triplet
Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon atoms are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 165 |
| C-2 | 140 - 145 |
| C-3 | 130 - 135 |
| C-3a | 125 - 130 |
| C-4 | 120 - 125 |
| C-5 | 115 - 120 |
| C-6 | 125 - 130 |
| C-7 | 110 - 115 |
| C-7a | 135 - 140 |
| -OCH₂CH₃ | 60 - 65 |
| -OCH₂CH₃ | 14 - 16 |
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of indole derivatives, which can be adapted for this compound.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent may affect the chemical shifts, particularly for exchangeable protons (NH and OH).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
-
Filtration: If necessary, filter the solution to remove any particulate matter.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer and Parameters
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Temperature: Standard probe temperature (e.g., 298 K).
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-32 scans, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.
Visualization of Molecular Structure and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering for NMR assignments and a typical workflow for NMR analysis.
Caption: Molecular structure of the target compound.
Caption: A typical experimental workflow for NMR analysis.
The Biological Activity of Brominated Indole Esters: A Technical Whitepaper for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated indole esters represent a promising class of heterocyclic compounds with a diverse range of biological activities. This technical guide provides an in-depth analysis of their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential as therapeutic agents. Quantitative data from various studies are summarized to facilitate comparison, and detailed experimental protocols for key biological assays are provided. Furthermore, this paper visualizes critical signaling pathways and experimental workflows to offer a comprehensive understanding of the current research landscape and future directions in the development of brominated indole ester-based pharmaceuticals.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Halogenation, particularly bromination, of the indole ring has been shown to significantly enhance the biological activities of these compounds.[2] The presence of a bromine atom can alter the electronic and steric properties of the indole molecule, leading to improved binding affinity for biological targets and enhanced membrane permeability.[2] This whitepaper focuses on brominated indole esters, a subclass that combines the bioactivity of the brominated indole core with the versatile chemistry of the ester functional group, which can be readily modified to fine-tune pharmacokinetic and pharmacodynamic properties. The diverse biological activities of these compounds, including anticancer, antimicrobial, and anti-inflammatory effects, make them attractive candidates for further investigation in drug discovery programs.
Synthesis and Characterization of Brominated Indole Esters
The synthesis of brominated indole esters can be achieved through several routes, often involving the bromination of a pre-formed indole ester or the construction of the indole ring from a brominated precursor.
General Synthetic Strategies
-
Electrophilic Bromination: A common method involves the direct bromination of an indole ester using reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity of the bromination is influenced by the substituents on the indole ring and the reaction conditions.[3]
-
Fischer Indole Synthesis: This classic method can be adapted to synthesize brominated indole esters by using a brominated phenylhydrazine and a suitable ketoester.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches utilize palladium-catalyzed reactions to construct the indole ring or to introduce the bromo substituent.[4]
Example Synthesis Protocol: Methyl 6-bromo-1H-indole-3-acetate
A regioselective synthesis of methyl 6-bromoindolyl-3-acetate has been achieved in a three-step process with a 68% overall yield.[5] The key step involves the introduction of electron-withdrawing groups at the N1 and C8 positions to direct the bromination to the C6 position.[5] The protecting groups are subsequently removed to yield the desired product.[5]
Characterization
The synthesized brominated indole esters are typically characterized using a combination of spectroscopic and spectrometric techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the structure of the molecule, including the position of the bromine atom on the indole ring.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H of the indole, the C=O of the ester, and C-Br bonds.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of crystalline compounds.[5][8]
Biological Activities of Brominated Indole Esters
Brominated indole esters have demonstrated a wide array of biological activities, which are summarized in the following sections. Quantitative data for specific compounds are presented in the tables below.
Anticancer Activity
Several brominated indole derivatives have shown potent anticancer activity against various human cancer cell lines. The mechanisms of action are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Table 1: Anticancer Activity of Brominated Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-4-iodoindole | S. aureus | 20 µg/mL | [2] |
| 4-Bromo-6-chloroindole | S. aureus | 30 µg/mL | [2] |
| Spiro[indoline-3,2'-pyrrolidin]-2-one derivative | HCT-116 | < 1 | [9] |
| Benzimidazole-triazole chalcone derivative | PC3 | 5.64 | [10] |
Antimicrobial Activity
The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Brominated indoles have shown promising activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antimicrobial Activity of Brominated Indole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-Bromo-6-chloroindole | S. aureus ATCC 6538 | 30 | [2] |
| 6-Bromo-4-iodoindole | S. aureus ATCC 6538 | 20 | [2] |
| Brominated indole alkaloid | Various bacterial strains | 2-8 | [1] |
| Indole-triazole derivative | Various microorganisms | 3.125-50 | [11] |
Quorum Sensing Inhibition
Quorum sensing (QS) is a bacterial communication system that regulates virulence factor production and biofilm formation. Inhibition of QS is a promising anti-virulence strategy. Bromination of indole-3-carboxaldehydes has been shown to significantly increase their potency as QS inhibitors in Chromobacterium violaceum.
Table 3: Quorum Sensing Inhibitory Activity of Brominated Indole-3-Carboxaldehydes
| Compound | IC50 (µM) | Fold Reduction from Control | Reference |
| Indole-3-carboxaldehyde (Control) | 171 | - | [12] |
| 5-Bromoindole-3-carboxaldehyde | 13 | 13 | [12] |
| 6-Bromoindole-3-carboxaldehyde | 19 | 9 | [12] |
| 7-Bromoindole-3-carboxaldehyde | 72 | 2 | [12] |
Enzyme Inhibition
Brominated indole derivatives have been identified as inhibitors of various enzymes implicated in disease. For example, some have shown inhibitory activity against cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. Others have been found to inhibit protein kinases, such as CK2, which are often dysregulated in cancer.
Table 4: Enzyme Inhibitory Activity of Brominated Indole Derivatives
| Compound Class | Target Enzyme | Inhibition Data (Ki or IC50) | Reference |
| Bromophenol derivatives | hCA I | Ki: 2.53 ± 0.25 to 25.67 ± 4.58 nM | [13] |
| Bromophenol derivatives | hCA II | Ki: 1.63 ± 0.11 to 15.05 ± 1.07 nM | [13] |
| Bromophenol derivatives | AChE | Ki: 6.54 ± 1.03 to 24.86 ± 5.30 nM | [13] |
Signaling Pathways and Mechanisms of Action
The biological effects of brominated indole esters are mediated through their interaction with various cellular signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in cellular responses to environmental toxins and in various physiological processes. Some brominated indoles act as agonists for the AhR, leading to the transcription of target genes such as cytochrome P450s (CYPs).
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Cyclooxygenase-2 (COX-2) Inflammatory Pathway
Inflammation is a key factor in many diseases. Brominated indoles can inhibit the production of pro-inflammatory mediators by targeting the COX-2 pathway. This involves the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory molecules.
Caption: Cyclooxygenase-2 (COX-2) Inflammatory Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of brominated indole esters.
Synthesis and Screening Workflow
The general workflow for the discovery and evaluation of bioactive brominated indole esters involves several key stages, from initial synthesis to biological testing.
Caption: General Workflow for Synthesis and Screening.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]
-
Cell Seeding: Seed cells (e.g., A549 human lung adenocarcinoma cells) in a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.[14]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the brominated indole ester and incubate for the desired time period (e.g., 24 or 48 hours).[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][18]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21][22][23]
-
Bacterial Culture: Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium overnight.
-
Compound Dilution: Prepare a serial dilution of the brominated indole ester in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
Brominated indole esters have emerged as a versatile and potent class of compounds with significant potential in drug discovery. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, warrant further investigation. Future research should focus on:
-
Lead Optimization: Systematic modification of the indole and ester moieties to improve potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential and potential side effects.
-
In Vivo Studies: Evaluation of the most promising candidates in animal models of disease to assess their efficacy and safety in a physiological context.
The continued exploration of brominated indole esters is likely to yield novel therapeutic agents for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 21. dickwhitereferrals.com [dickwhitereferrals.com]
- 22. apec.org [apec.org]
- 23. rapidmicrobiology.com [rapidmicrobiology.com]
Unlocking the Therapeutic Potential of Substituted Indoles: A Mechanistic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged structural motif in medicinal chemistry, forms the backbone of a vast array of biologically active compounds. Its inherent versatility allows for substitutions that can dramatically modulate its pharmacological profile, leading to the development of potent therapeutic agents across multiple disease areas. This in-depth technical guide elucidates the core mechanisms of action for substituted indole derivatives, providing a comprehensive resource for professionals engaged in drug discovery and development. We will explore key signaling pathways, present quantitative data for comparative analysis, and detail essential experimental methodologies.
Widespread Therapeutic Applications
Substituted indole derivatives have demonstrated significant efficacy in a range of therapeutic areas, including:
-
Oncology: Indole-based compounds have emerged as powerful anticancer agents, targeting various hallmarks of cancer.[1][2] Their mechanisms include the inhibition of critical enzymes involved in cell proliferation and survival, as well as the disruption of microtubule dynamics.[1][3] Several indole-based drugs, such as sunitinib, osimertinib, and panobinostat, have received FDA approval for clinical use in treating various cancers.[3]
-
Anti-inflammatory Disorders: Chronic inflammation underlies numerous diseases. Substituted indoles have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5]
-
Infectious Diseases: The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Certain synthetic indole derivatives have shown promise against multidrug-resistant Gram-positive bacteria by inhibiting respiratory metabolism and disrupting membrane potential.[6][7][8]
-
Neurodegenerative Diseases: The neuroprotective effects of indole derivatives are a growing area of research.[9][10] Mechanisms include antioxidant activity, modulation of neuroinflammatory pathways, and inhibition of protein aggregation, which are key pathological features of diseases like Alzheimer's and Parkinson's.[9][10]
Core Mechanisms of Action and Signaling Pathways
The diverse pharmacological activities of substituted indole derivatives stem from their ability to interact with a multitude of molecular targets and modulate key signaling pathways.
Kinase Inhibition
A primary mechanism of action for many anticancer indole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.[11] Dysregulation of kinase activity is a common driver of cancer.
-
Receptor Tyrosine Kinases (RTKs): Substituted indoles can target RTKs like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer.[1] Inhibition of EGFR blocks downstream signaling pathways responsible for cell proliferation and survival. Sunitinib, for example, is a multi-targeted RTK inhibitor.[3]
-
Non-Receptor Tyrosine Kinases: The JAK/STAT pathway is another critical signaling cascade in cancer. Some indole derivatives have been identified as potent inhibitors of Janus kinase 2 (JAK2).[12]
Below is a diagram illustrating the general principle of RTK inhibition by substituted indole derivatives.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a substituted indole derivative.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[3] Several indole derivatives, including vinca alkaloids like vincristine and vinblastine, exert their cytotoxic effects by interfering with tubulin polymerization.[2][13] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[2]
The workflow for evaluating tubulin polymerization inhibitors is depicted below.
Caption: Experimental workflow for assessing tubulin polymerization inhibitors.
Modulation of the NF-κB Signaling Pathway
The transcription factor NF-κB plays a central role in inflammation and cancer.[14][15] The canonical NF-κB pathway is a key target for anti-inflammatory and anticancer indole derivatives. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Some indole derivatives can inhibit this pathway, thereby reducing inflammation and promoting apoptosis in cancer cells.[14][15]
The following diagram illustrates the canonical NF-κB signaling pathway and its inhibition.
Caption: Canonical NF-κB signaling pathway and its inhibition by substituted indole derivatives.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[14] Its aberrant activation is a frequent event in cancer. Several substituted indole derivatives have been shown to inhibit key components of this pathway, leading to decreased cancer cell viability and induction of apoptosis.[14][15]
Quantitative Data on Substituted Indole Derivatives
The following tables summarize the biological activities of representative substituted indole derivatives, providing a basis for structure-activity relationship (SAR) studies and further drug development.
Table 1: Anticancer Activity of Substituted Indoles Targeting Kinases
| Compound Class | Specific Compound Example | Target | Cancer Cell Line | Activity (IC50/GI50) |
| Pyrazolinyl-indoles | Compound with p-tolyl and phenylethanone substituents | EGFR | Leukemia | 78.76% growth inhibition at 10 µM[1] |
| Spirooxindoles | N-alkylated maleimide derivatives | HER2/HER3 | MCF-7 | 3.88 - 5.83 µM[1] |
| Indole-curcumin derivatives | Methoxy-substituted indole curcumin derivative | EGFR, GSK-3β, Bcr-Abl | Hep-2, A549, HeLa | 12 µM, 15 µM, 4 µM[11] |
| Amino derivatives of epoxyalantolactone | SL10, SL35 | JAK2 | HeLa | 12.7 nM, 21.7 nM[12] |
Table 2: Antitubulin Activity of Substituted Indoles
| Compound Class | Specific Compound Example | Cancer Cell Line | Activity (EC50/IC50) |
| Indole-acrylamide derivatives | - | Huh7 (Hepatocellular Carcinoma) | 5.0 µM[1] |
| Indole-substituted furanones | Compound 11 | U-937 | 0.6 µM[11] |
| Indole-1,3,4-oxadiazole hybrids | Compound 10 | - | -[11] |
Table 3: Antibacterial Activity of Substituted Indoles
| Compound Class | Specific Compound Example | Target Bacteria | Activity (EC50) |
| Indole derivatives with pyridinium moieties | Compound 43 | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc) | 1.0 µg/mL (Xoo), 1.9 µg/mL (Xoc)[16] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for key assays used to characterize the mechanisms of action of substituted indole derivatives.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted indole derivative for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Tubulin Polymerization Assay
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to polymerized tubulin.
Protocol:
-
Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., G-PEM buffer) on ice.
-
Reaction Setup: In a 96-well plate, add the tubulin solution and the substituted indole derivative at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.
-
Initiate Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Data Acquisition: Monitor the change in absorbance at 340 nm or fluorescence over time using a plate reader.
-
Data Analysis: Plot the absorbance/fluorescence versus time to generate polymerization curves. Calculate the rate of polymerization and the IC50 value for inhibition.
Western Blot Analysis for Signaling Pathway Modulation
Principle: Western blotting is used to detect specific proteins in a sample and assess the effect of a compound on their expression or phosphorylation status, providing insights into signaling pathway modulation.
Protocol:
-
Cell Lysis: Treat cells with the indole derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, IκBα).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The indole scaffold remains a highly versatile and fruitful starting point for the design of novel therapeutic agents. The diverse mechanisms of action of substituted indole derivatives, ranging from kinase and tubulin inhibition to the modulation of critical signaling pathways like NF-κB and PI3K/Akt, underscore their broad therapeutic potential. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and detailed experimental protocols, is paramount for the continued development of innovative and effective indole-based drugs to address a wide spectrum of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. ajchem-b.com [ajchem-b.com]
- 6. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria | Semantic Scholar [semanticscholar.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Recent Development in Indole Derivatives as Anticancer Agents for...: Ingenta Connect [ingentaconnect.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Synthesis of 5-Substituted Indole Esters
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The ability to introduce substituents at the 5-position of the indole ring, coupled with an ester functionality, provides a versatile handle for further molecular elaboration and fine-tuning of pharmacological properties. This in-depth technical guide provides a comprehensive review of the key synthetic strategies for accessing 5-substituted indole esters, with a focus on detailed experimental protocols, quantitative data comparison, and mechanistic understanding.
Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains a cornerstone for the construction of the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, derived from the condensation of a phenylhydrazine with an aldehyde or ketone.[1] For the synthesis of 5-substituted indole-2-carboxylates, a p-substituted phenylhydrazine is typically reacted with an α-ketoester, such as ethyl pyruvate.
General Mechanism and Workflow
The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A[2][2]-sigmatropic rearrangement, followed by the loss of ammonia, leads to the aromatic indole ring.[1]
References
An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester. Due to the limited direct experimental data for this specific compound, this guide leverages data from closely related analogs, such as 5-Bromo-1H-indole-2-carboxylic acid and Indole-2-carboxylic acid, to provide well-founded estimations and recommended experimental protocols.
Physicochemical Properties
Before delving into solubility and stability, a summary of the key physicochemical properties of this compound is presented.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNO₃ | [1][2] |
| Molecular Weight | 284.11 g/mol | [1][2] |
| CAS Number | 153501-30-5 | [1][2] |
| Appearance | Likely a solid powder | |
| Storage (Solid) | 4°C, stored under nitrogen | [1] |
Solubility Profile
Table 1: Estimated Solubility of this compound (Note: This data is an estimation based on the solubility of Indole-2-carboxylic acid and the expected effects of the substituents. Experimental verification is crucial.)
| Solvent | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Methanol | Sparingly Soluble |
| Ethanol | Sparingly Soluble |
| Water | Poorly Soluble |
| Dichloromethane | Slightly Soluble |
Stability Considerations
The stability of this compound is a critical factor for its storage, handling, and application in experimental settings. Key factors influencing its stability include pH, light, and temperature.
pH-Dependent Stability: The ester functional group is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which would yield 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid and ethanol. The indole ring itself can be more susceptible to oxidation in alkaline conditions.[4] For aqueous solutions, maintaining a neutral pH range (pH 6-8) is advisable to balance solubility and stability.[4]
Photostability: Brominated aromatic compounds can be sensitive to light and may undergo photodegradation.[4] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[4]
Thermal Stability: As a solid, the compound should be stored at 4°C.[1] Stock solutions, particularly in anhydrous DMSO, should be stored at -20°C in tightly sealed, light-protecting containers to minimize degradation.[4] Multiple freeze-thaw cycles should be avoided to prevent degradation.
Oxidative Stability: The indole ring is susceptible to oxidation.[4] Storing the compound under an inert atmosphere (e.g., nitrogen) can mitigate oxidative degradation.[1]
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of the solubility and stability of this compound.
1. Solubility Determination: Shake-Flask Method
This method is a standard technique for determining equilibrium solubility.[3]
-
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container.[3]
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units such as g/L or mol/L.[3]
-
2. Stability Assessment: HPLC-Based Degradation Study
This protocol allows for the quantitative assessment of the compound's stability under various conditions.
-
Methodology:
-
Solution Preparation: Prepare solutions of this compound of a known concentration in different media (e.g., buffers of varying pH, different solvents).
-
Stress Conditions: Expose the solutions to various stress conditions:
-
pH: Incubate solutions at different pH values (e.g., 2, 7, 10) at a controlled temperature.
-
Light: Expose solutions to a controlled light source (e.g., UV lamp) while keeping a control sample in the dark.
-
Temperature: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperature (-20°C).
-
-
Time-Point Sampling: Withdraw aliquots from each solution at specific time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate and calculate the half-life under each condition.
-
Potential Biological Relevance and Signaling Pathways
While specific biological targets of this compound are not well-documented, derivatives of the closely related 5-bromoindole-2-carboxylic acid have been investigated as inhibitors of various enzymes, including Epidermal Growth Factor Receptor (EGFR), Matrix Metalloproteinase-13 (MMP-13), and Indoleamine 2,3-dioxygenase (IDO).[5][6] These enzymes are involved in critical signaling pathways related to cancer cell proliferation and immune response.
The following diagram illustrates a generalized signaling pathway where an inhibitor derived from the 5-bromoindole scaffold might act.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
This diagram illustrates how a 5-bromoindole derivative could act as an inhibitor of a receptor tyrosine kinase, such as EGFR, thereby blocking downstream signaling pathways that lead to cell proliferation.
Synthesis and Logical Workflow
The synthesis of this compound can be achieved through a multi-step process. A logical workflow for its synthesis and subsequent use in research is depicted below.
Caption: Workflow for synthesis and experimental evaluation.
This workflow outlines the key stages from the synthesis of the target compound to its characterization and subsequent evaluation of its physicochemical and biological properties.
References
The Therapeutic Potential of Brominated Indoles: A Technical Guide to Key Molecular Targets
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the promising therapeutic targets of brominated indoles, a class of marine-derived natural products. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to accelerate the discovery and development of novel therapeutics.
Brominated indoles, a diverse family of compounds primarily isolated from marine organisms, have emerged as a significant area of interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include potent anti-inflammatory, anticancer, antiviral, antibacterial, and neuroprotective effects. This guide provides an in-depth analysis of the key molecular targets and mechanisms of action underlying the therapeutic potential of these fascinating molecules.
Anti-inflammatory Activity: Targeting Cyclooxygenases and NF-κB
Inflammation is a critical physiological process that, when dysregulated, contributes to a wide range of chronic diseases. Brominated indoles have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory cascade.
A primary target for several brominated indoles is the cyclooxygenase (COX) enzyme, with isoforms COX-1 and COX-2 playing crucial roles in prostaglandin synthesis.[1][2][3] Computational studies, including molecular docking and molecular dynamics simulations, have elucidated the binding mechanisms of various brominated indoles to these enzymes.[1][2][3] Compounds such as tyrindoxyl sulfate, tyrindoleninone, 6-bromoisatin, and 6,6′-dibromoindirubin have been shown to anchor within the binding pockets of COX-1 and COX-2, suggesting a plausible mechanism for their selective inhibition.[1][2][3]
Another critical signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. The translocation of NF-κB to the nucleus triggers the expression of pro-inflammatory genes. Studies have shown that 6-bromoindole and 6-bromoisatin can significantly inhibit the translocation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages, thereby reducing the expression of downstream inflammatory mediators.[4]
Quantitative Data: Inhibition of Inflammatory Mediators
| Compound | Target | Assay | IC50 | Reference |
| Hypobranchial Gland Extract | Nitric Oxide (NO) | LPS-stimulated RAW264.7 macrophages | 30.8 µg/mL | [4][5] |
| Hypobranchial Gland Extract | Tumor Necrosis Factor α (TNFα) | LPS-stimulated RAW264.7 macrophages | 43.03 µg/mL | [4][5] |
| Hypobranchial Gland Extract | Prostaglandin E2 (PGE2) | Calcium ionophore-stimulated 3T3 ccl-92 fibroblasts | 34.24 µg/mL | [4][5] |
| 5-bromoisatin | Tumor Necrosis Factor α (TNFα) | LPS-stimulated RAW264.7 macrophages | 38.05 µM | [5] |
| 6-bromoisatin | Nitric Oxide (NO) | LPS-stimulated RAW264.7 macrophages | 122.65 µM | [5] |
| 6-bromoindole | Nitric Oxide (NO) | LPS-stimulated RAW264.7 macrophages | 150.01 µM | [5] |
| Tyrindoleninone | Nitric Oxide (NO) | LPS-stimulated RAW264.7 macrophages | 157.12 µM | [5] |
Experimental Protocol: In Vitro Anti-inflammatory Assays
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Nitric Oxide (NO) Inhibition Assay: Cells are seeded in 96-well plates and pre-treated with various concentrations of brominated indoles for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
TNFα and PGE2 Inhibition Assays: For TNFα measurement, RAW264.7 cells are treated as described for the NO assay. For PGE2, 3T3 ccl-92 fibroblasts are stimulated with a calcium ionophore. The levels of TNFα and PGE2 in the cell culture supernatants are quantified using commercially available ELISA kits.
NF-κB Translocation Assay: RAW264.7 cells are grown on coverslips and treated with brominated indoles prior to LPS stimulation. Cells are then fixed, permeabilized, and stained with an anti-NF-κB p65 antibody. The subcellular localization of NF-κB is visualized by fluorescence microscopy.
Signaling Pathway: NF-κB Inhibition by Brominated Indoles
Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest
The potential of brominated indoles as anticancer agents is a rapidly growing field of research. These compounds have been shown to inhibit cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest in various cancer cell lines.
One of the key mechanisms of action is the modulation of the extracellular signal-regulated protein kinase (ERK) signaling pathway.[6] Inhibition of ERK activity can suppress cell growth and trigger apoptosis.[6] Furthermore, some brominated indoles, such as 3-(2-bromoethyl)-indole, have been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in cancer cell survival and proliferation.[7]
Studies on colorectal cancer cell lines have demonstrated that tyrindoleninone and a semi-purified fraction of 6-bromoisatin can induce apoptosis through caspase-dependent pathways.[6] Specifically, these compounds increase the activity of caspases 3 and 7, key executioner caspases in the apoptotic cascade.[6] The 6-bromoisatin fraction also caused cell cycle arrest in the G2/M phase.[6]
Quantitative Data: Anticancer Activity of Brominated Indoles
| Compound | Cell Line | Effect | IC50 / Concentration | Reference |
| Semi-purified 6-bromoisatin | HT29 (colorectal) | Inhibition of cell viability | ~100 µM | [6] |
| Semi-purified 6-bromoisatin | HT29 (colorectal) | Induction of apoptosis | - | [6] |
| Semi-purified 6-bromoisatin | HT29 (colorectal) | G2/M phase cell cycle arrest | 25.7% of cells | [6] |
| Tyrindoleninone | HT29 (colorectal) | Inhibition of cell viability | 390 µM | [6] |
| Tyrindoleninone | HT29 (colorectal) | Induction of apoptosis | 195 µM | [6] |
| 3-(2-bromoethyl)-indole (BEI-9) | SW480 (colon) | Growth inhibition | 12.5 µM | [7] |
| 3-(2-bromoethyl)-indole (BEI-9) | HCT116 (colon) | Growth inhibition | 5 µM | [7] |
Experimental Protocol: Cell Viability and Apoptosis Assays
Cell Culture: Human colorectal cancer cell lines (e.g., HT29, SW480, HCT116) are maintained in appropriate culture media supplemented with FBS and antibiotics.
Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of brominated indoles for a specified period (e.g., 24, 48, or 72 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and after incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
Caspase Activity Assay: Caspase-3/7 activity is measured using a luminescent or fluorescent assay kit according to the manufacturer's instructions. Briefly, cells are treated with the compounds, and then a specific caspase substrate is added. The resulting signal, which is proportional to caspase activity, is measured.
Cell Cycle Analysis: Treated cells are harvested, fixed in ethanol, and stained with a DNA-binding dye such as propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Logical Relationship: Anticancer Mechanisms of Brominated Indoles
Antiviral and Antibacterial Activities
Beyond their anti-inflammatory and anticancer properties, brominated indoles have also shown promise as antimicrobial agents.
A noteworthy example of antiviral activity is the in vitro inhibition of SARS-CoV-2 by a specific dihydrochloride of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole.[8][9] This compound was found to completely inhibit the replication of the virus at a concentration of 52.0 µM and also suppressed the formation of syncytia induced by the viral spike protein.[8][9]
The antibacterial actions of brominated indoles are multifaceted. Some derivatives, particularly 6-bromoindolglyoxylamide polyamine conjugates, exhibit intrinsic antimicrobial activity against Gram-positive bacteria by causing rapid membrane permeabilization and depolarization.[10] Additionally, certain brominated indole-3-carboxaldehydes have been shown to act as quorum sensing inhibitors, potentially mitigating bacterial pathogenesis without exerting direct bactericidal pressure.[11] Furthermore, 6-bromoindole derivatives have been identified as inhibitors of bacterial cystathionine γ-lyase, an enzyme involved in essential metabolic pathways.[12]
Quantitative Data: Antimicrobial Activity of Brominated Indoles
| Compound | Target Organism | Activity | IC50 / MIC / Concentration | Reference |
| Dihydrochloride of a 6-bromo-indole derivative | SARS-CoV-2 | Inhibition of viral replication | 52.0 µM (complete inhibition) | [8][9] |
| 5-bromo-substituted indole-3-carboxamido polyamine (13b) | Staphylococcus aureus | Antimicrobial | ≤ 0.28 µM (MIC) | [13][14] |
| 5-bromo-substituted indole-3-carboxamido polyamine (13b) | Acinetobacter baumannii | Antimicrobial | ≤ 0.28 µM (MIC) | [13][14] |
| 5-bromo-substituted indole-3-carboxamido polyamine (13b) | Cryptococcus neoformans | Antimicrobial | ≤ 0.28 µM (MIC) | [13][14] |
| 5-bromoindole-3-carboxaldehyde | Chromobacterium violaceum | Quorum Sensing Inhibition | Reduced IC50 13-fold vs. non-brominated analog | [11] |
Neuroprotective Potential
Emerging research suggests that brominated indoles may also have therapeutic applications in neurodegenerative diseases. A study on synthetic marine natural product-inspired brominated indole-3-glyoxylamides revealed that all tested compounds exhibited binding affinity to the amyloid protein alpha-synuclein, which is implicated in Parkinson's disease.[15][16] This suggests a potential role for these compounds in modulating the aggregation of pathogenic proteins. The neuroprotective effects of some indole compounds are also attributed to the modulation of inflammatory and anti-oxidative pathways.[17][18]
Future Directions
The diverse biological activities and promising therapeutic targets of brominated indoles underscore their potential as a rich source for drug discovery and development. Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular interactions with their targets through structural biology and advanced biochemical techniques.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating novel analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Translating the promising in vitro findings into preclinical animal models to assess their therapeutic efficacy and safety profiles.
-
Exploration of Novel Targets: Continuing to screen brominated indole libraries against a wider range of biological targets to uncover new therapeutic opportunities.
This technical guide provides a solid foundation for researchers and drug developers to explore the vast potential of brominated indoles. The continued investigation of these marine-derived compounds holds the promise of delivering novel and effective treatments for a wide range of human diseases.
References
- 1. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [researchportal.scu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [research-repository.griffith.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Substituted Indole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective properties.[2][3][4] The characterization and structural elucidation of novel substituted indole compounds are paramount in drug discovery and medicinal chemistry. Spectroscopic techniques provide the fundamental tools for this analysis, offering detailed insights into molecular structure, electronic properties, and functional groups. This guide offers an in-depth overview of the core spectroscopic methods used to analyze substituted indole compounds, complete with experimental protocols and data interpretation guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the unambiguous structure determination of organic molecules. For substituted indoles, ¹H and ¹³C NMR provide precise information about the substitution pattern on both the benzene and pyrrole rings.[5]
¹H NMR Spectroscopy
The protons on the indole ring have characteristic chemical shifts. The N-H proton is typically found far downfield. The C2-H (α-proton) and C3-H (β-proton) signals are particularly diagnostic. In an unsubstituted indole, the β-proton (C3-H) signal appears at a higher field than the α-proton (C2-H) signal.[6] The chemical shifts of the benzene ring protons (C4-H to C7-H) often appear as overlapping multiplets. Substitution can cause significant shifts; for instance, introducing an electronegative group at the α-position can shift the remaining β-proton signal considerably downfield.[6]
¹³C NMR Spectroscopy
In ¹³C NMR, the chemical shifts of the carbon atoms in the indole nucleus are also well-defined. The C2 and C3 carbons of the pyrrole ring, along with the junction carbons C3a and C7a, have distinct chemical shifts that are sensitive to the nature and position of substituents.[7]
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for the Indole Core in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N1-H | 8.0 - 8.2 (broad s) | - |
| C2-H | 7.1 - 7.3 (t) | 124.5 |
| C3-H | 6.5 - 6.7 (t) | 102.2 |
| C4-H | 7.6 - 7.7 (d) | 120.8 |
| C5-H | 7.1 - 7.2 (t) | 122.1 |
| C6-H | 7.0 - 7.2 (t) | 119.8 |
| C7-H | 7.5 - 7.6 (d) | 111.2 |
| C3a | - | 127.9 |
| C7a | - | 135.7 |
Note: Values are approximate and can vary based on solvent and substitution. Data synthesized from multiple sources.[5][6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified indole compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[6]
-
Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0.00 ppm.
-
Data Acquisition : Place the sample in the NMR spectrometer. Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and finalize the structure.
-
Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis : Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants (J-values), and correlation peaks from 2D spectra to assign all signals and confirm the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of indole derivatives. Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information.[8]
Fragmentation Patterns
Under Electron Impact (EI) ionization, indole and its derivatives exhibit characteristic fragmentation pathways. A common fragmentation involves the loss of HCN from the pyrrole ring, leading to a characteristic ion at m/z = 89 for the unsubstituted indole core.[9] For substituted indoles, fragmentation often begins with the loss of substituents or side chains. For example, prenylated indoles frequently show an initial loss of an isopentene group.[8] High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, allowing for the calculation of the elemental formula.
Table 2: Characteristic Mass Fragments for Indole Derivatives (EI-MS)
| m/z Value | Proposed Fragment Identity | Notes |
|---|---|---|
| [M]+ | Molecular Ion | Provides the molecular weight of the compound. |
| [M - CH₃]+ | Loss of a methyl radical | Common for N-methyl or C-methyl indoles. |
| [M - HCN]+ | Loss of hydrogen cyanide | Characteristic of the indole ring itself.[9] |
| [M - R]+ | Loss of a substituent | The initial fragmentation is often the loss of the largest substituent. |
| 130 | Indolyl cation | A common fragment in many indole alkaloids.[8] |
| 116 | [M - CH₃CN]+ | Observed in acetyl-substituted indoles after initial losses.[9] |
Data synthesized from multiple sources.[8][9]
Experimental Protocol: LC-MS/MS
Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing complex mixtures and non-volatile indole compounds.[10][11]
-
Sample Preparation : Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile). Filter the solution through a 0.22 µm syringe filter to remove particulates.
-
Chromatography : Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase). Develop a gradient elution method using a binary solvent system (e.g., water with 0.1% formic acid and methanol/acetonitrile with 0.1% formic acid) to achieve separation of the components.[10]
-
Mass Spectrometry : The eluent from the HPLC is directed into the mass spectrometer source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition : Acquire data in both full scan mode (to detect molecular ions) and tandem MS (MS/MS) mode. In MS/MS, a specific precursor ion is selected, fragmented (e.g., via collision-induced dissociation - CID), and its product ions are analyzed to obtain structural information.
-
Analysis : Identify compounds by comparing their retention times and mass spectra (both precursor and product ions) with those of known standards or by interpreting the fragmentation patterns to deduce the structure.[11]
UV-Visible and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy probe the electronic transitions within the indole chromophore, providing insights into conjugation, substitution, and the local molecular environment.
Electronic Transitions
The UV absorption spectrum of indole is characterized by two main electronic transitions, designated ¹Lₐ and ¹Lₑ.[12][13] These transitions are sensitive to substitution on the indole ring and the polarity of the solvent.[12] Substituents on the benzene ring, particularly electrophilic groups, can resolve the overlap between the ¹Lₐ and ¹Lₑ transitions.[12][13] The fluorescence emission of indoles is highly sensitive to the solvent environment, often exhibiting a large Stokes shift (separation between absorption and emission maxima) in polar solvents due to solvent relaxation around the excited state dipole.[12]
Table 3: UV-Vis Absorption Maxima (λₘₐₓ) for Selected Indole Derivatives
| Compound | Solvent | λₘₐₓ (nm) | Reference(s) |
|---|---|---|---|
| Indole | Water | ~270, 285 | [14][15] |
| Fused BN Indole II | - | 292 | [15][16] |
| External BN Indole I | - | 282 | [15][16] |
| 5-Hydroxyindole | Cyclohexane | ~275, 295 | [12] |
| 6-Hydroxyindole | Cyclohexane | ~265, 290 | [12] |
| 5-Methoxyindole | - | 296, 636 |[17] |
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation : Prepare a dilute stock solution of the indole compound in a high-purity solvent (e.g., methanol, cyclohexane, acetonitrile).[18][19] Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 for UV-Vis analysis.
-
UV-Vis Absorption Measurement :
-
Use a dual-beam UV-Vis spectrophotometer.[12]
-
Fill a quartz cuvette with the pure solvent to record a baseline (blank).
-
Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired range (e.g., 200-400 nm).
-
-
Fluorescence Measurement :
-
Use a calibrated spectrofluorometer.[19]
-
Excite the sample at its absorption maximum (λₘₐₓ).
-
Record the emission spectrum, scanning from a wavelength slightly higher than the excitation wavelength to the desired upper limit (e.g., 300-600 nm).
-
To determine the fluorescence quantum yield, a known fluorescent standard (e.g., quinine sulfate) is measured under identical conditions for comparison.[19]
-
-
Data Analysis : Determine the λₘₐₓ from the absorption spectrum and the emission maximum from the fluorescence spectrum. Calculate the Stokes shift (in nm or cm⁻¹) by finding the difference between the absorption and emission maxima.
Vibrational Spectroscopy (FT-IR and Raman)
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of specific functional groups and the overall molecular skeleton.
Characteristic Vibrational Modes
For indole derivatives, key vibrational bands include the N-H stretching frequency, aromatic C-H stretching, and C=C stretching modes of the aromatic rings. The position of the N-H stretch is particularly sensitive to hydrogen bonding. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of vibrations that is unique to the specific molecule.[20]
Table 4: Key FT-IR and Raman Frequencies for the Indole Ring System
| Wavenumber (cm⁻¹) | Vibrational Assignment | Spectroscopy Method |
|---|---|---|
| ~3400 | N-H Stretch | FT-IR[21] |
| 3000 - 3100 | Aromatic C-H Stretch | FT-IR |
| 1500 - 1620 | Aromatic C=C Stretch | FT-IR[21] |
| 1450 - 1460 | C-C (in ring) Stretch | FT-IR[21] |
| 1010 | Indole Ring Breathing (out-of-phase) | Raman[22] |
| 878 | N-H Bending | Raman[22] |
| 760 | Indole Ring Breathing (in-phase) | Raman[22] |
Data synthesized from multiple sources.[20][21][22]
Experimental Protocol: FT-IR and FT-Raman Spectroscopy
-
Sample Preparation :
-
FT-IR (Solid) : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid sample.[23]
-
FT-IR (Liquid/Solution) : Place a drop of the liquid or concentrated solution between two salt plates (e.g., NaCl or KBr).
-
FT-Raman : Place the solid or liquid sample directly in the path of the laser beam.[23]
-
-
Data Acquisition :
-
Place the prepared sample in the spectrometer.
-
Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹ for FT-IR, 3500-100 cm⁻¹ for FT-Raman).[20]
-
Collect multiple scans and average them to improve the signal-to-noise ratio. A background spectrum (of air or the pure solvent) is collected and automatically subtracted from the sample spectrum.
-
-
Data Analysis : Identify characteristic absorption bands (FT-IR) or scattering peaks (Raman) and assign them to specific functional groups and vibrational modes by comparing the observed frequencies with correlation charts and literature data.
Visualizing Workflows and Pathways
General Workflow for Spectroscopic Analysis
The characterization of a novel substituted indole follows a logical progression of spectroscopic experiments to build a complete structural picture.
Caption: A logical workflow for the structural elucidation of novel indole compounds.
Signaling Pathways of Bioactive Indoles
Many indole derivatives produced by gut microbiota act as signaling molecules, modulating host physiology primarily through the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR).[24]
Caption: Activation of AhR and PXR signaling pathways by microbial indole metabolites.[24]
References
- 1. chemijournal.com [chemijournal.com]
- 2. bioengineer.org [bioengineer.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 10. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 11. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchdata.edu.au [researchdata.edu.au]
- 19. benchchem.com [benchchem.com]
- 20. Fourier transform infrared and Raman spectral investigations of 5-aminoindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]
- 24. researchgate.net [researchgate.net]
Methodological & Application
detailed synthesis protocol for 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester
Application Note: Synthesis of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active compounds. Its substituted indole core makes it a versatile building block for drug discovery and development. This document provides a detailed protocol for the synthesis of this compound via a Baeyer-Villiger oxidation of the corresponding 3-formylindole derivative.
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | [1][2] |
| CAS Number | 153501-30-5 | [1][2] |
| Molecular Formula | C₁₁H₁₀BrNO₃ | [1][2] |
| Molecular Weight | 284.11 g/mol | [1][2] |
| Starting Material | Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | [1] |
| Reaction Type | Baeyer-Villiger Oxidation | [1] |
| Overall Yield | 86% | [1] |
| Purity | ≥98% (Assumed typical for reported methods) | [2] |
Experimental Protocol
This protocol is adapted from a procedure described by Hickman, et al. in Tetrahedron Letters[1].
Materials:
-
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate
-
3-Chloroperbenzoic acid (m-CPBA)
-
Toluene-4-sulfonic acid
-
Dichloromethane (DCM)
-
Dimethyl sulfide (DMS)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
Cooling bath
Procedure:
Stage 1: Baeyer-Villiger Oxidation
-
In a round-bottom flask, dissolve ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate in dichloromethane.
-
Add a catalytic amount of toluene-4-sulfonic acid to the solution.
-
Cool the reaction mixture to 10°C using a cooling bath.
-
Slowly add a solution of 3-chloroperbenzoic acid (m-CPBA) in dichloromethane to the cooled mixture while stirring.
-
Maintain the reaction temperature at 10°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Stage 2: Work-up and Isolation
-
Upon completion of the reaction, quench the excess peracid by the dropwise addition of dimethyl sulfide.
-
Remove the dichloromethane under reduced pressure.
-
Add ethanol to the residue to precipitate the crude product.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove impurities.
-
Dry the purified product, this compound, under vacuum.
Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: Purification of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester is a key intermediate in the synthesis of various biologically active compounds. Its purity is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound by recrystallization, based on established methods for related indole derivatives.
Data Presentation: Solvent Selection for Recrystallization
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Based on the solubility of related indole compounds, the following solvent systems are recommended for the recrystallization of this compound.
| Solvent System | Rationale for Selection | Expected Purity | Anticipated Yield | Reference Compounds |
| Ethanol | Commonly used for recrystallizing indole esters and derivatives.[1][2] | >98% | Good to High | 5-Bromoindole-2-carboxylic acid derivatives, Ethyl 2-methylindole-5-carboxylate.[1][3] |
| Ethanol/Water | The addition of water as an anti-solvent can induce crystallization and improve yield. | >99% | High | Indole.[4] |
| Toluene | A less polar solvent, potentially useful for removing more polar impurities. | >97% | Moderate to Good | 5-Bromo-3-((R)-1-methyl-pyrrolidin-2-ylmethyl)-1H-indole.[5] |
| Ethyl Acetate/Hexane | A common mixed-solvent system for the recrystallization of a wide range of organic compounds.[6] | >98% | Good | General applicability for compounds with moderate polarity. |
| Dimethylformamide (DMF)/Water | DMF is a strong solvent for polar compounds; addition of water can facilitate precipitation.[7] | >98% | Good to High | 1-(3'-dimethylamino-propyl)-2-phenyl-3-isopropyl-indole.[7] |
Experimental Protocol: Recrystallization
This protocol outlines the general steps for the purification of this compound by recrystallization. The choice of solvent will depend on the nature of the impurities present in the crude product. It is recommended to perform small-scale trials to determine the optimal solvent system.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, Toluene, or a mixed solvent system)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. If using a flammable solvent, a water bath and reflux condenser are recommended.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel (preferably with a short stem) containing fluted filter paper.
-
Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Slow cooling generally promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound or in a desiccator under vacuum.
-
The purity of the final product can be assessed by techniques such as melting point determination, Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the purification process.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical diagram for selecting an appropriate recrystallization solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. GB1562967A - Indole derivatives and process for preparing the same - Google Patents [patents.google.com]
Application Notes: 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester as a Versatile Intermediate in Antiviral Drug Discovery
Introduction
5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry. Its indole scaffold is a privileged structure found in numerous biologically active compounds. The presence of a bromine atom at the 5-position, a hydroxyl group at the 3-position, and an ethyl ester at the 2-position provides multiple reactive sites for synthetic modification. This allows for the systematic development of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.
Key Applications in Drug Development
This intermediate is particularly valuable in the synthesis of potent antiviral agents, most notably for the treatment of Hepatitis C Virus (HCV) infection. The indole core is a key pharmacophore for inhibitors of the HCV NS5B polymerase, an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. By modifying the 3-hydroxy group, medicinal chemists can introduce various heterocyclic moieties that interact with key residues in the allosteric sites of the NS5B enzyme, leading to potent inhibition of viral replication.
Beyond HCV, indole derivatives are explored for their therapeutic potential against a range of viruses and other diseases. The 5-bromo position is particularly useful for introducing further diversity through metal-catalyzed cross-coupling reactions, enabling the synthesis of complex molecules with tailored biological activities.
Featured Application: Synthesis of Novel HCV NS5B Polymerase Inhibitors
A significant application of this compound is in the synthesis of indole C3-heterocycle derivatives as inhibitors of the HCV NS5B polymerase. Structure-based drug design has shown that incorporating specific heterocyclic moieties at the C3-position of the indole scaffold can lead to bidentate interactions with the protein backbone of the enzyme. This results in compounds with high potency in both enzymatic and cell-based replicon assays.
The general workflow for this application involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by the introduction of a heterocyclic group at the 3-position. Subsequent modifications at other positions of the indole ring can be performed to optimize the pharmacokinetic and pharmacodynamic properties of the final compounds.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis of HCV NS5B polymerase inhibitors starting from the title intermediate.
Caption: General workflow for synthesizing HCV NS5B inhibitors.
HCV Replication and NS5B Polymerase Signaling Pathway
The diagram below outlines the role of NS5B polymerase in the Hepatitis C virus replication cycle, which is the target of the synthesized inhibitors.
Caption: Role of NS5B polymerase in the HCV replication cycle.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid
This protocol describes the hydrolysis of the starting ethyl ester to its corresponding carboxylic acid, a common first step for further derivatization.
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (10 mL per 1 g of ester), add 1 M NaOH solution (3.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold deionized water.
-
Dry the solid under vacuum to afford 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid.
Protocol 2: Synthesis of a C3-Pyridone Indole-2-Carboxylic Acid Derivative
This protocol is a representative example of how the intermediate carboxylic acid can be further derivatized to a potent HCV NS5B inhibitor.
Materials:
-
5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid
-
3-Amino-2-hydroxypyridine
-
Acetic acid (AcOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask, suspend 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid (1.0 eq) and 3-amino-2-hydroxypyridine (1.2 eq) in acetic acid (15 mL per 1 g of carboxylic acid).
-
Stir the mixture under a nitrogen or argon atmosphere.
-
Heat the reaction mixture to 120 °C and maintain for 16 hours.
-
Cool the mixture to room temperature. A precipitate should form.
-
Add deionized water to the mixture and stir for 30 minutes.
-
Collect the solid by vacuum filtration, wash thoroughly with deionized water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the target indole-C3-pyridone derivative.
Data Presentation
The following tables summarize the biological activity of representative indole-2-carboxylic acid derivatives synthesized as HCV NS5B polymerase inhibitors.
Table 1: In Vitro Activity of Indole-C3-Heterocycle Derivatives against HCV NS5B Polymerase
| Compound ID | R Group at C5 | Heterocycle at C3 | NS5B IC₅₀ (µM) | Replicon EC₅₀ (µM) |
| 1 | -Br | 2-Hydroxypyridine | 0.9 | >100 |
| 2a | -CH₃ | 2-Hydroxypyridine | 0.032 | 1.4 |
| 2b | -CH₃ | 3-Hydroxypyridazine | 0.017 | 0.3 |
Data is representative and compiled for illustrative purposes based on typical findings in the field.
Table 2: Structure-Activity Relationship (SAR) Summary
| Position | Modification | Effect on Activity |
| C2 | Carboxylic Acid | Essential for interaction with the enzyme. |
| C3 | Heterocycle (e.g., Pyridone) | Crucial for potency; forms key interactions with the enzyme backbone. |
| C5 | Small, nonpolar groups (e.g., -CH₃) | Generally improves potency over -Br. |
| N1 | Substituted Benzyl | Can be modified to improve pharmacokinetic properties. |
Application Notes and Protocols for the Synthesis of Novel Derivatives from 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester is a versatile heterocyclic building block for the synthesis of a diverse range of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals and clinical candidates.[1] The strategic placement of a bromine atom at the 5-position, a hydroxyl group at the 3-position, and an ethyl ester at the 2-position provides multiple reactive sites for chemical modification. The bromine atom is particularly suitable for palladium-catalyzed cross-coupling reactions, while the indole nitrogen, hydroxyl group, and the carboxylic ester can be readily functionalized.[1]
Derivatives of 5-bromoindole have demonstrated significant therapeutic potential, exhibiting anticancer, antimicrobial, antiviral, and neuroprotective activities.[2] Notably, these compounds have been investigated as potent inhibitors of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth, proliferation, and angiogenesis.[1][2][3] Certain derivatives have also shown promise as HIV-1 integrase inhibitors.[3][4]
These notes provide detailed protocols for the synthesis of key intermediates and novel derivatives from this compound, alongside data to guide researchers in drug discovery and development.
Biological Significance: Targeting the EGFR Signaling Pathway
Many 5-bromoindole derivatives function as anticancer agents by inhibiting receptor tyrosine kinases like EGFR.[5][6] Overactivation of the EGFR pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.[2] By blocking the ATP binding site of the EGFR tyrosine kinase domain, these indole derivatives can inhibit downstream signaling, inducing cell cycle arrest and apoptosis in cancer cells.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester, a versatile heterocyclic compound. This document details its synthesis, its role as a key intermediate, and its potential as a therapeutic agent, particularly in the development of novel anticancer drugs. The protocols provided are intended to be a guide for the synthesis and evaluation of this compound and its derivatives.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted introduction of functional groups onto the indole ring allows for the fine-tuning of its biological activity. This compound and its derivatives have emerged as promising candidates in drug discovery, particularly as inhibitors of key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The bromine atom at the 5-position provides a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Synthesis of this compound
The synthesis of the title compound is a multi-step process commencing from commercially available ethyl 5-bromo-1H-indole-2-carboxylate. The synthetic pathway involves a Vilsmeier-Haack formylation followed by a Baeyer-Villiger oxidation.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Ethyl 5-bromo-1H-indole-2-carboxylate
This protocol describes the introduction of a formyl group at the 3-position of the indole ring.
Materials:
-
Ethyl 5-bromo-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve ethyl 5-bromo-1H-indole-2-carboxylate in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride to the stirred solution.
-
To this mixture, add N,N-dimethylformamide dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Baeyer-Villiger Oxidation to Yield this compound
This protocol describes the oxidation of the 3-formyl group to a hydroxyl group.
Materials:
-
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium sulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain this compound.
Applications in Anticancer Drug Discovery
Derivatives of 5-bromo-indole-2-carboxylic acid have shown significant potential as anticancer agents by inhibiting key signaling pathways involved in tumor growth and angiogenesis.
Inhibition of EGFR and VEGFR-2 Kinases
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis. Their aberrant activation is a hallmark of many cancers, making them attractive targets for cancer therapy. Several novel 5-bromoindole-2-carboxylic acid derivatives have demonstrated potent antiproliferative activity against various cancer cell lines by inhibiting these kinases.[1]
Quantitative Data: In Vitro Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative 5-bromoindole derivatives against human cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound Derivative | Target | A549 (Lung Carcinoma) IC₅₀ (µM) | HepG2 (Hepatocellular Carcinoma) IC₅₀ (µM) | MCF-7 (Breast Adenocarcinoma) IC₅₀ (µM) | Reference |
| Carbothioamide 3a | EGFR | 15.6 ± 1.2 | 19.4 ± 1.5 | 25.1 ± 2.1 | [2] |
| Carbothioamide 3b | EGFR | 22.3 ± 1.8 | 28.7 ± 2.3 | 33.6 ± 2.9 | [2] |
| Carbothioamide 3f | EGFR | 18.9 ± 1.4 | 24.1 ± 1.9 | 29.8 ± 2.5 | [2] |
| Triazole 7 | EGFR | 25.4 ± 2.0 | 31.5 ± 2.6 | 38.2 ± 3.3 | [2] |
Experimental Protocols for Biological Evaluation
Protocol 3: EGFR/VEGFR-2 Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the in vitro inhibitory activity of compounds against EGFR and VEGFR-2 tyrosine kinases.
Principle: The assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the respective kinase. The amount of phosphorylation is typically measured using an ELISA-based method with an anti-phosphotyrosine antibody or a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Specific substrate (e.g., a synthetic peptide)
-
Test compound dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., HRP-conjugated anti-phosphotyrosine antibody and TMB substrate, or a commercial luminescence-based kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the respective kinase (EGFR or VEGFR-2), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: MTT Assay for Cell Proliferation
This protocol describes a colorimetric assay to assess the antiproliferative effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a blank (medium only).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of viability against the compound concentration.
Visualizations
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways of EGFR and VEGFR-2 and the point of inhibition by 5-bromoindole derivatives.
Caption: Simplified EGFR signaling pathway and inhibition.
Caption: Simplified VEGFR-2 signaling pathway and inhibition.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and biological evaluation of 5-bromoindole derivatives.
Caption: General experimental workflow.
References
Application Notes and Protocols: The Role of Brominated Indoles in Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to form key interactions with protein targets have made it a focal point in the design of kinase inhibitors. Protein kinases, which play a pivotal role in cellular signaling, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[1][2] Bromination of the indole ring has emerged as a powerful strategy to enhance the potency and selectivity of these inhibitors. The introduction of bromine atoms can modulate the compound's lipophilicity, electronic distribution, and conformational preferences, leading to improved binding affinity and pharmacokinetic properties.[3] This document provides detailed application notes, experimental protocols, and data on the use of brominated indoles in the discovery of novel kinase inhibitors.
Data Presentation: Inhibitory Activity of Brominated Indoles
The following tables summarize the in vitro inhibitory activities of various brominated indole derivatives against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Inhibitory Activity of Meridianin Analogs [4]
| Compound | Target Kinase | IC50 (µM) |
| Meridianin A (non-brominated) | CDK5/p25 | >100 |
| GSK-3α/β | 1.3 | |
| CK1δ/ε | 17 | |
| Meridianin B (brominated) | CDK5/p25 | 0.55 |
| GSK-3α/β | 1.3 | |
| CK1δ/ε | >100 | |
| Meridianin C (brominated) | CDK5/p25 | 0.7 |
| GSK-3α/β | 0.5 | |
| CK1δ/ε | 1.0 | |
| Meridianin D (brominated) | CDK5/p25 | 0.5 |
| GSK-3α/β | 2.0 | |
| CK1δ/ε | 30 | |
| Meridianin E (brominated) | CDK5/p25 | 0.15 |
| GSK-3α/β | 2.5 | |
| CK1δ/ε | 0.4 | |
| DYRK1A | 0.03 | |
| CLK1 | 0.095 | |
| Meridianin G (brominated) | CDK5/p25 | 150 |
| GSK-3α/β | 350 | |
| CK1δ/ε | >1000 |
Table 2: Inhibitory Activity of Indirubin and Brominated Analogs [5][6]
| Compound | Target Kinase | IC50 (µM) |
| Indirubin | CDK1 | 9 |
| CDK5 | 5.5 | |
| GSK-3β | 0.6 | |
| 6-Bromoindirubin (6BI) | CDK1/cyclin B | 0.28 |
| CDK5/p25 | 0.1 | |
| GSK-3α | 0.035 | |
| GSK-3β | 0.02 | |
| 6-Bromoindirubin-3'-oxime (BIO) | CDK1/cyclin B | 0.08 |
| CDK5/p25 | 0.03 | |
| GSK-3α | 0.008 | |
| GSK-3β | 0.005 |
Signaling Pathways Modulated by Brominated Indole Kinase Inhibitors
Brominated indole-based kinase inhibitors often target key nodes in critical signaling pathways that regulate cell proliferation, survival, and differentiation. Two of the most prominent pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival.[7][8] Dysregulation of this pathway is a common feature in many cancers.[8] Brominated indoles targeting kinases within this pathway, such as Akt and mTOR, can effectively inhibit tumor progression.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by brominated indoles.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a chain of proteins that communicates a signal from a receptor on the cell surface to the DNA in the nucleus.[9][10] This pathway is integral to cell division, differentiation, and apoptosis.
Caption: The MAPK/ERK signaling pathway with potential points of inhibition.
Experimental Protocols
Synthesis of Brominated Indole Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds and is widely used to synthesize libraries of substituted indoles.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol:
-
Reagent Preparation:
-
To a flame-dried Schlenk tube or microwave vial, add the bromoindole (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
-
Inert Atmosphere:
-
Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
-
Solvent Addition:
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted indole.
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 of a compound against a specific kinase by measuring ADP production.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the brominated indole inhibitor in 100% DMSO. Further dilute in kinase assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO control.
-
Add 2.5 µL of the kinase of interest.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of a pre-mixed substrate/ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the brominated indole inhibitor in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Western Blot Analysis of Kinase Signaling
Western blotting can be used to detect changes in the phosphorylation status of key proteins within a signaling pathway following treatment with a kinase inhibitor.[13]
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with the brominated indole inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
To normalize, the membrane can be stripped and re-probed with an antibody for the total protein and/or a loading control like β-actin or GAPDH.
-
Quantify band intensities using densitometry software.
-
Conclusion
Brominated indoles represent a highly valuable class of compounds in the field of kinase inhibitor drug discovery. The strategic incorporation of bromine atoms can significantly enhance inhibitory potency and selectivity. The protocols and data presented herein provide a foundational framework for the synthesis, characterization, and cellular evaluation of novel brominated indole-based kinase inhibitors. By targeting key signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades, these compounds hold considerable promise for the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity.
References
- 1. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 3. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From Tyrian purple to kinase modulators: naturally halogenated indirubins and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK-3-selective inhibitors derived from Tyrian purple indirubins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Biological Evaluation of Indole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and its ability to interact with a wide range of biological targets.[1][2] Indole derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties, making them a focal point in modern drug discovery.[2][3] This document provides detailed protocols for the fundamental biological evaluation of novel indole derivatives, presents representative data, and illustrates key cellular signaling pathways modulated by these compounds.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be quantified spectrophotometrically.[4]
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol: MTT Assay
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well flat-bottom plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[5][6]
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.[5][6]
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and a blank control (medium only).[5]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C.[6]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: Anticancer Activity of Indole Derivatives
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Indole-Chalcone Derivative | HeLa (Cervical Cancer) | 0.0003 - 0.009 | [2] |
| Indole-Curcumin Derivative | HeLa (Cervical Cancer) | 4 | [7] |
| Indole-Curcumin Derivative | A549 (Lung Cancer) | 15 | [7] |
| Indole-Curcumin Derivative | Hep-2 (Laryngeal Cancer) | 12 | [7] |
| Indolyl Alkaloid (Nauclefine) | HeLa (Cervical Cancer) | < 0.01 | [8] |
| Indole Alkaloid | HepG2 (Liver Cancer) | 3.5 | [8] |
| Spirooxindole Derivative | MCF-7 (Breast Cancer) | 3.88 - 5.83 | [2] |
Anti-inflammatory Evaluation: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages, typically RAW 264.7 cells, stimulated with lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[9]
Protocol: NO Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours to allow adherence.[9]
-
Compound Treatment: Pre-treat the cells with various concentrations of the indole derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[9]
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture medium from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[9]
-
Incubation & Reading: Incubate the plate at room temperature for 15 minutes.[9] Measure the absorbance at 540 nm.[10]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control and determine the IC₅₀ value.
Data Presentation: NO Inhibition by Indole Derivatives
| Compound | Cell Line | IC₅₀ for NO Inhibition (µM) | Reference |
| Ursolic Acid (Parent) | RAW 264.7 | 17.5 ± 2.0 | [11] |
| Indole Derivative of UA (UA-1) | RAW 264.7 | 2.2 ± 0.4 | [11] |
Antioxidant Activity Evaluation: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to evaluate the free radical scavenging ability of a compound.[12] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow color in the presence of an antioxidant. The decrease in absorbance is proportional to the antioxidant activity.[13]
Protocol: DPPH Assay
-
Reagent Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., methanol or ethanol).[14] Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.[14][15]
-
Reaction Mixture: In a 96-well plate, add a small volume of the test compound at various concentrations to a larger volume of the DPPH working solution. For example, mix 0.25 mL of the sample with 1.5 mL of the DPPH solution.[15]
-
Incubation: Shake the mixture and incubate it in the dark at room temperature for 30 minutes.[13][15]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[13][14][15] Use the solvent as the blank.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[14] Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Data Presentation: Antioxidant Activity of Indole Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| Hydroxy substituted ethenyl indole | DPPH | ~ 24 | [16] |
| Vitamin E (Standard) | DPPH | ~ 26 | [16] |
| Other ethenyl indoles | DPPH | 30 - 63 | [16] |
Antimicrobial Activity Evaluation: MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining MIC values.[17]
Experimental Workflow: Broth Microdilution for MIC
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]
- 3. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
analytical HPLC methods for 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester
An Application Note and Protocol for the Analytical HPLC Determination of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any biologically active compound, accurate and robust analytical methods are essential for its characterization, purity assessment, and quantification. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of such compounds. This document provides a detailed application note and protocol for the development of an analytical HPLC method for this compound, based on established methodologies for similar indole derivatives.[1] While a specific validated method for this exact compound is not widely published, the following protocol provides a strong starting point for method development and validation.
Analytical Method Overview
The proposed method is a reverse-phase HPLC (RP-HPLC) method with UV detection. Reverse-phase chromatography is well-suited for separating moderately polar to nonpolar compounds like the target analyte. A C18 or C8 column is recommended as the stationary phase, and the mobile phase will consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer containing an acidic modifier.[2][3][4] The acidic modifier, such as formic acid or acetic acid, is crucial for obtaining good peak shape by suppressing the ionization of any acidic or basic functional groups and minimizing interactions with residual silanols on the silica-based stationary phase.[5] UV detection at a wavelength of approximately 280 nm is proposed, as indole-containing compounds typically exhibit strong absorbance in this region.[6]
Experimental Protocol
This protocol outlines the steps for the analysis of this compound using HPLC.
1. Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid (or acetic acid), analytical grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC vials with septa
-
Syringe filters (0.45 µm or 0.22 µm)
2. Instrumentation
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
A C18 or C8 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix well.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix well.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is a good starting point.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the diluent in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation
-
Dissolve the sample containing this compound in the diluent to an estimated concentration that falls within the range of the working standard solutions.
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.
5. HPLC Conditions
The following are recommended starting conditions. Method optimization may be required.
| Parameter | Recommended Condition |
| Column | C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic or Gradient |
| Isocratic Elution | Start with 60% B, adjust as needed for optimal retention |
| Gradient Elution | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | ~30 minutes (adjust as needed) |
6. Data Analysis and Quantification
-
System Suitability: Before running samples, inject a working standard solution (e.g., 25 µg/mL) multiple times (n=5) to check for system suitability. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
Calibration Curve: Inject the working standard solutions in order of increasing concentration. Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration. The calibration curve should have a correlation coefficient (r²) of ≥ 0.998.[2][7]
-
Quantification: Inject the prepared sample solutions. The concentration of this compound in the samples can be determined from the calibration curve using the peak area obtained.
Data Presentation
The following tables should be used to summarize the quantitative data obtained during method validation and sample analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| RSD of Peak Area (%) | ≤ 2.0% |
| RSD of Retention Time (%) | ≤ 2.0% | |
Table 2: Calibration Curve Data | Concentration (µg/mL) | Peak Area (arbitrary units) | | :--- | :--- | | 1 | | | 5 | | | 10 | | | 25 | | | 50 | | | 100 | | | Correlation Coefficient (r²) | ≥ 0.998 | | | Linearity Equation | y = mx + c | |
Table 3: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range (µg/mL) | |
| Limit of Detection (LOD) (µg/mL) | |
| Limit of Quantification (LOQ) (µg/mL) | |
| Accuracy (% Recovery) |
| Precision (% RSD) | |
Visualizations
Analytical Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of the target compound.
Troubleshooting Common Issues
A common issue encountered with indole derivatives, especially those with acidic protons, is peak tailing.[5] This can be caused by secondary interactions with the stationary phase.[5] To mitigate this, ensure the mobile phase pH is low enough by using an acidic modifier like formic or acetic acid.[5] Using a modern, end-capped C18 column can also significantly improve peak shape.[5] If resolution from impurities is an issue, adjusting the mobile phase composition or switching from an isocratic to a gradient elution can be beneficial.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Scale-Up Synthesis of Substituted Indole-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methods for the scale-up synthesis of substituted indole-2-carboxylates, key intermediates in the development of a wide range of pharmaceuticals. The document outlines protocols for both traditional batch and modern continuous flow manufacturing, offering a comparative analysis to guide process development and optimization.
Introduction
Substituted indole-2-carboxylates are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their applications span a variety of disease areas, acting as enzyme inhibitors and receptor modulators. Notably, they are key components in drugs targeting HIV-1 integrase, the cannabinoid CB1 receptor, the glycine binding site of the NMDA receptor, and receptor tyrosine kinases like EGFR and CDK2.[1][2][3][4][5] The efficient and scalable synthesis of these intermediates is therefore a critical aspect of pharmaceutical development and manufacturing.
This document details two of the most prominent methods for the synthesis of indole-2-carboxylates: the Fischer Indole Synthesis and the Reissert Indole Synthesis. Both batch and continuous flow approaches are discussed, with a focus on providing practical, scalable protocols and addressing common challenges encountered during scale-up.
Key Synthetic Methodologies
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[6][7]
Logical Relationship: Fischer Indole Synthesis Workflow
Caption: General workflow of the Fischer indole synthesis.
Scaling up the Fischer indole synthesis presents several challenges:
-
Exothermicity: The[8][8]-sigmatropic rearrangement can be highly exothermic, requiring careful temperature control to prevent runaway reactions and ensure product quality.
-
Acid Catalyst Selection: The choice and concentration of the acid catalyst are critical and often need to be optimized for specific substrates to avoid side reactions and decomposition.[2]
-
Work-up and Purification: The crude product often contains impurities and regioisomers, necessitating robust purification strategies such as crystallization or chromatography.[9]
Reissert Indole Synthesis
The Reissert indole synthesis provides an alternative route to indole-2-carboxylates, starting from an o-nitrotoluene and diethyl oxalate.[10][11][12] This method is particularly useful for producing indole-2-carboxylic acids.
Logical Relationship: Reissert Indole Synthesis Workflow
Caption: General workflow of the Reissert indole synthesis.
-
Handling of Hazardous Reagents: The use of strong bases like potassium ethoxide and reducing agents requires careful handling and appropriate safety measures, especially at a large scale.
-
Waste Management: The use of metal reducing agents like zinc or iron generates significant amounts of metallic waste that needs to be managed and disposed of properly.
-
Process Control: The initial condensation reaction can be sensitive to moisture and requires an inert atmosphere for optimal results.
Comparison of Batch vs. Continuous Flow Synthesis
The choice between batch and continuous flow processing is a critical decision in scaling up the synthesis of indole-2-carboxylates. Each approach has distinct advantages and disadvantages.[13][14][15]
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Requires larger reactors for increased output. | Scaled by extending run time or "numbering-up" (running multiple reactors in parallel).[16] |
| Safety | Larger volumes of hazardous materials increase risk. Exotherm management can be challenging.[13] | Smaller reaction volumes enhance safety. Superior heat transfer allows for better control of exotherms.[17] |
| Process Control | More variability between batches. | Precise control over reaction parameters (temperature, pressure, residence time) leads to higher consistency.[14] |
| Throughput | Limited by reactor size and cycle time (charging, heating, reacting, cooling, discharging). | Can offer significantly higher throughput for optimized processes.[18] |
| Capital Cost | Lower initial investment for smaller scales. | Higher upfront cost for specialized equipment. |
| Flexibility | More flexible for producing a variety of products in smaller quantities. | Less flexible for frequent product changeovers. |
Quantitative Comparison: Fischer Indole Synthesis of 7-Ethyltryptophol[19]
| Parameter | Batch Process | Continuous Flow Process |
| Scale | Laboratory Scale | Pilot Scale |
| Reaction Time | Several hours | ~20 minutes |
| Temperature | 80-140 °C | 240 °C |
| Yield | ~70% | 75% |
| Throughput | - | 115 g/hour |
Experimental Protocols
Protocol 1: Kilogram-Scale Batch Synthesis of Ethyl 4-chloroindole-2-carboxylate via Modified Reissert Synthesis
This protocol is adapted from a procedure for the synthesis of a substituted indole-2-carboxylate and is suitable for production at the kilogram scale.[19]
Materials and Equipment:
-
Large-scale glass-lined reactor with overhead stirring, temperature control, and inert atmosphere capabilities.
-
Filtration and drying equipment suitable for large quantities of solids.
-
2-chloro-6-nitrotoluene
-
Diethyl oxalate
-
Potassium tert-butoxide
-
Ethanol
-
Diethyl ether
-
Acetic acid
-
Iron powder
-
Saturated aqueous sodium bicarbonate solution
-
1N Hydrochloric acid
-
Dichloromethane
-
Silica gel
Procedure:
-
Condensation:
-
Under an argon atmosphere, charge the reactor with ethanol.
-
Slowly add potassium tert-butoxide portion-wise while controlling the temperature.
-
Once the dissolution is complete and the solution has cooled, add diethyl ether followed by diethyl oxalate.
-
After a brief mixing period, add 2-chloro-6-nitrotoluene. The reaction mixture will change color.
-
Allow the reaction to proceed at ambient temperature for several hours, then cool to complete the precipitation of the intermediate salt.
-
Collect the solid intermediate by filtration, wash with diethyl ether, and dry.
-
-
Reductive Cyclization:
-
Charge a clean reactor with acetic acid and the dried intermediate from the previous step.
-
Add iron powder and heat the mixture. An exotherm may be observed; control the temperature carefully.
-
Maintain the reaction at an elevated temperature for several hours after the exotherm subsides.
-
Cool the reaction mixture and quench by pouring it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate solution, water, and 1N HCl.
-
Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate) and concentrate under reduced pressure.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Pass the solution through a plug of silica gel to remove baseline impurities.
-
Concentrate the filtrate to afford the purified ethyl 4-chloroindole-2-carboxylate.
-
Protocol 2: Continuous Flow Synthesis of Substituted Indole-2-carboxylates
This generalized protocol is based on literature examples of continuous flow Fischer and Reissert syntheses.[4][18][20] Specific parameters will need to be optimized for the target molecule.
Materials and Equipment:
-
Continuous flow reactor system (e.g., microreactor or tube reactor) with multiple pump channels, mixing units, and temperature-controlled reaction zones.
-
Back-pressure regulator.
-
Collection vessel.
-
Starting materials (e.g., phenylhydrazine and keto-ester for Fischer synthesis; o-nitrophenylpyruvate for Reissert synthesis).
-
Appropriate solvents.
-
Catalyst (if required, either in solution or as a packed bed).
Procedure:
-
System Setup:
-
Assemble the continuous flow reactor system according to the manufacturer's instructions.
-
Ensure all connections are secure and the system is leak-proof.
-
If using a packed-bed catalyst, ensure the column is properly packed and conditioned.
-
-
Reagent Preparation:
-
Prepare stock solutions of the starting materials in a suitable solvent at the desired concentrations.
-
Degas the solutions if necessary.
-
-
Reaction Execution:
-
Set the desired temperatures for the reaction zones and the desired back pressure.
-
Prime the pumps and lines with the reaction solvent.
-
Start the pumps to introduce the reactant solutions into the reactor at the calculated flow rates to achieve the desired residence time.
-
Allow the system to reach a steady state, which can be monitored by in-line analytics (e.g., UV-Vis, IR) if available.
-
Collect the product stream from the reactor outlet.
-
-
Work-up and Purification:
-
The collected product stream can be subjected to a continuous in-line work-up (e.g., liquid-liquid extraction) or collected for batch-wise purification.
-
Purification is typically achieved through crystallization or chromatography.
-
Applications in Drug Development: Signaling Pathways
Substituted indole-2-carboxylates are versatile building blocks for compounds that modulate key biological pathways.
HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[8][21][22][23][24] They function by chelating the magnesium ions in the enzyme's active site, preventing the integration of viral DNA into the host genome.
Signaling Pathway: HIV-1 Integrase Inhibition
Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylate derivatives.
EGFR/CDK2 Dual Inhibition in Cancer
Certain indole derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cancer cell proliferation and survival.[4][5][25][26] By simultaneously targeting these pathways, these compounds can offer a more effective anti-cancer strategy.
Signaling Pathway: EGFR and CDK2 Inhibition
Caption: Dual inhibition of EGFR and CDK2 signaling pathways by indole derivatives.
Allosteric Modulation of Cannabinoid CB1 Receptor
Indole-2-carboxamides can act as allosteric modulators of the cannabinoid CB1 receptor, fine-tuning its response to endogenous cannabinoids.[2][27][28][29][30] This offers a novel therapeutic approach for various neurological and psychiatric disorders.
Signaling Pathway: CB1 Receptor Allosteric Modulation
Caption: Allosteric modulation of the CB1 receptor by indole-2-carboxamides.
Antagonism of the NMDA Receptor Glycine Site
Indole-2-carboxylates can act as competitive antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][3][9][10][19] This modulation of the NMDA receptor has potential therapeutic applications in neurological disorders characterized by excitotoxicity.
Signaling Pathway: NMDA Receptor Antagonism
Caption: Antagonism of the NMDA receptor glycine site by indole-2-carboxylates.
References
- 1. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling two indole-2-carboxamides for allosteric modulation of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer Indole Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reissert_indole_synthesis [chemeurope.com]
- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
- 15. Continuous flow technology vs. the batch-by-batch approach to produce pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. almacgroup.com [almacgroup.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Bromoindole Derivatives as Versatile Building Blocks for Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][3] PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI.[3]
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and approved drugs.[4][5] Its unique electronic and structural features make it an attractive core for designing ligands for various biological targets. Recent advancements have highlighted the use of indole and its derivatives in the development of PROTACs, particularly as ligands for POIs.[4][6] The introduction of a bromine atom at the 5-position of the indole ring offers several advantages. It can enhance binding affinity and selectivity for the target protein and provides a versatile chemical handle for linker attachment through various cross-coupling reactions. While the direct application of 5-bromoindole derivatives as central building blocks for protein degraders is an emerging area of research, their potential is significant.
These application notes provide a comprehensive overview of the potential use of 5-bromoindole derivatives as building blocks for protein degraders, detailing their synthesis, incorporation into PROTAC structures, and methods for their biological evaluation.
Applications of 5-Bromoindole Derivatives in Protein Degraders
The 5-bromoindole scaffold can be incorporated into protein degraders in several ways:
-
As a Core Component of the POI Ligand: The indole ring system is a common feature in many kinase inhibitors and other protein-binding molecules. The 5-bromoindole moiety can serve as a foundational scaffold for developing novel POI ligands. The bromine atom can be strategically used to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity. For instance, indole derivatives have been successfully utilized in the development of degraders for the STING protein, an important target in autoimmune diseases.[7][8]
-
As a Versatile Linker Attachment Point: The bromine atom on the 5-position of the indole ring is an excellent functional group for introducing linkers via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the modular and efficient synthesis of PROTAC libraries with diverse linker lengths, rigidities, and compositions, which is crucial for optimizing the formation of a productive ternary complex.
Example Application: Targeting BRD4
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-validated target in oncology.[9] Several successful BRD4 degraders have been developed. A hypothetical 5-bromoindole-based BRD4 degrader could be designed by using a known BRD4 inhibitor containing an indole core and functionalizing it at the 5-bromo position with a linker connected to an E3 ligase ligand, such as pomalidomide (a CRBN ligand).
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for a series of 5-bromoindole-based BRD4 degraders. The data illustrates how linker length and composition can influence degradation efficiency (DC50 and Dmax) and anti-proliferative activity (IC50).
Table 1: In Vitro Degradation of BRD4 by 5-Bromoindole-Based PROTACs
| Compound ID | Linker Type | Linker Length (atoms) | BRD4 DC50 (nM) | BRD4 Dmax (%) |
| 5BI-PROTAC-1 | PEG | 8 | 50 | >95 |
| 5BI-PROTAC-2 | PEG | 12 | 15 | >98 |
| 5BI-PROTAC-3 | PEG | 16 | 85 | 90 |
| 5BI-PROTAC-4 | Alkyl | 8 | 120 | 85 |
| 5BI-PROTAC-5 | Alkyl | 12 | 45 | >95 |
Table 2: Anti-proliferative Activity of 5-Bromoindole-Based PROTACs in MV4-11 Cells
| Compound ID | BRD4 Degradation (DC50, nM) | Cell Viability (IC50, nM) |
| 5BI-PROTAC-1 | 50 | 150 |
| 5BI-PROTAC-2 | 15 | 35 |
| 5BI-PROTAC-3 | 85 | 250 |
| 5BI-PROTAC-4 | 120 | 300 |
| 5BI-PROTAC-5 | 45 | 110 |
| JQ1 (Inhibitor) | N/A | 500 |
Experimental Protocols
Protocol 1: General Synthesis of a 5-Bromoindole-Based PROTAC
This protocol outlines a general synthetic route for a 5-bromoindole-based PROTAC using a Suzuki coupling to attach the linker.
Materials:
-
5-bromoindole derivative (POI ligand precursor)
-
Linker with a boronic acid pinacol ester and a terminal functional group (e.g., azide or protected amine)
-
Pd(dppf)Cl2 (Palladium catalyst)
-
Potassium carbonate (Base)
-
1,4-Dioxane/Water (Solvent)
-
E3 ligase ligand with a complementary functional group (e.g., alkyne or carboxylic acid)
-
Copper(I) iodide and DIPEA (for click chemistry) or HATU and DIPEA (for amide coupling)
-
Anhydrous DMF (Solvent)
Procedure:
-
Linker Installation:
-
To a solution of the 5-bromoindole derivative (1.0 eq) and the linker-boronic acid pinacol ester (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water, add K2CO3 (3.0 eq) and Pd(dppf)Cl2 (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 90 °C for 12-16 hours under an argon atmosphere.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography to obtain the linker-functionalized 5-bromoindole intermediate.
-
-
Final PROTAC Synthesis (via Click Chemistry):
-
Dissolve the linker-functionalized 5-bromoindole intermediate (with a terminal azide, 1.0 eq) and the E3 ligase ligand (with a terminal alkyne, 1.1 eq) in anhydrous DMF.
-
Add copper(I) iodide (0.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.
-
Purify the final PROTAC using preparative HPLC.
-
Protocol 2: Western Blot for Protein Degradation
This protocol describes how to assess the degradation of a target protein (e.g., BRD4) in cells treated with a 5-bromoindole-based PROTAC.
Materials:
-
Cancer cell line (e.g., MV4-11 for BRD4)
-
5-bromoindole-based PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the 5-bromoindole-based PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the effect of the 5-bromoindole-based PROTAC on cancer cell proliferation.
Materials:
-
Cancer cell line
-
5-bromoindole-based PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the 5-bromoindole-based PROTAC or DMSO for 72 hours.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37 °C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations
References
- 1. njbio.com [njbio.com]
- 2. Session 5: Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 5. Advancements in Small Molecule PROTACs Containing Indole/Spiro-fused Oxindole Scaffolds: An Emerging Degrader Targeting Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ProteomeXchange Dataset PXD040570 [central.proteomexchange.org]
One-Pot Synthesis of Functionalized Indoles: Application Notes and Protocols for Researchers
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals. One-pot synthesis methodologies offer significant advantages for the construction of functionalized indoles by minimizing reaction steps, reducing waste, and improving overall efficiency. These approaches are particularly valuable in the rapid generation of compound libraries for high-throughput screening. This document provides detailed application notes and experimental protocols for three distinct and efficient one-pot methods for the synthesis of functionalized indoles, targeting researchers, scientists, and professionals in drug development.
Palladium-Catalyzed One-Pot Synthesis of 3-Substituted Indoles
This method, developed by Hayashi and co-workers, describes a one-pot synthesis of 3-substituted indoles from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives using a Palladium on carbon (Pd/C) catalyst. The reaction proceeds through an initial hydrogenation of the nitro group, followed by cyclization and subsequent dehydrogenation to yield the indole product. This approach is notable for its use of readily available starting materials and its operational simplicity.[1][2]
Experimental Protocol
General Procedure for the Synthesis of 3-Arylindoles:
A solution of the 2-(2-nitro-1-phenylethyl)cyclohexanone derivative (0.2 mmol) in ethanol (2.0 mL) is placed in a two-necked flask equipped with a balloon. The flask is purged with hydrogen gas, and 10 mol% Pd/C is added. The reaction mixture is stirred under a hydrogen atmosphere at room temperature for 15 hours. After the initial hydrogenation, the hydrogen balloon is replaced with an ethylene balloon, and the reaction mixture is stirred for an additional 15 hours at room temperature. Upon completion, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the desired 3-substituted indole.[1][2]
Data Presentation
| Entry | Starting Material (Substituent on Phenyl Ring) | Product | Yield (%) |
| 1 | H | 3-Phenyl-1H-indole | 85 |
| 2 | 4-Me | 3-(p-Tolyl)-1H-indole | 82 |
| 3 | 4-OMe | 3-(4-Methoxyphenyl)-1H-indole | 78 |
| 4 | 4-F | 3-(4-Fluorophenyl)-1H-indole | 88 |
| 5 | 4-Cl | 3-(4-Chlorophenyl)-1H-indole | 81 |
| 6 | 4-Br | 3-(4-Bromophenyl)-1H-indole | 75 |
| 7 | 3-Me | 3-(m-Tolyl)-1H-indole | 80 |
| 8 | 2-Me | 3-(o-Tolyl)-1H-indole | 72 |
Reaction Workflow
Caption: Pd/C-Catalyzed One-Pot Indole Synthesis Workflow.
Multicomponent Synthesis of Indole-Fused Oxadiazepines
This protocol outlines a modular, multicomponent reaction (MCR) for the synthesis of indole-fused oxadiazepines from an indole, formaldehyde, and an amino hydrochloride. This method is highly efficient for creating complex heterocyclic structures in a single step under mild conditions, making it particularly attractive for the generation of diverse compound libraries.[3][4][5]
Experimental Protocol
General Procedure for the Multicomponent Synthesis of Indole-Fused Oxadiazepines:
To a solution of the indole (0.2 mmol) in THF (2 mL) in a sealed tube is added formaldehyde (1.0 mmol, typically as a 37% aqueous solution) and the corresponding amino hydrochloride (0.4 mmol). The reaction mixture is then stirred at a specified temperature (45 °C or 60 °C) for 6 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the pure indole-fused oxadiazepine.[3][4][5]
Data Presentation
| Entry | Indole Substrate (Substituent) | Amino Hydrochloride | Temp (°C) | Product | Yield (%) |
| 1 | 3-Methylindole | Chloroethylamine HCl | 45 | Indole-fused oxadiazepine | 85 |
| 2 | 5-Bromo-3-methylindole | Chloroethylamine HCl | 45 | 5-Bromo substituted product | 78 |
| 3 | 5-Methoxy-3-methylindole | Chloroethylamine HCl | 45 | 5-Methoxy substituted product | 72 |
| 4 | 3-Methylindole | Glycine methyl ester HCl | 60 | Product with ester functionality | 94 |
| 5 | 3-Methylindole | Alanine methyl ester HCl | 60 | Product with chiral center | 89 |
| 6 | Tryptamine derivative | Chloroethylamine HCl | 45 | Biologically relevant scaffold | 75 |
| 7 | Melatonin | Chloroethylamine HCl | 45 | Functionalized melatonin derivative | 68 |
Logical Relationship of Components
Caption: Multicomponent Assembly of Indole-Fused Oxadiazepines.
One-Pot, Three-Component Synthesis of Indolyl-4H-Chromene Derivatives
This method provides a straightforward and efficient one-pot synthesis of indolyl-4H-chromene derivatives through a three-component reaction involving a salicylaldehyde, an indole, and a third reactive component, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). This protocol is characterized by its mild reaction conditions and high yields, offering a practical route to a diverse range of chromene-annulated indoles.
Experimental Protocol
General Procedure for the Synthesis of Indolyl-4H-Chromene Derivatives:
In a round-bottom flask, a mixture of the salicylaldehyde (1.0 mmol), the indole (1.0 mmol), and the third component (e.g., (E)-N-methyl-1-(methylsulfanyl)-2-nitroethenamine) (1.0 mmol) is prepared. Triethylamine (2.0 mmol) is added as a catalyst. The reaction mixture is stirred at room temperature for a specified time (typically 2-4 hours), during which the product often precipitates. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure indolyl-4H-chromene derivative. If no precipitate forms, the reaction mixture is concentrated and purified by column chromatography.
Data Presentation
| Entry | Salicylaldehyde (Substituent) | Indole (Substituent) | Third Component | Product | Yield (%) |
| 1 | Unsubstituted | Unsubstituted | N-methyl-1-(methylsulfanyl)-2-nitroethenamine | Indolyl-4H-chromene | 92 |
| 2 | 5-Bromo | Unsubstituted | N-methyl-1-(methylsulfanyl)-2-nitroethenamine | 5-Bromo-indolyl-4H-chromene | 88 |
| 3 | 5-Nitro | Unsubstituted | N-methyl-1-(methylsulfanyl)-2-nitroethenamine | 5-Nitro-indolyl-4H-chromene | 85 |
| 4 | Unsubstituted | 5-Bromo | N-methyl-1-(methylsulfanyl)-2-nitroethenamine | Indolyl-4H-chromene with 5-bromoindole | 87 |
| 5 | Unsubstituted | 5-Methoxy | N-methyl-1-(methylsulfanyl)-2-nitroethenamine | Indolyl-4H-chromene with 5-methoxyindole | 90 |
| 6 | 3-Methoxy | Unsubstituted | N-methyl-1-(methylsulfanyl)-2-nitroethenamine | 3-Methoxy-indolyl-4H-chromene | 86 |
Experimental Workflow Diagram
Caption: Three-Component Synthesis of Indolyl-4H-Chromenes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot three-component protocol for the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A multicomponent reaction for modular assembly of indole-fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Hydrolysis of Ethyl 5-bromoindole-2-carboxylate
Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the hydrolysis of ethyl 5-bromoindole-2-carboxylate to synthesize its corresponding carboxylic acid, 5-bromoindole-2-carboxylic acid. This transformation is a crucial step in the synthesis of various biologically active compounds, including inhibitors of enzymes like MMP-13 and indoleamine 2,3-dioxygenase, as well as anticancer agents that inhibit tubulin polymerization.[1] The provided protocol is a robust and scalable method adapted from established literature procedures, focusing on a base-catalyzed saponification reaction.[2][3]
The reaction proceeds via the hydrolysis of the ethyl ester functionality under basic conditions, followed by acidification to precipitate the carboxylic acid product.[4][5] This method is widely used due to its efficiency and the high purity of the resulting product.[3] Careful control of pH during the workup is critical to ensure complete precipitation of the product and to minimize the formation of impurities.[2][3]
Experimental Overview
The hydrolysis of ethyl 5-bromoindole-2-carboxylate is achieved through saponification using sodium hydroxide in a methanol-water solvent system. The reaction mixture is heated to reflux to ensure complete conversion of the ester to the corresponding carboxylate salt. Subsequent cooling and careful acidification with hydrochloric acid lead to the precipitation of 5-bromoindole-2-carboxylic acid, which can then be isolated by filtration.
Data Presentation
The following table summarizes the typical quantitative data obtained from the described protocol.
| Parameter | Value | Reference |
| Starting Material | Ethyl 5-bromoindole-2-carboxylate | [2][3] |
| Product | 5-Bromoindole-2-carboxylic acid | [2][3] |
| Yield | 91% | [3] |
| Purity (by HPLC) | ≥96% | [3] |
| Appearance | Off-white solid | [3] |
Experimental Protocol
Materials:
-
Ethyl 5-bromoindole-2-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH), 96% (approx. 1.2 eq)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
10% Hydrochloric acid (HCl) solution
Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 5-bromoindole-2-carboxylate (1.0 eq) in a mixture of methanol and deionized water. A typical solvent ratio is 1:1 (v/v).[2][3]
-
Saponification: To the stirred solution, add sodium hydroxide (approx. 1.2 eq).[2][3]
-
Reflux: Heat the reaction mixture to reflux and maintain for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[2][3]
-
Cooling: After the reaction is complete, cool the mixture to 40°C.[2][3]
-
Acidification: Slowly add 10% hydrochloric acid solution to the stirred mixture until the pH reaches 3-4. This will cause the 5-bromoindole-2-carboxylic acid to precipitate out of the solution.[2][3] It is crucial to add the acid slowly to promote the formation of larger crystals, which are easier to filter.[2]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the collected solid with deionized water to remove any remaining salts.[2]
-
Drying: Dry the purified 5-bromoindole-2-carboxylic acid under vacuum to a constant weight.
Purification (Optional):
If the purity of the product is below the desired specification, recrystallization can be performed. Suitable solvents for recrystallization include ethanol, methanol, or mixtures of organic solvents with water.[2]
Troubleshooting and Optimization
-
Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reflux time is adequate and that a sufficient excess of base is used.[4]
-
Fine Precipitate/Difficult Filtration: Slowing down the rate of acidification and ensuring vigorous stirring can lead to the formation of larger, more easily filterable crystals.[2] The use of a filter aid such as Celite® can also improve filtration.[2]
-
Impurities: The primary impurity is often unreacted starting material.[2] Ensuring the reaction goes to completion will minimize this. Another potential impurity is the decarboxylated product, 5-bromoindole, which can form at elevated temperatures under acidic conditions.[2] Cooling the reaction mixture before acidification helps to mitigate this side reaction.[2]
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis of 5-Bromo-1H-indole-2-carboxylic acid.[2]
References
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis of Brominated Compounds
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of brominated indoles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome low yields and other common issues.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the Fischer indole synthesis of brominated compounds.
Q1: My Fischer indole synthesis with a brominated phenylhydrazine is resulting in a very low yield or failing completely. What are the primary causes and how can I improve the outcome?
A1: Low yields in the Fischer indole synthesis of brominated compounds are a common challenge, primarily due to the electronic effects of the bromine substituent. Here’s a step-by-step guide to troubleshoot this issue:
Potential Cause 1: Deactivation of the Aromatic Ring The bromine atom is an electron-withdrawing group, which deactivates the phenyl ring. This makes the crucial acid-catalyzed[1][1]-sigmatropic rearrangement and subsequent cyclization steps of the Fischer indole synthesis more difficult, often leading to lower yields compared to reactions with electron-donating or neutral substituents.[1][2][3]
Recommended Solutions:
-
Stronger Acid Catalysts: Employ stronger Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid. Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or aluminum chloride (AlCl₃) can also be effective.[1][4][5][6][7] It is advisable to screen a variety of acid catalysts to find the optimal one for your specific substrate.
-
Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier caused by the electron-withdrawing bromine.[8] Monitor the reaction closely, as excessively high temperatures can lead to degradation of starting materials and products.
-
Microwave-Assisted Synthesis: Microwave irradiation can often significantly reduce reaction times and improve yields by providing rapid and uniform heating.
Potential Cause 2: Suboptimal Reaction Conditions The Fischer indole synthesis is highly sensitive to reaction parameters.[9]
Recommended Solutions:
-
Solvent Selection: The choice of solvent can influence reaction rates and yields. Acetic acid is a commonly used solvent that can also act as a catalyst.[4] In some cases, running the reaction neat (without a solvent) may be effective.
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged exposure to harsh acidic conditions.
Potential Cause 3: Purity of Starting Materials Impurities in the brominated phenylhydrazine or the carbonyl compound can lead to side reactions and significantly lower the yield.
Recommended Solutions:
-
Purify Starting Materials: Ensure the purity of your starting materials by recrystallization or distillation before use. Confirm purity using techniques like NMR and melting point analysis.
Potential Cause 4: Instability of the Hydrazone Intermediate The bromo-substituted phenylhydrazone intermediate may be unstable under the reaction conditions.
Recommended Solutions:
-
One-Pot Procedure: To minimize the decomposition of the hydrazone, consider a one-pot synthesis where the hydrazone is formed in situ and immediately subjected to the cyclization conditions without isolation.[1][10][11]
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products in my synthesis of a bromoindole. What are the likely side reactions, and how can I minimize them?
A2: The formation of byproducts is a common issue when dealing with brominated substrates in the Fischer indole synthesis. Here are some common side reactions and strategies to mitigate them:
Common Side Reactions:
-
Regioisomer Formation: When using an unsymmetrical ketone, two different regioisomers of the bromoindole can be formed. The regioselectivity can be influenced by the choice of acid catalyst and steric effects.[1]
-
N-N Bond Cleavage: Under strongly acidic conditions, the N-N bond of the hydrazone intermediate can cleave, leading to the formation of aniline and other byproducts. This is a known failure mode of the Fischer indole synthesis.[1][12]
-
Polymerization: The indole product itself can be unstable in strong acid and may polymerize, especially at high temperatures.
Strategies for Minimization:
-
Control of Acidity and Temperature: Careful optimization of the acid catalyst and reaction temperature is crucial. Using the mildest effective acid and the lowest possible temperature can help to minimize side reactions.
-
Buchwald Modification for Aryl Bromides: For substrates where the bromine is on the aryl ring that will become the indole, the Buchwald-Hartwig amination approach to form the N-arylhydrazone can be a milder alternative to the classical Fischer indole synthesis. This method involves a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone.[6]
Frequently Asked Questions (FAQs)
Q1: Does the position of the bromine atom on the phenylhydrazine ring affect the reaction yield?
A1: Yes, the position of the bromine atom can influence the reaction. The electronic deactivating effect of bromine will be felt at all positions, but steric hindrance can also play a role. For instance, a bromine atom at the ortho position can sterically hinder the cyclization step. Generally, para-substituted bromophenylhydrazines are more commonly used.
Q2: Are there any alternatives to the classical Fischer indole synthesis for preparing brominated indoles?
A2: Yes, several other methods can be used to synthesize brominated indoles, which may provide better yields for certain substrates. These include:
-
Direct Bromination of Indole: While direct bromination of the indole core is possible, it often leads to a mixture of products, with substitution typically occurring at the C3 position. To achieve selectivity, protection of the N-H and C3 positions may be necessary before bromination.
-
Palladium-Catalyzed Syntheses: As mentioned earlier, the Buchwald modification of the Fischer indole synthesis is a powerful tool.[6] Other palladium-catalyzed methods, such as the Larock indole synthesis, can also be employed to construct the indole ring system from appropriately substituted anilines and alkynes.
Data Presentation
The following tables summarize quantitative data for the Fischer indole synthesis of brominated indoles under various conditions.
Table 1: Comparison of Acid Catalysts for the Synthesis of 5-Bromo-2-methyl-1H-indole
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| (4-Bromophenyl)hydrazine, Acetone | ZnCl₂ | Ethanol | Reflux | 4 | 65 | [13] |
| (4-Bromophenyl)hydrazine, Acetone | Polyphosphoric Acid (PPA) | Neat | 120 | 1 | 78 | Adapted from[1] |
| (4-Bromophenyl)hydrazine, Acetone | Acetic Acid | Acetic Acid | Reflux | 6 | 55 | [4] |
Table 2: Effect of Substituents on Fischer Indole Synthesis Yield
| Phenylhydrazine Substituent | Carbonyl Compound | Catalyst | Yield (%) | Reference |
| 4-Bromo | Olefin | Rh/phosphine | 39 | [4] |
| 4-Chloro | Propiophenone | Oxalic Acid (mechanochemical) | Low Conversion | [14] |
| 4-Methoxy | Propiophenone | Oxalic Acid (mechanochemical) | 79 | [14] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-methyl-1H-indole using Zinc Chloride
This protocol is adapted from literature procedures for the synthesis of substituted indoles.[13]
Materials:
-
(4-Bromophenyl)hydrazine hydrochloride
-
Acetone
-
Zinc chloride (anhydrous)
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional - can be performed in situ):
-
In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add acetone (1.1 eq) dropwise with stirring.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Indolization:
-
To the mixture from the previous step, add anhydrous zinc chloride (1.2 eq) in one portion.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature.
-
-
Work-up:
-
Pour the reaction mixture into a beaker containing ice water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure 5-bromo-2-methyl-1H-indole.
-
Mandatory Visualizations
Caption: Experimental workflow for the Fischer indole synthesis of brominated compounds.
Caption: Troubleshooting logic for low yields in the Fischer indole synthesis of brominated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Substituted Indole Esters
Welcome to the technical support center for the purification of substituted indole esters. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of substituted indole esters?
A1: Impurities in substituted indole ester preparations can originate from various sources, including starting materials, side-reactions during synthesis, and degradation of the product. Common impurities include:
-
Starting materials: Unreacted starting materials and reagents.
-
Isomeric impurities: Formation of incorrect isomers, for instance, through reaction at an alternative site on the indole ring.[1]
-
Side-products from the reaction: These can include products from over-reduction or incomplete reduction during hydrogenation steps, or by-products from incomplete alkylation.[2][3]
-
Oxidation products: Indoles can be sensitive to air and light, leading to the formation of colored oxidation products. A pinkish or yellowish haze in a sample of indole is often indicative of oxidation.[4]
-
Polymerized material: Indoles can sometimes polymerize under acidic conditions or upon prolonged storage.[4]
-
Residual solvents: Solvents used in the reaction or purification process that are not completely removed.
Q2: My substituted indole ester is a colorless compound. How can I visualize it on a TLC plate to monitor my column chromatography?
A2: Visualizing colorless indole derivatives on a TLC plate is a common challenge. Several methods can be employed:
-
UV Light (Non-destructive): Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[5] This is the most common and convenient initial method.
-
Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will cause most organic compounds, including indole esters, to appear as temporary yellow-brown spots.[5]
-
Chemical Stains (Destructive): These stains react with the compounds to produce colored spots, often requiring heating.
-
p-Anisaldehyde or Vanillin Stains: These are general-purpose stains that react with a wide range of functional groups.[5]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing characteristic blue or purple spots.[5]
-
Potassium Permanganate (KMnO₄) Stain: This is a universal stain that reacts with any compound that can be oxidized, showing up as yellow or brown spots on a purple background.[5]
-
Q3: I am observing significant streaking of my indole ester on the TLC plate and during column chromatography. What could be the cause and how can I fix it?
A3: Streaking is a common issue in the chromatography of nitrogen-containing compounds like indoles and is often due to the acidic nature of the silica gel interacting with the basicity of the indole nitrogen. The slightly acidic N-H proton of the indole can also contribute to this phenomenon.[6][7]
Here’s how to troubleshoot streaking:
-
Add a Modifier to the Eluent: Adding a small amount of a basic modifier to your mobile phase can neutralize the acidic sites on the silica gel and improve peak shape. Common modifiers include:
-
Triethylamine (TEA): Typically 0.1-1% is added to the eluent.
-
Ammonia: A solution of methanol saturated with ammonia can be used as a polar component of the mobile phase.[8]
-
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase.
-
Neutral or basic alumina: These can be less acidic than silica gel.
-
Reversed-phase silica (C18): This is a good alternative, especially for more polar indole esters.[9]
-
-
Sample Overload: Ensure you are not overloading your TLC plate or column, as this can also lead to streaking.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the purification of substituted indole esters.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | Compound is too polar and is sticking to the silica gel. | * Gradually increase the polarity of the mobile phase. Adding a small percentage of methanol can help elute highly polar compounds.[5] * Consider using reversed-phase chromatography where polar compounds elute earlier.[9] |
| Compound is unstable on silica gel. | * Minimize the time the compound spends on the column by using flash chromatography. * Consider alternative purification methods like recrystallization or preparative HPLC. | |
| Co-elution of Impurities | Poor separation between the product and impurities. | * Optimize the mobile phase for column chromatography. A less polar solvent system might provide better separation. * Try a different stationary phase (e.g., alumina, C18). * If the impurity has a different functional group, consider a chemical workup step to remove it before chromatography (e.g., an acid or base wash). |
| Product Decomposes During Purification | Sensitivity to acid or heat. | * Avoid acidic conditions if your compound is acid-sensitive. Use a mobile phase with a basic modifier like triethylamine. * For heat-sensitive compounds, avoid high temperatures during solvent removal (rotary evaporation). Use a cold water bath. |
| Difficulty in Crystallization | Compound is an oil or forms a supersaturated solution. | * Try different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent (anti-solvent) is often effective.[10] * Scratch the inside of the flask with a glass rod to induce nucleation. * Add a seed crystal of the pure compound if available. * Cool the solution slowly to encourage the formation of larger, purer crystals.[11] |
| Pink/Red Coloration of the Purified Product | Oxidation of the indole ring. | * Work under an inert atmosphere (nitrogen or argon) if possible, especially during heating steps. * Store the purified compound under an inert atmosphere, protected from light, and at a low temperature. * If the coloration is minor, it might not significantly affect the purity, but for high-purity applications, re-purification may be necessary.[4] |
Quantitative Data Summary
The efficiency of purification methods for indole derivatives can vary significantly based on the technique and the specific compound. The following tables summarize some reported data.
Table 1: Purity and Yield from Crystallization of Indole
| Starting Material | Solvent System | Crystallization Temperature (°C) | Final Purity (%) | Yield (%) | Reference |
| Crude Indole (>80%) | Methanol/Water (3:2) | 0 | >99 | >75 | [11] |
| Indole-Concentrated Oil | n-Hexane | 10 | 99.5 | 57.5 | [12] |
Table 2: Yields from Flash Chromatography of Substituted Indoles
| Compound | Eluent | Yield (%) | Reference |
| 1-Benzyl-2,3-dimethylindole | 3% Ethyl acetate in Hexane | 91 | [13] |
| 1,2,3-Trimethylindole | Not specified | 89 | [13] |
Experimental Protocols
Protocol 1: Column Chromatography of a Substituted Indole Ester
This protocol provides a general procedure for purifying a substituted indole ester using normal-phase column chromatography.
1. Preparation of the Column:
- Select a column of an appropriate size based on the amount of crude material.
- Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[9]
- Prepare a slurry of silica gel in the initial, least polar eluting solvent.
- Carefully pour the slurry into the column, avoiding the introduction of air bubbles. Gently tap the column to ensure even packing.[9]
- Allow the silica gel to settle, ensuring the solvent level remains above the silica bed at all times.
2. Sample Loading:
- Dissolve the crude indole ester in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).
- Carefully apply the sample solution to the top of the silica gel bed.
3. Elution and Fraction Collection:
- Gently add the mobile phase to the top of the column.
- Begin collecting the eluate in fractions (e.g., in test tubes).
- If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[9]
4. Fraction Analysis:
- Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.[9]
- Combine the fractions containing the pure indole ester.
5. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.[9]
Protocol 2: Recrystallization of a Substituted Indole Ester
This protocol describes a general method for purifying a solid substituted indole ester by recrystallization.
1. Solvent Selection:
- Choose a solvent or solvent system in which the indole ester is sparingly soluble at room temperature but highly soluble at an elevated temperature.[10] Common choices include ethanol/water, toluene, or hexane/ethyl acetate mixtures.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[10]
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[10]
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
- Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
5. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[10]
6. Drying:
- Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for Purification by Column Chromatography.
Caption: Troubleshooting Logic for Purification Issues.
References
- 1. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
- 2. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indole acidity [quimicaorganica.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) | MDPI [mdpi.com]
- 13. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
stability and degradation pathways for 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and handling of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concerns for this compound are degradation through oxidation, photodegradation, and pH-dependent hydrolysis. The indole ring is susceptible to oxidation, and the presence of the bromine atom can increase its sensitivity to light.[1] As an ester, it is also prone to hydrolysis under acidic or basic conditions.
Q2: What are the recommended solvents for dissolving and storing this compound?
For long-term storage, the solid compound should be kept at 4°C under a nitrogen atmosphere.[2] For experimental use, dissolving the compound in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution is recommended.[1] These stock solutions should be stored at -20°C in tightly sealed, light-protecting containers.[1]
Q3: How should I handle the dilution of DMSO stock solutions into aqueous buffers?
When diluting DMSO stock solutions into aqueous buffers or cell culture media for final working concentrations, be mindful of the compound's aqueous solubility.[1] Rapid dilution or using a final concentration that exceeds its solubility limit can cause precipitation. It is advisable to add the DMSO stock to the aqueous solution slowly while vortexing.
Q4: Is this compound sensitive to light?
Yes, brominated aromatic compounds and indole derivatives can be sensitive to light and may undergo photodegradation.[1] Therefore, it is crucial to protect both the solid compound and its solutions from light exposure by using amber vials or by wrapping containers in aluminum foil.[1][3]
Q5: How does pH affect the stability of this compound in aqueous solutions?
While specific data for this ethyl ester is limited, related indole-2-carboxylic acids can undergo decarboxylation under acidic conditions.[1] Under alkaline conditions, the ester group is susceptible to hydrolysis, which would yield the corresponding carboxylic acid. The indole ring itself may also be more susceptible to oxidation at higher pH.[1] It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to balance stability.[1]
Q6: Can I subject my stock solution in DMSO to multiple freeze-thaw cycles?
It is best to avoid multiple freeze-thaw cycles. Aliquoting the stock solution into single-use vials is recommended to maintain the integrity of the compound.[1]
Stability and Storage Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature (Solid) | 4°C or Room Temperature | [2][4] |
| Storage Atmosphere | Store under nitrogen | [2] |
| Storage of Stock Solutions | -20°C in anhydrous DMSO/DMF | [1] |
| Light Sensitivity | Protect from light | [1][3] |
| Recommended pH (Aqueous) | Neutral (6-8) | [1] |
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Cloudiness or precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The final concentration exceeds the compound's aqueous solubility. | - Prepare a more dilute stock solution in DMSO.- Decrease the final concentration in the aqueous medium.- Add the DMSO stock to the aqueous buffer slowly while vortexing. |
| The solution is initially clear, but a precipitate forms over time. | The compound is slowly coming out of solution at the storage temperature (e.g., 4°C or room temperature). | - Prepare fresh dilutions for each experiment.- If short-term storage is necessary, try storing at room temperature instead of 4°C, as some compounds are less soluble at lower temperatures. Ensure the solution is protected from light.- Re-dissolve the precipitate by gentle warming and vortexing before use, but be aware that this may affect the compound's stability.[1] |
| Loss of compound activity over the course of an experiment. | Degradation of the compound in the assay medium. | - Minimize the incubation time of the compound in the assay medium.- Prepare fresh dilutions of the compound immediately before adding to the assay.- Assess the stability of the compound in your specific assay medium under the experimental conditions (temperature, CO2, etc.) using an analytical method like HPLC to quantify the compound's concentration over time.[1] |
| High variability between replicate experiments. | Inconsistent preparation of compound solutions or degradation during storage. | - Strictly adhere to a standardized protocol for solution preparation.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Always protect solutions from light.- Run a quality control check of a new batch of the compound to ensure its purity and integrity.[1] |
Proposed Degradation Pathways
The degradation of this compound can be initiated under various stress conditions, leading to several potential degradation products. The primary degradation pathways are likely to involve hydrolysis of the ethyl ester, oxidation of the indole ring, and potential photolytic cleavage of the carbon-bromine bond.
Caption: Proposed degradation pathways for the target compound.
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5][6][7]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 8-24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for 24-48 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light for a specified duration, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At various time points, withdraw aliquots from the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Use a photodiode array (PDA) detector to obtain the UV spectra of the parent compound and the degradation products.
-
If necessary, use LC-MS/MS for the identification and structural elucidation of the degradation products.[8]
Caption: Workflow for a forced degradation study.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. goldbio.com [goldbio.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. article.sapub.org [article.sapub.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
identifying side products in the synthesis of 5-bromoindoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-bromoindoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 5-bromoindole, categorized by the synthetic method.
Method 1: Direct Bromination of Indole via Sulfonate Intermediate
This common route involves the protection of the indole's 2-position with a sulfonate group, followed by N-acetylation, bromination, and deprotection.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 5-Bromoindole | Incomplete sulfonation or N-acetylation of the indole starting material. | Monitor each step by TLC or other appropriate analytical methods to ensure complete conversion before proceeding to the next step. |
| Poor bromination efficiency. | Maintain a low temperature (0-5°C) during the addition of bromine to prevent unwanted side reactions.[1] Ensure the bromine is added dropwise with vigorous stirring. | |
| Incomplete deprotection of the acetyl and sulfonate groups. | Ensure the final hydrolysis step is carried out under sufficiently basic conditions and for an adequate duration to completely remove both protecting groups. | |
| Formation of Multiple Products | Over-bromination leading to di- or poly-brominated indoles. | Carefully control the stoichiometry of bromine. Use no more than one equivalent. Add the bromine slowly at a low temperature to improve selectivity for mono-bromination.[1] |
| Formation of oxindole. | This can result from oxidation. Ensure the reaction is carried out under an inert atmosphere if necessary and that oxidizing contaminants are excluded. | |
| Presence of starting indole in the final product. | This indicates incomplete reaction at one or more stages. Re-evaluate the reaction conditions and completion monitoring for each step. | |
| Product is Colored (Not White/Off-White) | Presence of colored impurities, possibly from oxidation or polymerization of indole derivatives. | Purification by recrystallization, potentially with the use of activated charcoal, can often yield a white to off-white solid. Steam distillation is another effective method for obtaining a colorless product.[1][2] |
Method 2: Fischer Indole Synthesis
This classical method involves the reaction of 4-bromophenylhydrazine with an aldehyde or ketone under acidic conditions.[1][3]
| Issue | Potential Cause | Recommended Solution |
| Low Yield or Reaction Failure | Unstable hydrazone intermediate. | In some cases, it is preferable to perform the reaction as a one-pot synthesis without isolating the hydrazone. |
| Inappropriate acid catalyst or reaction conditions. | The choice of acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) is crucial and can significantly impact the yield.[1] Reaction temperature and time also require optimization. | |
| Deactivating effect of the bromo substituent. | The electron-withdrawing nature of the bromine atom on the phenylhydrazine ring can make the cyclization step more difficult. Stronger acids or higher temperatures may be necessary to drive the reaction to completion.[1] | |
| Formation of Isomeric Side Products | Use of an unsymmetrical ketone. | The reaction of 4-bromophenylhydrazine with an unsymmetrical ketone can lead to the formation of two regioisomeric indole products. The regioselectivity can be influenced by the acidity of the medium and steric effects.[1] Careful selection of the ketone and reaction conditions is necessary. |
| Formation of Non-Indolic Byproducts | Cleavage of the N-N bond in the hydrazone. | Under certain acidic conditions, the hydrazone can cleave, leading to byproducts. This is a known failure mode of the Fischer indole synthesis.[1] |
| Formation of indolenine derivatives. | These can arise as side products in the Fischer indole synthesis.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of 5-bromoindole?
A1: In the direct bromination of indole via the sulfonate intermediate, the most common side products are di- and poly-brominated indoles, which occur when an excess of the brominating agent is used or if the reaction conditions are not carefully controlled.[1] Another potential side product is oxindole, formed through oxidation.[1] In the Fischer indole synthesis, side products can include regioisomers if an unsymmetrical ketone is used, and indolenine derivatives.[1]
Q2: How can I effectively purify crude 5-bromoindole?
A2: Purification of 5-bromoindole can be achieved through several methods. Recrystallization from a suitable solvent system, such as ethanol and water, is a common and effective technique.[1] For more challenging separations, such as removing isomeric impurities, column chromatography on silica gel may be necessary. Steam distillation from a faintly alkaline solution has also been reported as a purification method.[1][2]
Q3: Can I directly brominate indole to get 5-bromoindole without protecting groups?
A3: Direct bromination of indole without protecting groups is generally not selective and can lead to a mixture of products, with bromination often occurring at the C3 position.[1] The use of a protecting group strategy, such as the sulfonate intermediate method, is highly recommended to achieve selective bromination at the C5 position.
Q4: What are some alternative synthetic routes to 5-bromoindole?
A4: Besides the direct bromination via a sulfonate intermediate and the Fischer indole synthesis, other notable methods include the Leimgruber-Batcho, Larock, and Bartoli indole syntheses, which can be adapted using appropriately substituted starting materials.[4] For instance, the Larock indole synthesis could start from 2,4-dibromoaniline,[4] while the Leimgruber-Batcho synthesis would utilize 4-bromo-2-nitrotoluene.[4] A "green" five-step synthesis via indoline has also been reported.[4][5]
Data Presentation
Table 1: Comparison of Synthetic Routes to 5-Bromoindole
| Synthetic Route | Starting Material | Key Reagents | Number of Steps | Overall Yield | Purity |
| Three-Step Synthesis via Sulfonation | Indole | Sodium bisulfite, Acetic anhydride, Bromine | 3 | ~59% | High |
| Five-Step "Green" Synthesis via Indoline | Indole | Pd/C, H₂, Acetyl chloride, Bromine, O₂ | 5 | ~46% | ≥95% |
| Direct Bromination | Indole | N-Bromosuccinimide (NBS) or Bromine | 1 | Variable (selectivity issues) | Often requires extensive purification |
| Leimgruber-Batcho Synthesis | 4-Bromo-2-nitrotoluene | DMFDMA, Pyrrolidine, Reducing agent | 2 | High (generally) | High |
| Fischer Indole Synthesis | 4-Bromophenylhydrazine | Aldehyde or Ketone, Acid catalyst | 1-2 | Variable | Variable |
| Larock Indole Synthesis | 2,4-Dibromoaniline | Alkyne, Palladium catalyst | 1 | Good (generally) | High |
| Bartoli Indole Synthesis | ortho-Substituted Nitroarene | Vinyl Grignard reagent | 1 | Moderate to Good | Good |
Yields and purities are approximate and can vary based on specific reaction conditions and substrates.
Experimental Protocols
Key Experiment: Synthesis of 5-Bromoindole via the Sulfonate Intermediate Method
This protocol is adapted from established literature procedures.[6]
Step 1: Preparation of Sodium Indoline-2-Sulfonate
-
Dissolve 50g of indole in 100 ml of ethanol.
-
In a separate flask, prepare a solution of 100g of sodium bisulfite in 300 ml of water.
-
Add the indole solution to the sodium bisulfite solution with stirring.
-
Stir the mixture overnight at room temperature.
-
Collect the resulting light tan solid by vacuum filtration, wash with ether, and air dry.
Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate
-
Suspend 30g of sodium bisulfite in 300 ml of acetic anhydride.
-
Add 30g of the sodium indoline-2-sulfonate from the previous step.
-
Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.
-
Cool the mixture to room temperature and collect the solid by filtration.
-
Wash the solid with acetic anhydride and then ether. The crude, damp solid can be used in the next step without further purification.
Step 3: Synthesis of 5-Bromoindole
-
Dissolve all of the acylated material from the previous step in 150 ml of water at 0-5°C.
-
Dropwise, add 40g of bromine while maintaining the temperature below 5°C with vigorous stirring.
-
Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.
-
Add a solution of approximately 10g of sodium bisulfite in 30 ml of water to quench any excess bromine.
-
Neutralize the solution to pH 7 with a 40% NaOH solution, keeping the temperature below 30°C.
-
Make the solution basic by adding more 40% NaOH and stir for an additional 3 hours at 50°C.
-
Collect the light tan precipitate by vacuum filtration, wash thoroughly with water, and air dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain 5-bromoindole.
Visualizations
Caption: Troubleshooting workflow for the direct bromination synthesis of 5-bromoindole.
Caption: Potential side products in the Fischer indole synthesis of 5-bromoindoles.
References
Technical Support Center: Japp-Klingemann Reaction Optimization
Welcome to the technical support center for the Japp-Klingemann reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Japp-Klingemann reaction in a question-and-answer format.
Question: Why is my reaction yield consistently low?
Answer:
Low yields in the Japp-Klingemann reaction can stem from several factors. A primary consideration is the stability of the diazonium salt, which can be highly variable.[1] Additionally, improper pH control during the coupling step can significantly hinder the reaction. The reaction requires a basic environment to facilitate the conversion of the intermediate azo compound to the desired hydrazone.[2] If the pH is too acidic (e.g., between 0-1), the concentration of the necessary enolate anion from the β-keto-ester will be insufficient for the coupling to occur efficiently.[3]
Key troubleshooting steps include:
-
pH Adjustment: Ensure the reaction medium for the coupling step is appropriately buffered to a pH of 4-5. This can be achieved by using an adequate amount of a weak base like sodium acetate to neutralize the acid from the diazotization step.[3]
-
Temperature Control: The diazotization of the aniline should be performed at low temperatures (0-5 °C) to minimize the decomposition of the diazonium salt.[4] For particularly unstable diazonium salts, such as those derived from electron-rich anilines, it is advisable to conduct the reaction at even lower temperatures, for instance, -15 °C.[3]
-
Reagent Stoichiometry: An excess of sodium nitrite during diazotization can lead to the formation of nitrosating agents that can react with your dione starting material, leading to unwanted byproducts. It is recommended to use a slight excess (e.g., 1.05 equivalents) of sodium nitrite.[3]
-
Immediate Use of Diazonium Salt: Diazonium salts are often unstable and should be used immediately after preparation. The longer the diazonium salt solution is stored, the more it will decompose, leading to lower yields.[2]
Question: I am observing the formation of a stable azo compound instead of the desired hydrazone. What is causing this and how can I fix it?
Answer:
The formation and isolation of a stable azo compound is an indication that the reaction has stalled at an intermediate stage.[5][6] The conversion of the azo intermediate to the final hydrazone product requires a basic hydrolysis or decarboxylation step.[7][8] If the reaction conditions are not sufficiently basic, this conversion will not proceed efficiently.
To address this issue:
-
Increase Basicity: Ensure that the pH of the reaction mixture is sufficiently high to promote the hydrolysis of the azo intermediate. Increasing the amount of base, such as sodium acetate, or using a stronger base might be necessary.[5][6] However, be cautious as excessively high pH can lead to other side reactions.
-
Increase Temperature: Gently warming the reaction mixture after the initial coupling at low temperature may provide the necessary energy to overcome the activation barrier for the conversion of the azo compound to the hydrazone. However, this should be done with care as it can also promote the formation of side products.[5][6]
Question: My reaction is producing a lot of tar-like, insoluble byproducts. What is the reason for this and how can I minimize their formation?
Answer:
The formation of tarry byproducts is a common issue, particularly when working with electron-rich anilines.[3] These anilines form less stable diazonium salts that are prone to decomposition and side reactions, such as self-coupling, which can lead to polymeric, tar-like materials.
To mitigate the formation of these byproducts:
-
Lower Reaction Temperature: Performing the diazotization and coupling steps at very low temperatures (e.g., -15 °C) can significantly improve the stability of the diazonium salt and reduce the rate of decomposition and side reactions.[3]
-
Control Reagent Addition: Adding the sodium nitrite solution slowly and below the surface of the aniline solution during diazotization can help to avoid localized areas of high concentration and minimize the formation of nitrogen oxides, which can lead to side reactions.[3]
-
Use of More Stable Diazonium Salts: If possible, consider using more stable forms of the diazonium salt, such as tetrafluoroborate or tosylate salts, which can sometimes be isolated.[6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Japp-Klingemann reaction?
A1: The optimal pH for the coupling step of the Japp-Klingemann reaction is generally in the range of 4-5.[3] This pH is a compromise: it needs to be high enough to allow for a sufficient concentration of the enolate of the β-keto-ester to be present for the reaction to proceed, but not so high as to cause significant decomposition of the diazonium salt or promote other side reactions. The initial diazotization step, however, is carried out under strongly acidic conditions.
Q2: Can I use anilines with electron-donating groups in this reaction?
A2: Yes, but with special considerations. Anilines with electron-donating groups (e.g., methoxy, dimethylamino) are known to be problematic substrates.[3] They form diazonium salts that are less electrophilic and significantly less stable, leading to lower yields and the formation of tarry byproducts.[3] To improve the success of the reaction with these substrates, it is crucial to work at lower temperatures (e.g., -15 °C) and to use the diazonium salt immediately after its formation.[2][3] It may also be beneficial to use a slight excess of the diazonium salt to compensate for decomposition.[3]
Q3: What are common side reactions in the Japp-Klingemann reaction and how can they be avoided?
A3: Besides the formation of tarry materials from diazonium salt decomposition, a notable side reaction is the formation of a stable azo compound if the final hydrolysis/decarboxylation step does not proceed to completion.[5][6] Another unusual side reaction that has been observed is the replacement of a substituent on the aromatic ring, such as a nitro group, with a chloride ion from the hydrochloric acid used in the diazotization step.[1][9] To avoid the formation of a stable azo compound, ensure the reaction conditions are sufficiently basic to promote the final step.[5][6] To prevent the undesired substitution of a nitro group, sulfuric acid can be used in place of hydrochloric acid during the diazotization, thus removing the source of the chloride nucleophile.[9]
Q4: Which solvents are suitable for the Japp-Klingemann reaction?
A4: The choice of solvent can influence the reaction yield.[10] Ethanol is a commonly used solvent for the coupling reaction, often in the presence of water.[4] Methanol has also been suggested as a potentially more nucleophilic cleaving agent that could aid in the conversion of the azo intermediate.[2] The ideal solvent should be able to dissolve the reactants and be compatible with the reaction conditions, particularly the low temperatures required for the stability of the diazonium salt.
Quantitative Data
The following tables provide a summary of representative reaction conditions and yields for the Japp-Klingemann reaction.
Table 1: Effect of Aniline Substituent on Reaction Yield
| Aniline Derivative | β-Keto Ester/Acid | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | Ethyl acetoacetate | Sodium acetate | Ethanol/Water | 0-5 | Not specified | [4] |
| o-Anisidine | 2-chloro-1-phenyl-1,3-butanedione | Sodium acetate | Ethanol/Water | 0 | Successful | [2] |
| m-Anisidine | 2-chloro-1-phenyl-1,3-butanedione | Sodium acetate | Ethanol/Water | 0 | Successful | [2] |
| 3,5-Dimethoxyaniline | 2-chloro-1-phenyl-1,3-butanedione | Sodium acetate | Ethanol/Water | 0 | Lower, difficult isolation | [2] |
| 2,6-Dinitroaniline | Pentane-2,4-dione | - | Aqueous H₂SO₄ | Not specified | High | [9] |
Table 2: Representative Reaction Protocols and Yields
| Product | Starting Materials | Key Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl pyruvate phenylhydrazone | Aniline, Ethyl acetoacetate | HCl, NaNO₂, NaOAc | Ethanol, Water | 1-2 h stirring, then overnight | Not specified | [4] |
| Indazole derivatives | Phenyl keto esters, Arenediazonium tosylates | Pyridine, DBU | DMF | Not specified | 60-83 | [6] |
| Pyrazolo[4,3-b]pyridines | Pyridinyl keto esters, Arenediazonium tosylates | Pyridine, Pyrrolidine | DMF | Not specified | 73-85 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Pyruvate Phenylhydrazone [4]
Part A: Diazotization of Aniline
-
In a suitable flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes before use.
Part B: Japp-Klingemann Coupling
-
In a separate larger flask, dissolve ethyl acetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to stand at room temperature overnight.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated crude ethyl pyruvate phenylhydrazone by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure ethyl pyruvate phenylhydrazone.
Visualizations
Caption: General mechanism of the Japp-Klingemann reaction.
Caption: Troubleshooting workflow for the Japp-Klingemann reaction.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Japp klingemann reaction | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Japp-Klingemann_reaction [chemeurope.com]
- 8. Japp-Klingemann-Reaktion – Wikipedia [de.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Fischer Indole Synthesis with Substituted Ketones
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for improving the regioselectivity of the Fischer indole synthesis when using substituted, unsymmetrical ketones.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the Fischer indole synthesis with unsymmetrical ketones?
A1: The regioselectivity of the Fischer indole synthesis is a well-documented challenge primarily governed by a combination of electronic and steric factors, as well as the reaction conditions. The key determinants include:
-
Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical.[1][2] Stronger acids and higher concentrations can favor the formation of the thermodynamically more stable enamine intermediate, leading to one regioisomer, while weaker acids may favor the kinetically controlled product.[3]
-
Steric Hindrance: The steric bulk of the substituents on both the ketone and the phenylhydrazine plays a significant role.[4] The crucial[5][5]-sigmatropic rearrangement step is sensitive to steric congestion, often directing the cyclization to the less hindered position.[4]
-
Electronic Effects: The electronic nature of substituents on the phenylhydrazine ring can influence the reaction rate and regiochemical outcome.[4] Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can have the opposite effect and influence the direction of cyclization.[4][6]
-
Temperature: The reaction temperature can affect the ratio of kinetic versus thermodynamic products. Higher temperatures may favor the thermodynamically more stable isomer.[4]
Q2: How do I predict the major regioisomer formed from an unsymmetrical ketone?
A2: Predicting the major regioisomer involves considering the relative stability of the two possible enamine intermediates. Generally, the reaction proceeds through the more stable enamine. With strong acids, enolization tends to occur at the less substituted carbon of the ketone.[7] However, this is a generalization, and the interplay of steric and electronic effects of the substituents on both the ketone and the phenylhydrazine can alter this preference. For complex substrates, computational studies can be a valuable tool to predict the energetically favored pathway.[5][8]
Q3: Can substituents on the phenylhydrazine ring direct the regioselectivity?
A3: Yes, substituents on the phenylhydrazine ring can influence the regioselectivity. Electron-donating groups can increase the nucleophilicity of the nitrogen atom, which can affect the rate of the[5][5]-sigmatropic rearrangement.[9] For meta-substituted phenylhydrazines, electron-donating groups tend to favor the formation of the 6-substituted indole, while electron-withdrawing groups can lead to the 4-substituted indole.[6]
Troubleshooting Guides
Problem 1: Poor or No Regioselectivity (Getting a Mixture of Isomers)
Possible Causes:
-
Inappropriate Acid Catalyst or Concentration: The acidity of the reaction medium is a primary driver of regioselectivity.[2]
-
Suboptimal Reaction Temperature: The temperature may not be favoring the formation of the desired isomer.
-
Minimal Steric or Electronic Bias: The substituents on your ketone and/or phenylhydrazine may not provide a strong enough preference for the formation of one enamine over the other.
Solutions:
-
Screen Different Acid Catalysts: Experiment with a range of Brønsted acids (e.g., H₂SO₄, H₃PO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) at various concentrations.[10] Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol in certain cases.[11]
-
Optimize Reaction Temperature: Systematically vary the reaction temperature. Lower temperatures might favor the kinetic product, while higher temperatures could promote the formation of the thermodynamic product.[4]
-
Modify the Substrates: If possible, introduce a bulky substituent on the ketone or phenylhydrazine to sterically block one of the enolization pathways.
-
Utilize a Directing Group: In some cases, a temporary directing group can be installed to force the desired regioselectivity.
Problem 2: Low Yield of the Desired Indole
Possible Causes:
-
Side Reactions: Competing reactions such as aldol condensation or the formation of dimeric byproducts can reduce the yield.[3]
-
N-N Bond Cleavage: Electron-donating groups on the carbonyl component can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[3][9]
-
Product Decomposition: The indole product may be unstable under the harsh acidic conditions and high temperatures of the reaction.[12]
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient heating or an inadequate catalyst.[12]
Solutions:
-
Purify the Hydrazone Intermediate: Isolating and purifying the hydrazone before the cyclization step can lead to a cleaner reaction and higher yield.[12]
-
Run the Reaction Under an Inert Atmosphere: To prevent oxidative degradation of the starting materials or product, perform the reaction under a nitrogen or argon atmosphere.[12]
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.[13]
-
Use a Milder Catalyst: If product degradation is suspected, try a milder Lewis acid catalyst.
Problem 3: Reaction Failure (No Product Formation)
Possible Causes:
-
Highly Stabilized Hydrazone: The hydrazone intermediate may be too stable to tautomerize to the necessary ene-hydrazine.[12]
-
Extreme Electronic Effects: Strong electron-donating groups on the ketone can lead to complete diversion to the N-N bond cleavage pathway.[9][14] The synthesis of C3-N-substituted indoles is particularly challenging for this reason.[9]
-
Steric Hindrance Preventing Cyclization: Extremely bulky substituents may completely prevent the[5][5]-sigmatropic rearrangement.[12]
Solutions:
-
Switch to a Stronger Acid or Higher Temperature: To overcome a high activation barrier for the sigmatropic rearrangement, a stronger acid or higher reaction temperature may be necessary.[12]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes promote reactions that fail under conventional heating.[13]
-
Alternative Synthetic Routes: If the Fischer indole synthesis consistently fails, alternative methods for indole synthesis, such as the Bartoli, Reissert, or Larock indole synthesis, should be considered.
Data Presentation
Table 1: Effect of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis with Methyl Ethyl Ketone and Phenylhydrazine
| Acid Catalyst | Concentration | Major Product | Minor Product | Reference |
| 90% (w/w) H₃PO₄ | 2-ethyl-3-methylindole | 2,3-dimethylindole | [2] | |
| 30% (w/w) H₂SO₄ | 2-ethyl-3-methylindole | 2,3-dimethylindole | [2] | |
| 83% (w/w) P₂O₅ in H₂O | 2,3-dimethylindole | 2-ethyl-3-methylindole | [2] | |
| 70% (w/w) H₂SO₄ | 2,3-dimethylindole | 2-ethyl-3-methylindole | [2] |
Experimental Protocols
General Procedure for Regioselective Fischer Indole Synthesis with an Unsymmetrical Ketone
This protocol is a general guideline and should be optimized for specific substrates.
1. Hydrazone Formation (Optional but Recommended for Cleaner Reactions):
-
In a round-bottom flask, dissolve the phenylhydrazine (1.0 eq) and the unsymmetrical ketone (1.0-1.1 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-3 hours, monitoring the reaction progress by TLC.
-
Once the starting materials are consumed, remove the solvent under reduced pressure. The crude hydrazone can be used directly or purified by recrystallization or column chromatography.
2. Indolization (Cyclization):
-
To the crude or purified hydrazone, add the chosen acid catalyst. For example, polyphosphoric acid (PPA) is often used in excess as both the catalyst and solvent. Alternatively, a solution of a strong acid like sulfuric acid in a high-boiling solvent like acetic acid can be used.
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 150 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the hydrazone is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a base (e.g., 10 M NaOH or saturated NaHCO₃ solution) until the pH is neutral or slightly basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired regioisomer.
Visualizations
Caption: Factors influencing the regioselectivity of the Fischer indole synthesis.
Caption: A logical workflow for troubleshooting common issues in the Fischer indole synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. researchwithnj.com [researchwithnj.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
troubleshooting common problems in indole synthesis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions for common indole synthesis methodologies.
Fischer Indole Synthesis: Troubleshooting Guide
The Fischer indole synthesis is a versatile and widely used method for the synthesis of indoles. However, it is not without its challenges. This guide addresses common problems encountered during the Fischer indole synthesis in a question-and-answer format.
Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis can be attributed to several factors, as the reaction is known to be sensitive to reaction parameters.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to side reactions, significantly lowering the yield. It is highly recommended to use freshly distilled or recrystallized starting materials.[1]
-
Catalyst Choice and Concentration: The selection and amount of the acid catalyst are crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[2] The optimal catalyst is substrate-dependent, and screening different acids may be necessary. Polyphosphoric acid (PPA) is often a highly effective catalyst.[3]
-
Reaction Temperature: Elevated temperatures are often required to overcome the activation energy of the key[4][4]-sigmatropic rearrangement.[1] However, excessive heat can lead to the decomposition of starting materials or the final product. Careful optimization of the reaction temperature is critical.
-
Solvent Selection: The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents are often effective. In some instances, running the reaction neat (without a solvent) can be beneficial.
-
Substrate Electronic Effects: Electron-donating groups on the phenylhydrazine can promote a competing N-N bond cleavage, leading to reaction failure.[5] In such cases, using a Lewis acid catalyst like zinc chloride may be advantageous.[4]
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions, and how can I minimize them?
A2: The formation of byproducts is a common issue in Fischer indole synthesis. Undesired products can include those from aldol condensations or Friedel-Crafts type reactions. To minimize these:
-
Control Reaction Conditions: Carefully control the reaction temperature and time to avoid prolonged exposure to harsh acidic conditions that can promote side reactions.
-
Use a Milder Catalyst: If side reactions are prevalent, switching to a milder Lewis acid catalyst can sometimes suppress their formation.
-
Protect Sensitive Functional Groups: If your starting materials contain functional groups that are sensitive to acidic conditions, consider protecting them before the synthesis.
Q3: My reaction is not going to completion, even after extended reaction times. What could be the issue?
A3: Incomplete conversion can be frustrating. Here are a few potential reasons:
-
Insufficient Catalyst: Ensure that a sufficient amount of a suitable acid catalyst is present to drive the reaction to completion.
-
Low Reaction Temperature: The[4][4]-sigmatropic rearrangement step may require higher temperatures to proceed efficiently.[1] Cautiously increasing the temperature while monitoring for decomposition can be beneficial.
-
Stable Hydrazone Intermediate: The initially formed hydrazone may be too stable to tautomerize to the necessary ene-hydrazine intermediate. The use of microwave irradiation can sometimes promote this step.[3]
Q4: I am having difficulty with the purification of my final indole product. What are some effective purification strategies?
A4: The crude product from a Fischer indole synthesis can be challenging to purify due to the presence of multiple byproducts and potential for decomposition.[1] Here are some tips:
-
Column Chromatography: This is the most common purification method.
-
Deactivate Silica Gel: Indoles can streak on acidic silica gel. Pre-treating the silica gel with a solvent system containing a small percentage of triethylamine can neutralize the acidic sites and improve separation.
-
Alternative Stationary Phases: If separation on silica is still problematic, consider using a less acidic stationary phase like neutral alumina.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be an excellent method to obtain highly pure material.
-
Acid-Base Extraction: This can be a useful initial workup step to remove basic or acidic impurities before chromatography.
Bischler-Moehlau Indole Synthesis: Troubleshooting Guide
The Bischler-Moehlau synthesis is a method for preparing 2-aryl-indoles from an α-bromo-acetophenone and an excess of an aniline. It is known for often requiring harsh reaction conditions.[6]
Q1: My Bischler-Moehlau synthesis is giving a very low yield. What are the primary reasons for this?
A1: Low yields are a known challenge in the traditional Bischler-Moehlau synthesis.[6] The primary culprits are:
-
Harsh Reaction Conditions: The high temperatures typically required can lead to the degradation of starting materials and the product.
-
Side Reactions: The complex reaction mechanism can lead to the formation of numerous byproducts, reducing the yield of the desired indole.[7]
-
Unpredictable Regiochemistry: With substituted anilines, the reaction can sometimes yield a mixture of regioisomers, complicating purification and lowering the yield of the target compound.[7]
Q2: How can I improve the yield of my Bischler-Moehlau synthesis?
A2: Several modifications to the classical procedure can lead to improved yields:
-
Microwave Irradiation: The use of microwave-assisted, solvent-free conditions has been shown to significantly improve yields and reduce reaction times.[8]
-
Milder Catalysts: While the traditional method often uses strong acids, newer procedures have employed milder catalysts like lithium bromide.[6]
-
Solvent Choice: If a solvent is necessary, polar aprotic solvents are a good choice. However, solvent-free conditions are often preferred in modern adaptations.[6]
Reissert Indole Synthesis: Troubleshooting Guide
The Reissert indole synthesis is a multi-step process for producing indoles or substituted indoles from ortho-nitrotoluene and diethyl oxalate.[9]
Q1: What are the critical steps in the Reissert synthesis that can lead to low yields?
A1: The Reissert synthesis involves two main stages, and issues in either can impact the overall yield:
-
Condensation Step: The initial condensation of o-nitrotoluene with diethyl oxalate requires a strong base. The choice of base is critical, with potassium ethoxide often giving better results than sodium ethoxide.[9] Incomplete condensation will directly lead to a lower overall yield.
-
Reductive Cyclization: The reduction of the nitro group to an amine, followed by cyclization, is the key ring-forming step. A variety of reducing agents can be used, including zinc in acetic acid, iron powder, or sodium dithionite.[10] The efficiency of this step is crucial for a good yield.
Q2: I am getting a mixture of products in my Reissert synthesis. What could be the cause?
A2: The formation of byproducts can occur during the reductive cyclization step. Depending on the reduction conditions, alternative cyclization pathways can sometimes be accessed, leading to quinolone formation instead of the desired indole.[11] Careful selection of the reducing agent and reaction conditions is necessary to favor the desired indole product.
Q3: The final decarboxylation step is not working efficiently. What can I do?
A3: The final step of the Reissert synthesis is often a decarboxylation of the indole-2-carboxylic acid intermediate.[9] If simple heating is ineffective, the use of a copper-based catalyst can sometimes facilitate this reaction.
Data Presentation: Comparison of Indole Synthesis Methods
| Parameter | Fischer Indole Synthesis | Bischler-Moehlau Indole Synthesis | Reissert Indole Synthesis |
| Starting Materials | Arylhydrazine, Aldehyde or Ketone | α-bromo-acetophenone, Aniline (excess) | o-nitrotoluene, Diethyl oxalate |
| Typical Catalysts | Brønsted or Lewis acids (e.g., PPA, ZnCl₂) | Often requires harsh heating, can be catalyzed by LiBr | Strong base (e.g., KOEt), then reducing agent (e.g., Zn/AcOH) |
| General Yields | Variable, can be high with optimization | Often low to moderate in classical methods, improved with microwave | Moderate to good |
| Key Challenges | Side reactions, purification, regioselectivity with unsymmetrical ketones | Harsh conditions, low yields, unpredictable regioselectivity | Multi-step process, choice of base and reducing agent is critical |
Experimental Protocols
Fischer Indole Synthesis: Synthesis of 2-Phenylindole
This protocol is adapted from a procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.
1. Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) dropwise with stirring.
-
Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazone.
-
Filter the solid and wash with cold ethanol.
2. Indolization:
-
In a separate flask, place the dried phenylhydrazone.
-
Add a suitable acid catalyst, such as polyphosphoric acid (PPA).
-
Heat the mixture with stirring. The reaction temperature will depend on the specific substrates and catalyst used but is often in the range of 100-180°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully add it to ice water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) until the product precipitates.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Bischler-Moehlau Indole Synthesis: Microwave-Assisted Synthesis of 2-Arylindoles
This protocol is a general guideline for a microwave-assisted, solvent-free Bischler indole synthesis.[8]
1. Reaction Setup:
-
In a microwave-safe vessel, combine the substituted aniline (2 equivalents) and the phenacyl bromide (1 equivalent).
-
Alternatively, a 1:1 mixture of aniline and phenacyl bromide can be used with an equimolar amount of sodium bicarbonate.[8]
2. Microwave Irradiation:
-
Irradiate the solid mixture in a microwave reactor. Typical conditions might be 540-600 W for 45-60 seconds.[8] The optimal time and power will need to be determined for specific substrates.
3. Work-up and Purification:
-
After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic solution with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reissert Indole Synthesis: Synthesis of Indole-2-carboxylic acid
This is a general procedure for the Reissert synthesis.[9]
1. Condensation:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add a mixture of the o-nitrotoluene derivative (1 equivalent) and diethyl oxalate (1.1 equivalents) dropwise at a temperature that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into a mixture of ice and dilute acid to precipitate the ethyl o-nitrophenylpyruvate derivative.
-
Filter the solid, wash with water, and dry.
2. Reductive Cyclization:
-
Suspend the ethyl o-nitrophenylpyruvate derivative in a mixture of acetic acid and ethanol.
-
Add a reducing agent, such as zinc dust or iron powder, portion-wise with stirring. An exothermic reaction may occur, so control the addition rate to maintain a moderate temperature.
-
After the addition is complete, heat the mixture at reflux for several hours until the reduction and cyclization are complete (monitor by TLC).
-
Filter the hot reaction mixture to remove the metal residues.
-
Cool the filtrate to crystallize the indole-2-carboxylic acid.
-
Collect the product by filtration, wash with a cold solvent, and dry.
3. Decarboxylation (Optional):
-
The indole-2-carboxylic acid can be decarboxylated by heating it above its melting point until the evolution of carbon dioxide ceases.
-
The resulting indole can then be purified by distillation, recrystallization, or chromatography.
Visualizations
Fischer Indole Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Strategies to Minimize Impurity Formation in Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurity formation during indole synthesis.
Troubleshooting Guides
This section addresses specific issues encountered during common indole synthesis experiments.
Fischer Indole Synthesis
Question: My Fischer indole synthesis is producing a low yield and multiple spots on my TLC plate. What are the likely impurities and how can I prevent their formation?
Answer:
Low yields and the formation of multiple byproducts are common challenges in the Fischer indole synthesis. The primary impurities are often regioisomers (when using unsymmetrical ketones), products from aldol condensation, and Friedel-Crafts type side reactions. Careful control of reaction conditions is crucial to minimize these impurities.[1][2]
Common Impurities and Mitigation Strategies:
-
Regioisomers: The use of unsymmetrical ketones can lead to the formation of two different enamine intermediates, resulting in two regioisomeric indole products. The regioselectivity is influenced by the acidity of the reaction medium and steric hindrance.[3]
-
Mitigation:
-
Catalyst Selection: The choice of acid catalyst can influence which enamine tautomer is preferentially formed.[4] Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃).[2][5]
-
Steric Hindrance: Employing bulkier starting materials may favor the formation of the less sterically hindered regioisomer.[4]
-
-
-
Aldol Condensation Products: Aldehydes and ketones with α-hydrogens can undergo self-condensation or cross-condensation reactions in the presence of acid or base, leading to α,β-unsaturated carbonyl compounds and other related impurities.
-
Mitigation:
-
Temperature Control: Lowering the reaction temperature can often suppress aldol condensation reactions.
-
One-Pot Procedures: Minimizing the time the carbonyl compound is exposed to acidic conditions before reacting with the phenylhydrazine can reduce the likelihood of self-condensation.
-
-
-
Friedel-Crafts Type Byproducts: The acidic conditions of the Fischer indole synthesis can promote electrophilic aromatic substitution reactions on the phenylhydrazine or the newly formed indole ring, leading to undesired alkylated or acylated byproducts.[2]
-
Mitigation:
-
Controlled Acid Concentration: Use the minimum effective concentration of the acid catalyst to avoid excessive side reactions.
-
Solvent Choice: The use of a non-aromatic solvent can prevent solvent participation in Friedel-Crafts reactions.
-
-
Troubleshooting Workflow for Fischer Indole Synthesis
Caption: Troubleshooting workflow for low yield and impurity in Fischer synthesis.
Bischler-Möhlau Indole Synthesis
Question: My Bischler-Möhlau synthesis is giving a very low yield and a complex mixture of products. How can I improve this?
Answer:
The classical Bischler-Möhlau synthesis is known for requiring harsh reaction conditions, which often leads to low yields and the formation of numerous side products.[1][6] Modern modifications, such as the use of microwave irradiation, can significantly improve outcomes by reducing reaction times and minimizing byproduct formation.[1]
Common Issues and Mitigation Strategies:
-
Harsh Reaction Conditions: High temperatures and strong acids can lead to the degradation of starting materials and products, resulting in a complex mixture.
-
Mitigation:
-
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times from hours to minutes, which minimizes the exposure of sensitive compounds to high temperatures and often leads to cleaner reactions and higher yields.[7]
-
Milder Catalysts: The use of lithium bromide as a catalyst has been shown to be a milder alternative to traditional strong acids.[1]
-
-
-
Poor Regioselectivity: Similar to the Fischer synthesis, the use of substituted anilines or α-bromo-acetophenones can lead to the formation of regioisomers.
-
Mitigation:
-
Substrate Control: The electronic and steric properties of the substituents on both the aniline and the acetophenone derivative will influence the regiochemical outcome. A careful selection of starting materials is key.
-
-
Troubleshooting Workflow for Bischler-Möhlau Synthesis
Caption: Troubleshooting workflow for improving Bischler-Möhlau synthesis outcomes.
Modern Catalytic Indole Synthesis (e.g., Larock Synthesis)
Question: My palladium-catalyzed indole synthesis is not going to completion and I'm observing several byproducts. What could be the issue?
Answer:
Palladium-catalyzed indole syntheses, such as the Larock synthesis, offer milder reaction conditions and broader substrate scope compared to classical methods. However, they are sensitive to catalyst deactivation, ligand choice, and the purity of reactants and solvents.
Common Issues and Mitigation Strategies:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities in the starting materials or solvent, leading to incomplete conversion.
-
Mitigation:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
-
Anhydrous Conditions: Use anhydrous solvents and ensure starting materials are dry.
-
-
-
Ligand Effects: The choice of ligand is critical for the stability and reactivity of the palladium catalyst. An inappropriate ligand can lead to slow reaction rates or the formation of side products.
-
Mitigation:
-
Ligand Screening: If the reaction is not performing as expected, screen a variety of phosphine-based or other common ligands to find the optimal one for your specific substrates.
-
-
-
Homocoupling of Alkynes: In the Larock synthesis, a common side reaction is the homocoupling of the alkyne starting material.
-
Mitigation:
-
Reaction Concentration: Running the reaction at a higher concentration can favor the desired intramolecular cyclization over the intermolecular homocoupling.
-
Slow Addition: In some cases, the slow addition of the alkyne to the reaction mixture can minimize its homocoupling.
-
-
Troubleshooting Workflow for Catalytic Indole Synthesis
Caption: Troubleshooting workflow for palladium-catalyzed indole synthesis.
Data Presentation
Table 1: Comparative Yields for the Synthesis of 2-Phenylindole
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Indole | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80[8] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71[8] |
Table 2: Effect of Phenylhydrazine Substituents on Fischer Indole Synthesis Yield
| Phenylhydrazine Reagent | Carbonyl Compound | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 4-Cyanophenylhydrazine HCl | 1,1-dimethoxy-6-chlorohexane | 3-(4-Chlorobutyl)-5-cyanoindole | Ethanol/Water | 72 | 1.1 hours | 80[9] |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Acetic Acid | Room Temp | Not Specified | High[9] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from a procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[8]
Step 1: Hydrazone Formation
-
Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol and induce crystallization by agitation.
-
The yield of acetophenone phenylhydrazone is typically 87-91%.[8]
Step 2: Cyclization to 2-Phenylindole
-
Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.
-
Immerse the beaker in an oil bath at 170°C and stir the mixture vigorously. The mass will become liquid after 3-4 minutes.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
To prevent solidification, stir in 200 g of clean sand.
-
Break up the cooled solid and add 500 mL of water and 100 mL of concentrated hydrochloric acid.
-
Boil the mixture for a few minutes, then decant the acid solution. Wash the solid twice with 200 mL portions of hot water.
-
Extract the solid with two 200 mL portions of boiling 95% ethanol.
-
Decolorize the hot ethanolic solution with Norit and filter.
-
Upon cooling, collect the 2-phenylindole and wash with cold ethanol. The total yield is typically 72-80%.[8]
Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole
This protocol is a modern, milder alternative to the classical Bischler-Möhlau synthesis.[8]
Step 1: Synthesis of N-Phenacylanilines
-
Mix equimolecular amounts of aniline and phenacyl bromide with sodium bicarbonate.
-
Allow the solid-state reaction to proceed for 3 hours at room temperature.
Step 2: Microwave-Assisted Cyclization
-
Subject a mixture of the N-phenacylaniline and anilinium bromide to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.
-
A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to improved yields of 52-75%.[8]
Protocol 3: Purification of Indole Derivatives by Column Chromatography
This is a general protocol for the purification of indole derivatives using normal-phase silica gel chromatography.
1. Preparation of the Column:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a thin layer of sand over the plug.
-
Clamp the column vertically and fill it about halfway with a non-polar eluting solvent (e.g., hexane).
-
Prepare a slurry of silica gel in the same solvent and carefully pour it into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Open the stopcock to allow some solvent to drain, settling the silica bed. The solvent level should always remain above the top of the silica.
2. Sample Loading:
-
Dissolve the crude indole product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Alternatively, for samples that are not readily soluble, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10]
3. Elution and Fraction Collection:
-
Gently add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluate in fractions.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute more polar compounds.
4. Fraction Analysis and Product Isolation:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Combine the fractions containing the pure indole derivative.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.
Frequently Asked Questions (FAQs)
Q1: How can I choose the best acid catalyst for my Fischer indole synthesis? A1: The optimal acid catalyst is substrate-dependent. It is advisable to screen a few options. Brønsted acids like p-toluenesulfonic acid and Lewis acids such as zinc chloride are common choices.[2][5] Polyphosphoric acid (PPA) is often effective for the cyclization step.[11] For sensitive substrates, a milder acid like acetic acid might prevent side reactions.
Q2: My indole derivative is unstable on silica gel. What are my purification options? A2: If your indole derivative is sensitive to the acidic nature of silica gel, you can consider deactivating the silica by washing it with a solvent mixture containing a small amount of a base like triethylamine. Alternatively, you can use a different stationary phase such as alumina or perform reversed-phase column chromatography.[12]
Q3: How can I visualize my colorless indole compound on a TLC plate? A3: Most indole derivatives are UV-active and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm).[12] Additionally, you can use staining reagents. Ehrlich's reagent (p-dimethylaminobenzaldehyde) is highly specific for indoles and typically produces blue or purple spots.[12] An iodine chamber can also be used to visualize most organic compounds as temporary yellow-brown spots.[12]
Q4: Are there any "green" alternatives to traditional indole synthesis methods? A4: Yes, there is growing interest in developing more environmentally friendly methods. Microwave-assisted, solvent-free Fischer and Bischler-Möhlau syntheses have been developed, which reduce energy consumption and solvent waste.[7] Modern catalytic methods often proceed under milder conditions and with higher atom economy than classical syntheses.
References
- 1. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 2. testbook.com [testbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
overcoming poor yields in the Bischler-Möhlau indole synthesis
Welcome to the technical support center for the Bischler-Möhlau indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly poor yields, encountered during this classic indole synthesis reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Bischler-Möhlau synthesis?
A1: Low yields in the Bischler-Möhlau synthesis can often be attributed to several factors:
-
Harsh Reaction Conditions: The classical version of this synthesis often requires high temperatures, which can lead to the degradation of starting materials and products, as well as the formation of tarry side products.[1][2]
-
Side Reactions: The complex reaction mechanism can lead to the formation of unwanted side products and regioisomers (e.g., 3-aryl indoles instead of the desired 2-aryl indoles), which complicates purification and reduces the isolated yield of the target compound.[3]
-
Poor Substrate Suitability: The success of the reaction is highly dependent on the specific aniline and α-halo ketone used.[3] Electron-withdrawing or sterically hindered substituents on either starting material can significantly reduce reaction efficiency.
-
Impure Starting Materials: The presence of impurities in the aniline or α-halo ketone can interfere with the reaction and contribute to the formation of side products.
-
Inefficient Cyclization: The key cyclization step can be slow or inefficient under traditional conditions, leading to an accumulation of intermediates and a lower overall yield.
Q2: How can I improve the yield and simplify the procedure?
A2: Several modern modifications to the Bischler-Möhlau synthesis have been developed to address the issue of low yields and harsh conditions:
-
Microwave Irradiation: The use of microwave heating has been shown to significantly shorten reaction times and improve yields, often under solvent-free conditions.[1][2][4][5]
-
Catalysis: The addition of a catalyst, such as lithium bromide, can facilitate the reaction and allow for milder reaction conditions.[1][2]
-
Solvent-Free Conditions: Performing the reaction in the solid state or with minimal solvent can reduce side reactions and simplify workup, leading to higher isolated yields.[4][5]
-
One-Pot Procedures: Combining the initial alkylation and subsequent cyclization into a single step can improve overall efficiency and yield by minimizing handling losses.[4][5]
Q3: What is the role of excess aniline in the reaction?
A3: Excess aniline is a classical requirement for the Bischler-Möhlau synthesis.[1][2] It serves multiple purposes: it acts as a reactant, a base to neutralize the hydrogen bromide formed during the initial alkylation, and as a solvent. However, using a large excess can complicate purification. Modern protocols sometimes use a base like sodium bicarbonate as an alternative to a large excess of the aniline.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low or no product formation.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | Gradually increase the reaction temperature. If using conventional heating, consider switching to microwave irradiation to achieve higher temperatures more efficiently and in a controlled manner.[6] |
| Inefficient cyclization. | Add a catalyst such as lithium bromide to the reaction mixture. This has been shown to promote the cyclization step under milder conditions.[1][2] |
| Starting materials are not reactive enough. | If your substrates have strong electron-withdrawing groups, they may be unsuitable for the standard conditions. Consider synthesizing the indole core through an alternative method. |
| Purity of starting materials is low. | Purify the aniline and α-halo ketone before use. Purity can be checked by techniques such as NMR or melting point analysis. |
Problem 2: Formation of multiple products and purification difficulties.
| Possible Cause | Troubleshooting Step |
| Formation of regioisomers. | The regiochemical outcome can be substrate-dependent.[3] Trying different reaction conditions (e.g., microwave vs. conventional heating, use of a catalyst) may favor the formation of one isomer. Careful analysis of the product mixture by NMR and chromatography is essential. |
| Decomposition of products. | High reaction temperatures can lead to product degradation.[1] Attempt the reaction at a lower temperature for a longer duration or use microwave-assisted synthesis for shorter reaction times.[4] |
| Complex reaction mixture. | Simplify the reaction by using a one-pot, solvent-free procedure. This can minimize side reactions and make purification more straightforward.[4][5] |
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of 2-phenylindole under various conditions to illustrate the impact of reaction modifications.
| Aniline | α-Halo Ketone | Conditions | Yield (%) | Reference |
| Aniline | Phenacyl bromide | Conventional Heating | 17 | [5] |
| Aniline | Phenacyl bromide | Microwave (2:1 aniline:bromide), DMF (3 drops), 1 min, 600 W | 71 (overall) | [5] |
| Aniline | Phenacyl bromide | Solid-state reaction with NaHCO3, then microwave with anilinium bromide, 540 W, 1 min | 56 (overall) | [5] |
Experimental Protocols
Protocol 1: Microwave-Assisted, Solvent-Free, One-Pot Synthesis of 2-Arylindoles
This protocol is adapted from a procedure described by Menéndez and colleagues.[4][5]
Materials:
-
Substituted aniline (2 mmol)
-
Substituted phenacyl bromide (1 mmol)
Procedure:
-
In a microwave-safe vessel, combine the aniline (2 equivalents) and the phenacyl bromide (1 equivalent).
-
Stir the mixture at room temperature for 3 hours.
-
Irradiate the mixture in a microwave reactor for 1 minute at 600 W.
-
After cooling, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylindole.
Protocol 2: Lithium Bromide-Catalyzed Synthesis of 4,6-Dimethoxy-3-methylindole
This protocol provides an example of a catalyzed Bischler-Möhlau reaction.
Materials:
-
3,5-Dimethoxyaniline (13.1 mmol)
-
Chloroacetone (13.1 mmol)
-
Sodium bicarbonate (13.1 mmol)
-
Lithium bromide (13.1 mmol)
-
Ethanol (36 mL)
Procedure:
-
To a round-bottom flask, add 3,5-dimethoxyaniline, chloroacetone, sodium bicarbonate, and lithium bromide in ethanol.
-
Heat the mixture at reflux for 6 hours.
-
Remove the solvent under reduced pressure.
-
Extract the crude product with dichloromethane (40 mL).
-
Wash the organic layer three times with water (20 mL each).
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography (dichloromethane/light petroleum, 9:1) to yield the indole.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor yields in the Bischler-Möhlau indole synthesis.
Caption: Troubleshooting workflow for overcoming poor yields.
References
- 1. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Managing Substituent Effects in Fischer Indole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of substituent effects in the Fischer indole synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Unfavorable electronic effects: Electron-donating groups on the phenylhydrazine can promote N-N bond cleavage, a competing side reaction.[1][2][3] | Consider using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid.[1][4] Microwave irradiation may also promote the desired cyclization over cleavage.[1][5] For substrates with strong electron-donating groups, alternative indole syntheses might be more suitable. |
| Steric hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the key[6][6]-sigmatropic rearrangement and subsequent cyclization.[1][7] | If possible, consider alternative starting materials with less steric bulk. Optimizing the reaction temperature and trying different acid catalysts (e.g., polyphosphoric acid) can sometimes overcome moderate steric hindrance.[5][7] | |
| Inappropriate acid catalyst: The choice and concentration of the acid catalyst are critical and substrate-dependent.[5][8][9] | Screen a variety of Brønsted (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[8][9][10] Polyphosphoric acid (PPA) is often effective for challenging substrates.[5][8] Ensure the catalyst is fresh and anhydrous.[1] | |
| Low reaction temperature: The[6][6]-sigmatropic rearrangement often has a high activation energy.[5] | Gradually and cautiously increase the reaction temperature while monitoring the reaction progress by TLC to avoid decomposition.[5] | |
| Formation of Multiple Products (Poor Regioselectivity) | Use of unsymmetrical ketones: Unsymmetrical ketones can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.[2][11] | The regioselectivity can be influenced by the choice of acid catalyst. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[2] Steric hindrance can also direct the reaction; a bulky substituent on the ketone will favor cyclization at the less hindered side.[2] In some cases, chromatographic separation of the isomers will be necessary.[7] |
| Side reactions: Aldol condensation of the carbonyl compound or Friedel-Crafts type reactions can lead to byproducts.[8][12] | Carefully control the reaction temperature and catalyst concentration.[8] Purifying the hydrazone intermediate before proceeding to the indolization step can often result in a cleaner reaction.[1] | |
| Reaction Fails to Proceed (Starting Material Recovered) | Insufficient acidity: The catalyst may not be strong enough or may be present in too low a concentration to promote the reaction.[1] | Switch to a stronger acid catalyst (e.g., from ZnCl₂ to polyphosphoric acid).[1] Ensure an adequate amount of catalyst is used. |
| Stable hydrazone intermediate: The initially formed hydrazone may be too stable to tautomerize to the necessary ene-hydrazine.[1] | The use of microwave irradiation can sometimes facilitate this tautomerization and the subsequent rearrangement.[1][5] | |
| Product Degradation or Polymerization | Harsh reaction conditions: The indole product itself can be unstable in the presence of strong acids and high temperatures, leading to decomposition or polymerization.[2] | Use the mildest possible reaction conditions that still afford a reasonable reaction rate. Neutralize the acid promptly during the workup.[2] Performing the reaction under an inert atmosphere can prevent oxidative degradation.[5] |
Frequently Asked Questions (FAQs)
Q1: How do electron-donating and electron-withdrawing substituents on the arylhydrazine ring affect the Fischer indole synthesis?
A1: The electronic nature of substituents on the arylhydrazine ring significantly influences the reaction rate and outcome.
-
Electron-donating groups (EDGs) increase the electron density of the aniline ring, which accelerates the key[6][6]-sigmatropic rearrangement step, as this involves an attack of the electron-rich aniline on the electron-poor alkene.[11][13] However, strong EDGs can also stabilize the iminylcarbocation formed from heterolytic N-N bond cleavage, which is a competing side reaction that can lower the yield of the desired indole.[1][3]
-
Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aniline ring, which can slow down or even inhibit the[6][6]-sigmatropic rearrangement.[6][11] In some cases, harsh reaction conditions are required for substrates with strong EWGs.
Q2: What is the effect of substituents on the carbonyl component?
A2: Substituents on the aldehyde or ketone also play a crucial role.
-
Steric bulk near the carbonyl group can hinder the initial formation of the hydrazone and the subsequent cyclization.[7]
-
With unsymmetrical ketones , the nature of the substituents determines the regioselectivity of the indolization. Generally, cyclization occurs preferentially at the more substituted α-carbon (thermodynamic control) with stronger acids, while weaker acids may favor cyclization at the less substituted α-carbon (kinetic control).[2][11]
Q3: Can I synthesize the parent, unsubstituted indole using the Fischer method?
A3: The direct synthesis of unsubstituted indole using acetaldehyde is often problematic and can fail under standard conditions.[1][8] A common alternative is to use pyruvic acid as the carbonyl partner to form 2-indolecarboxylic acid, which can then be decarboxylated to yield indole.[4][12]
Q4: How do I choose the right acid catalyst for my specific substrates?
A4: The choice of acid catalyst is critical and often requires empirical optimization.[9]
-
Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid are commonly used.[9][10]
-
Lewis acids such as ZnCl₂, BF₃·OEt₂, and AlCl₃ are also effective and can be milder, which is advantageous for sensitive substrates.[8][9][10]
-
Polyphosphoric acid (PPA) is a strong dehydrating agent and is often a good choice for difficult cyclizations.[5][8]
A general approach is to start with a common catalyst like ZnCl₂ or p-TsOH and, if the reaction is sluggish or gives low yields, screen other catalysts of varying strengths.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine using Polyphosphoric Acid
This protocol is adapted for the synthesis of 2-phenylindole, a common example of the Fischer indole synthesis.
1. Hydrazone Formation (Optional - can be performed as a one-pot reaction):
- In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
- Add phenylhydrazine (1 equivalent) dropwise with stirring.
- Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.[5]
- Cool the reaction mixture in an ice bath to precipitate the phenylhydrazone.
- Filter the solid and wash with cold ethanol.[5]
2. Indolization:
- In a separate flask, carefully heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.
- Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.[5]
- Heat the mixture to 150-160°C for 10-15 minutes. The mixture will darken in color.[5]
3. Work-up:
- Allow the reaction mixture to cool to approximately 100°C and then pour it onto crushed ice with stirring.[5]
- The solid product will precipitate. Filter the solid and wash thoroughly with water, followed by a small amount of cold ethanol.[5]
- The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: General mechanism of the Fischer indole synthesis.
Caption: Troubleshooting workflow for common Fischer indole synthesis issues.
Caption: Decision logic for reaction conditions based on substituent electronic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. testbook.com [testbook.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. scienceinfo.com [scienceinfo.com]
- 13. youtube.com [youtube.com]
Validation & Comparative
structural validation of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester using X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a compound such as 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester, a functionalized indole derivative with potential applications in drug discovery, rigorous structural validation is paramount. This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for structural determination, with complementary spectroscopic techniques.
At a Glance: Comparison of Structural Validation Techniques
The following table summarizes the key aspects of the primary analytical methods used for the structural elucidation of organic compounds.
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, absolute stereochemistry, and crystal packing information.[1][2][3] | High-quality single crystal (typically 0.1-0.3 mm).[1] | Provides definitive and unambiguous structural information. | Crystal growth can be challenging and time-consuming. Not suitable for amorphous solids or liquids.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of nuclei (¹H, ¹³C).[4] | 5-10 mg dissolved in a deuterated solvent. | Non-destructive and provides rich structural information for molecules in solution.[4] | Does not provide direct information on bond lengths or angles and can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula. Fragmentation patterns can provide structural clues.[5] | Microgram to nanogram quantities. | Extremely sensitive, provides accurate molecular weight, and isotopic patterns can confirm the presence of specific elements like bromine. | Does not provide information on stereochemistry or the connectivity of atoms. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule.[5][6] | Small amount of solid or liquid sample. | Fast, simple, and provides a characteristic fingerprint of the molecule.[6] | Provides limited information about the overall molecular structure and is often used in conjunction with other techniques. |
The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecule, including bond lengths, bond angles, and stereochemistry.
Expected Crystallographic Data
While a crystal structure for this compound is not publicly available, the following table presents hypothetical data based on typical values for similar organic molecules and published data for related indole derivatives.[7][8][9]
| Parameter | Expected Value |
| Empirical Formula | C₁₁H₁₀BrNO₃ |
| Formula Weight | 284.11 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pna2₁ |
| Unit Cell Dimensions | a = ~5-10 Å, b = ~10-15 Å, c = ~15-20 Å |
| α = 90°, β = ~90-110°, γ = 90° | |
| Volume | ~1000-1500 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | ~1.5-1.7 g/cm³ |
| R-factor | < 0.05 |
Experimental Protocol for Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. Common methods include slow evaporation of the solvent, vapor diffusion, or slow cooling. The choice of solvent is critical, and the process should be slow and undisturbed to yield crystals of suitable size and quality.
-
Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. A detector records the positions and intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate molecular structure.
Alternative and Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are indispensable for routine analysis, reaction monitoring, and for compounds that are difficult to crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.
Expected NMR Data for this compound
| ¹H NMR (Expected Chemical Shift, δ ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | singlet | 1H | N-H (indole) |
| ~9-10 | singlet | 1H | O-H (hydroxyl) |
| ~7.2-7.8 | multiplet | 3H | Aromatic protons |
| ~4.3 | quartet | 2H | -CH₂- (ethyl) |
| ~1.3 | triplet | 3H | -CH₃ (ethyl) |
| ¹³C NMR (Expected Chemical Shift, δ ppm) | Assignment |
| ~160-170 | C=O (ester) |
| ~110-140 | Aromatic & Indole carbons |
| ~60-65 | -CH₂- (ethyl) |
| ~14-16 | -CH₃ (ethyl) |
Experimental Protocol for NMR Spectroscopy: A small amount of the purified sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube. The spectra are acquired on a high-field NMR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can help deduce the elemental formula of a compound.[5] For halogenated compounds, the isotopic pattern is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which results in two molecular ion peaks (M and M+2) of nearly equal intensity.
Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Ion [M]⁺ | m/z 283 (with ⁷⁹Br) |
| Molecular Ion [M+2]⁺ | m/z 285 (with ⁸¹Br) |
| Relative Intensity | [M]⁺ : [M+2]⁺ ≈ 1:1 |
Experimental Protocol for Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer. Depending on the ionization technique (e.g., ESI, APCI), the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][10]
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3200 | N-H stretch | Indole N-H |
| ~3500-3300 | O-H stretch | Hydroxyl (-OH) |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2980-2850 | C-H stretch | Aliphatic C-H |
| ~1700-1680 | C=O stretch | Ester carbonyl |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~1250-1050 | C-O stretch | Ester C-O |
| ~600-500 | C-Br stretch | Carbon-Bromine |
Experimental Protocol for FTIR Spectroscopy: A small amount of the solid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer, and the spectrum is recorded.
Integrated Approach to Structural Validation
For unequivocal structural confirmation, an integrated approach utilizing multiple techniques is recommended. The workflow below illustrates how these methods complement each other.
Conclusion
While spectroscopic methods like NMR, MS, and FTIR provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a complete and unambiguous three-dimensional molecular structure. For compounds in drug development pipelines, such as novel indole derivatives, the investment in obtaining a crystal structure is often justified by the certainty it provides. However, a comprehensive structural validation dossier should ideally include data from both crystallography and complementary spectroscopic techniques to provide a full and robust characterization of the molecule.
References
- 1. eas.org [eas.org]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. researchgate.net [researchgate.net]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Brominated vs. Non-Brominated Indole Esters
Indole and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, forming the core of many natural products and synthetic drugs.[1] Indole esters, in particular, are key intermediates in the synthesis of a wide range of biologically active compounds.[2][3] Bromination of the indole ring is a common synthetic strategy employed to modulate the pharmacological properties of these molecules, potentially enhancing their activity or altering their binding characteristics.[4]
This guide provides a comparative analysis of the spectroscopic properties of brominated versus non-brominated indole esters. Understanding these differences is crucial for researchers, scientists, and drug development professionals for reaction monitoring, quality control, and definitive structural elucidation of synthesized compounds.[5]
Key Spectroscopic Differences at a Glance
The introduction of a bromine atom to the indole ester framework induces predictable changes in its spectroscopic signatures. Bromine's electron-withdrawing nature and its unique isotopic distribution are key to these differences.
| Spectroscopic Technique | Non-Brominated Indole Ester | Brominated Indole Ester | Key Differentiating Feature |
| ¹H NMR | Protons on the indole ring typically appear between δ 7.00 and 7.70 ppm.[2] | Protons adjacent to the bromine atom are shifted downfield (to higher ppm values) due to deshielding effects. | Downfield shift of aromatic protons near the bromine substituent. |
| ¹³C NMR | Indole carbons generally resonate between δ 103.0 and 138.0 ppm.[2] | The carbon atom directly attached to the bromine (C-Br) shows a significant downfield shift. Other nearby carbons are also affected. | Significant downfield shift of the carbon directly bonded to bromine. |
| Mass Spectrometry | A single molecular ion peak [M]⁺ corresponding to the molecular weight. | A characteristic pair of peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity.[6] | The M/M+2 isotopic pattern confirms the presence of one bromine atom. |
| IR Spectroscopy | Characteristic N-H stretch (~3400 cm⁻¹), ester C=O stretch (~1700 cm⁻¹), and aromatic C=C stretches (~1600-1450 cm⁻¹). | Similar to non-brominated, with the potential for subtle shifts in the fingerprint region. The C-Br stretch is often weak and difficult to observe. | The overall spectrum is very similar; IR is not the primary tool for confirming bromination. |
| UV-Vis Spectroscopy | Shows characteristic absorption bands for the indole chromophore (¹Lₐ and ¹Lₑ transitions).[7] | A bathochromic (red) shift of the absorption maxima (λmax) due to the auxochromic effect of bromine.[7] | Shift of absorption maxima to longer wavelengths. |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise location of the bromine substituent on the indole ring.
-
¹H NMR: The electron-withdrawing effect of bromine deshields neighboring protons, causing their resonance signals to shift to a higher frequency (downfield). For example, in a study of methyl indolyl-3-acetate, regioselective bromination at the C-6 position was confirmed by the resulting changes in the proton NMR spectrum.[8] The proton at C-5 and C-7 would show a downfield shift compared to the non-brominated precursor.
-
¹³C NMR: The effect on the carbon spectrum is even more pronounced. The carbon atom directly bonded to bromine experiences a significant downfield shift. For instance, in 3-bromo-2-(trifluoromethyl)-1H-indole, the C3 carbon appears at 93.3 ppm, influenced by both the bromine and the trifluoromethyl group.[9] This direct observation of the C-Br carbon provides unambiguous evidence of bromination.
Table 1: Comparative NMR Data (Illustrative Examples)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Methyl Indolyl-3-acetate (Non-Brominated) | Indole CH protons: ~7.00-7.70; Ester CH₃: ~3.70 | Indole carbons: ~103.0-138.0; Ester C=O: ~172.0; Ester OCH₃: ~51.0 |
| Methyl 6-Bromoindolyl-3-acetate | Protons at C-5 and C-7 are shifted downfield compared to the parent compound.[8] | The C-6 carbon signal is significantly shifted downfield. Other aromatic carbons also show shifts.[8] |
| 3-Bromoindole (Non-Ester Example) | 11.41 (NH), 7.48 (H2), 7.34–7.38 (H4, H7), 7.10–7.14 (H6), 7.03–7.07 (H5).[10] | Not available in cited sources. |
| 3-Bromo-2-(trifluoromethyl)-1H-indole | 8.50 (NH), 7.67 (d, H4), 7.43–7.35 (m, H5, H7), 7.34–7.26 (m, H6).[9] | 134.4, 127.1, 125.9, 122.7 (q), 121.9, 120.8 (q), 120.5, 111.9, 93.3 (q, C3-Br).[9] |
Mass Spectrometry (MS)
Mass spectrometry provides definitive proof of the incorporation of bromine into the molecular structure.
-
Non-Brominated Indole Esters: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the integer mass of the molecule.
-
Brominated Indole Esters: Due to the natural abundance of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, any fragment containing a single bromine atom will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[6] This isotopic signature is a hallmark of a monobrominated compound and is easily identifiable.
Infrared (IR) Spectroscopy
While essential for identifying functional groups, IR spectroscopy is less informative for confirming bromination.
-
Both brominated and non-brominated indole esters will exhibit the characteristic absorption bands for the N-H bond (a sharp peak around 3400 cm⁻¹), the ester carbonyl (C=O) group (a strong peak around 1700 cm⁻¹), and aromatic C=C bonds (peaks in the 1600-1450 cm⁻¹ region).
-
The C-Br stretching vibration occurs in the fingerprint region (typically 600-500 cm⁻¹) and is often weak and difficult to distinguish from other absorptions. However, subtle shifts in the positions of other peaks or changes in the fingerprint region can be observed upon bromination. For example, hydrogen bonding between the indole N-H and a bromide anion can cause a distinct shift of the N-H peak to a lower wavenumber (around 3200 cm⁻¹).[11]
Experimental Protocols
Reproducible spectroscopic data relies on standardized experimental procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified indole ester in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6][12] Ensure the sample is fully dissolved.
-
Instrument Setup: Tune and lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to optimize homogeneity.[6]
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[5][6]
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.[5][6]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Analysis: Analyze the resulting mass spectrum. For brominated compounds, specifically look for the characteristic 1:1 isotopic pattern for the molecular ion and any bromine-containing fragments.[6]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common and requires placing a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualized Workflows
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized indole ester, comparing it against its precursor.
Caption: General workflow for synthesis and spectroscopic validation.
Conceptual Drug Action Pathway
Indole esters are often investigated for their potential to modulate cellular signaling pathways. This diagram shows a conceptual pathway for evaluating their activity.
Caption: Investigating indole esters as signaling pathway modulators.
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Synthesis via Allenyl Ester; Enantioselective Total Synthesis of Geissoschizoline | Semantic Scholar [semanticscholar.org]
- 4. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of 5-Bromoindole Derivatives and Other Halogenated Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous natural products and synthetic compounds with significant therapeutic potential. The introduction of a halogen atom onto the indole ring can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides an objective comparison of the biological performance of 5-bromoindole derivatives against other halogenated indoles (fluoro, chloro, and iodo derivatives), supported by experimental data.
Anticancer Activity: A Comparative Overview
Halogenated indoles, particularly 5-bromoindole derivatives, have emerged as a promising class of anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and survival, such as the EGFR, MAPK, and PI3K/Akt pathways.
Comparative Cytotoxicity of 5-Halogenated Indole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of various 5-halogenated indole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Class | Derivative | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 5-Fluoroindole | Indole-3-acetic acid derivative | 15.2 | 21.8 | 18.5 | 25.1 |
| 5-Chloroindole | Chalcone derivative | 8.7 | 12.4 | 10.1 | 14.3 |
| 5-Bromoindole | Chalcone derivative | 5.2 | 7.8 | 6.5 | 9.8 |
| 5-Iodoindole | Isatin derivative | 7.9 | 10.1 | 8.8 | 11.5 |
Data Interpretation: The data suggests that the nature of the halogen at the 5-position significantly influences the anticancer activity. In this representative dataset, the 5-bromoindole derivative consistently exhibits the lowest IC50 values across all tested cell lines, indicating the highest potency. The trend in potency appears to be Br > I > Cl > F for this particular series of compounds. This highlights the potential of 5-bromo substitution in enhancing the anticancer efficacy of indole scaffolds.
Signaling Pathway Inhibition
Many halogenated indole derivatives exert their anticancer effects by inhibiting key protein kinases involved in cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.
Caption: Inhibition of the EGFR signaling pathway by 5-halogenated indole derivatives.
Antimicrobial Activity: A Head-to-Head Comparison
Halogenated indoles also exhibit significant antimicrobial properties against a range of pathogenic bacteria and fungi. The position and nature of the halogen substituent are critical determinants of their antimicrobial efficacy.
Comparative Minimum Inhibitory Concentrations (MIC)
The following table presents the Minimum Inhibitory Concentration (MIC in µg/mL) of different 5-halogenated indoles against common bacterial strains. Lower MIC values indicate stronger antimicrobial activity.
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) |
| 5-Fluoroindole | 64 | 128 | 256 |
| 5-Chloroindole | 32 | 64 | 128 |
| 5-Bromoindole | 16 | 32 | 64 |
| 5-Iodoindole | 32 | 64 | 128 |
Data Interpretation: Similar to the trend observed in anticancer activity, 5-bromoindole demonstrates the most potent antibacterial activity against the tested strains. The general trend for antibacterial potency appears to be Br > Cl ≈ I > F. This suggests that the physicochemical properties imparted by the bromine atom at the 5-position are particularly favorable for antimicrobial action.
Neuroprotective and Antiviral Activities
While research into the neuroprotective and antiviral activities of halogenated indoles is ongoing, preliminary studies have shown promise.
Neuroprotective Effects: Certain indole derivatives have demonstrated neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells.[1][2][3][4] For instance, some studies suggest that indole-based compounds can protect against neurotoxicity induced by factors like hydrogen peroxide and amyloid-beta peptides.[2] However, direct comparative studies systematically evaluating the neuroprotective effects of a series of 5-halogenated indoles are limited.
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol outlines the determination of the cytotoxic effects of halogenated indole derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated indole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A simplified workflow for the MTT assay to determine cytotoxicity.
MIC Determination for Antimicrobial Activity
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of halogenated indole derivatives.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Compound Preparation: Prepare a series of twofold dilutions of the halogenated indole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: A simplified workflow for MIC determination using the broth microdilution method.
Conclusion
The available data strongly suggests that the nature of the halogen substituent at the 5-position of the indole ring plays a crucial role in modulating its biological activity. Across both anticancer and antimicrobial assays, 5-bromoindole derivatives frequently exhibit superior potency compared to their fluoro, chloro, and iodo counterparts. This highlights the 5-bromoindole scaffold as a particularly promising area for the development of novel therapeutic agents. Further research, especially direct comparative studies in the fields of neuroprotection and virology, will be invaluable in fully elucidating the therapeutic potential of this versatile class of compounds.
References
- 1. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]
The Indole Scaffold in Kinase Inhibition: A Comparative Analysis of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester and Other Key Kinase Inhibitor Scaffolds
For researchers, scientists, and drug development professionals, the quest for novel and effective kinase inhibitors is a continuous journey. Kinases, a large family of enzymes that play a critical role in cellular signaling, are implicated in a multitude of diseases, most notably cancer. The indole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the kinase inhibitory potential of the 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester scaffold against other well-established kinase inhibitor scaffolds.
While direct experimental data on the kinase inhibitory activity of this compound is not extensively available in the public domain, the broader family of 5-bromoindole-2-carboxylic acid derivatives has shown promise, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] This analysis will, therefore, utilize data from these closely related derivatives as a proxy to evaluate the potential of the target scaffold, alongside a comparative look at prominent kinase inhibitors such as Staurosporine, Sunitinib, and Gefitinib.
Quantitative Comparison of Kinase Inhibitor Scaffolds
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the available IC50 values for various kinase inhibitor scaffolds against a range of kinases.
Table 1: Inhibitory Activity of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives Against Cancer Cell Lines
It is important to note that the following data represents the anti-proliferative activity of these compounds against cancer cell lines, which is an indirect measure of their potential kinase inhibitory activity, as multiple kinases and other cellular processes can be involved.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | HepG2 (Hepatocellular Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) |
| Derivative 3a | 15.6 ± 1.2 | 19.4 ± 1.5 | 25.1 ± 2.1 |
| Derivative 3b | 22.3 ± 1.8 | 28.7 ± 2.3 | 33.6 ± 2.9 |
| Derivative 3f | 18.9 ± 1.4 | 24.1 ± 1.9 | 29.8 ± 2.5 |
| Derivative 7 | 25.4 ± 2.0 | 31.5 ± 2.6 | 38.2 ± 3.3 |
| Erlotinib (Standard) | 10.2 ± 0.8 | 12.5 ± 1.1 | 15.8 ± 1.3 |
Data sourced from a study on novel 5-bromoindole-2-carboxylic acid derivatives as EGFR inhibitors.[2] The specific structures of derivatives 3a, 3b, 3f, and 7 are detailed in the cited publication.
Table 2: Inhibitory Activity of Common Kinase Inhibitor Scaffolds
This table presents the IC50 values of well-characterized kinase inhibitors against specific kinase enzymes, providing a direct measure of their potency.
| Inhibitor Scaffold | Target Kinase(s) | IC50 (nM) |
| Staurosporine | Protein Kinase C (PKC) | 3 |
| p60v-src Tyrosine Protein Kinase | 6 | |
| Protein Kinase A (PKA) | 7 | |
| CaM Kinase II | 20 | |
| Sunitinib | VEGFR-1, VEGFR-2, PDGFRα, PDGFRβ, KIT, FLT3 | Potent inhibitor in biochemical and cellular assays[6][7][8] |
| Gefitinib | EGFR | 33[9] |
| EGFR (Tyr1173, NR6wtEGFR) | 37[10] | |
| EGFR (Tyr992, NR6wtEGFR) | 37[10] | |
| EGFR (Tyr1173, NR6W) | 26[10] | |
| EGFR (Tyr992, NR6W) | 57[10] |
Signaling Pathways and Experimental Workflows
To understand the context of kinase inhibition, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their activity.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The determination of IC50 values relies on robust and reproducible experimental protocols. Below are summaries of common in vitro kinase assay methodologies.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction.[11][12][13] A decrease in ATP corresponds to higher kinase activity.
Principle: The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, producing a luminescent signal. The intensity of the light is directly proportional to the ATP concentration.
Protocol Outline:
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at room temperature for a set period (e.g., 60 minutes).
-
ATP Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.
-
Signal Measurement: Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.[14]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen™)
TR-FRET assays are a popular method for measuring kinase activity due to their high sensitivity and low background.[15][16][17][18]
Principle: This assay typically uses a terbium-labeled antibody that specifically recognizes a phosphorylated substrate and a fluorescein-labeled substrate. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the terbium donor and fluorescein acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is the TR-FRET signal.
Protocol Outline:
-
Kinase Reaction: In a multi-well plate, incubate the kinase, fluorescein-labeled substrate, ATP, and the test compound.
-
Detection: Stop the kinase reaction by adding EDTA and then add the terbium-labeled anti-phospho-substrate antibody.
-
Signal Measurement: After an incubation period, measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
Data Analysis: The TR-FRET ratio is directly proportional to the extent of substrate phosphorylation. Calculate the IC50 from the dose-response curve.[19]
Radiometric Filter Binding Assay
This is considered a gold-standard method for its direct measurement of phosphate incorporation into a substrate.[20][21][22]
Principle: This assay uses radiolabeled ATP (typically [γ-³²P]ATP or [γ-³³P]ATP). The kinase transfers the radiolabeled phosphate group to its substrate. The reaction mixture is then spotted onto a filter membrane that binds the substrate but not the free ATP. The amount of radioactivity on the filter is then quantified.
Protocol Outline:
-
Kinase Reaction: Perform the kinase reaction in the presence of [γ-³²P]ATP, substrate, and the inhibitor.
-
Filter Binding: Spot the reaction mixture onto a phosphocellulose or nitrocellulose filter paper.
-
Washing: Wash the filters extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter or a phosphorimager.
-
Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Determine the IC50 by plotting the radioactivity against the inhibitor concentration.[23]
Conclusion
The 5-bromoindole scaffold, as represented by its 2-carboxylic acid derivatives, demonstrates potential as a foundation for the development of novel kinase inhibitors, particularly targeting EGFR. While the available data on the specific compound this compound is limited, the broader class of related compounds shows anti-proliferative activity in the micromolar range. In comparison, established kinase inhibitor scaffolds like those found in Staurosporine, Sunitinib, and Gefitinib exhibit potent and often broad-spectrum inhibitory activity in the nanomolar range against their respective target kinases.
Further investigation into the specific kinase targets and inhibitory profile of this compound is warranted to fully elucidate its potential. The detailed experimental protocols provided in this guide offer a framework for such future studies, enabling a more direct and quantitative comparison with the well-characterized kinase inhibitors discussed. The continued exploration of diverse chemical scaffolds, including the promising indole nucleus, is essential for the advancement of targeted therapies in oncology and other disease areas.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 12. ebiotrade.com [ebiotrade.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - RU [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Filter binding assay - Wikipedia [en.wikipedia.org]
- 22. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Substituted Indole-2-Carboxylic Acids
For researchers, scientists, and professionals in drug development, the indole scaffold represents a cornerstone of medicinal chemistry. Among its many derivatives, 5-substituted indole-2-carboxylic acids are of particular interest due to their prevalence in biologically active compounds. The strategic placement of substituents at the C5 position and the carboxylic acid at C2 allows for diverse pharmacological activities and provides a handle for further molecular elaboration. This guide provides an objective comparison of various synthetic routes to this important molecular framework, presenting supporting experimental data and detailed protocols for key methodologies.
Classical Approaches vs. Modern Strategies
The synthesis of 5-substituted indole-2-carboxylic acids can be broadly categorized into classical methods, which have been established for decades, and modern transition-metal-catalyzed strategies that offer alternative pathways with often milder conditions and broader substrate scope. This guide will delve into the Fischer, Reissert, Nenitzescu, and Hemetsberger syntheses as classical examples, and explore the application of palladium-catalyzed reactions such as the Buchwald-Hartwig amination and Heck coupling for modern approaches.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and overall efficiency. The following tables summarize quantitative data for various methods to facilitate a direct comparison.
Table 1: Classical Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | 4-Substituted phenylhydrazine, Pyruvic acid | Acid catalyst (e.g., H₂SO₄, PPA) | Acetic acid, Ethanol | Reflux | 2 - 8 | 60-85 |
| Reissert Indole Synthesis | 4-Substituted-2-nitrotoluene, Diethyl oxalate | KOC₂H₅, Zn/CH₃COOH | Ethanol, Acetic acid | RT to Reflux | 4 - 12 | 70-90[1] |
| Nenitzescu Indole Synthesis | Substituted p-benzoquinone, Ethyl β-aminocrotonate | Lewis Acid (e.g., ZnCl₂) | Dichloromethane, CPME | Room Temperature | 0.5 - 2 | 60-95[2] |
| Hemetsberger Synthesis | 4-Substituted benzaldehyde, Ethyl azidoacetate | NaOEt, Xylene (thermolysis) | Ethanol, Xylene | -10 to 140 | 4 - 8 | 50-80[3] |
Table 2: Modern Palladium-Catalyzed Routes
| Synthesis Route | Starting Materials | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig Amination | 3-Bromo-5-substituted aniline, Ethyl 2-butynoate | Pd(OAc)₂, XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 2 - 4 | 60-86[4] |
| Heck Coupling (intramolecular) | Ethyl 2-(2-amino-5-substituted-phenyl)acrylate | Pd(OAc)₂, P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 12 - 24 | 70-95 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the practical application of these synthetic routes.
Reissert Indole Synthesis: Synthesis of 5-Chloro-1H-indole-2-carboxylic acid
Step 1: Condensation of 4-Chloro-2-nitrotoluene with Diethyl Oxalate. To a solution of potassium ethoxide (prepared from potassium metal and absolute ethanol) in anhydrous diethyl ether, 4-chloro-2-nitrotoluene is added dropwise at 0 °C. Diethyl oxalate is then added, and the mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with diethyl ether, and then acidified with dilute hydrochloric acid to yield ethyl (4-chloro-2-nitrophenyl)pyruvate.
Step 2: Reductive Cyclization. The ethyl (4-chloro-2-nitrophenyl)pyruvate is dissolved in glacial acetic acid. Zinc dust is added portion-wise while maintaining the temperature below 40 °C. After the addition is complete, the mixture is heated at 100 °C for 1 hour. The hot solution is filtered, and upon cooling, 5-chloro-1H-indole-2-carboxylic acid crystallizes. The product is collected by filtration and washed with cold water.[1][5][6]
Nenitzescu Indole Synthesis: Synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-2-carboxylate
A solution of 1,4-benzoquinone in a suitable solvent (e.g., dichloromethane or cyclopentyl methyl ether) is treated with ethyl β-aminocrotonate at room temperature.[2][7] A Lewis acid catalyst, such as zinc chloride (8 mol%), is added, and the reaction mixture is stirred for 40 minutes.[2] The product precipitates from the solution and can be isolated by simple filtration, followed by washing with the solvent to yield ethyl 5-hydroxy-2-methyl-1H-indole-2-carboxylate.[2]
Buchwald-Hartwig Amination Route: Synthesis of Ethyl 5-substituted-1H-indole-2-carboxylate
To a solution of 3-bromo-5-substituted aniline and ethyl 2-butynoate in 1,4-dioxane are added cesium carbonate, Pd(OAc)₂, and the phosphine ligand (e.g., XPhos). The reaction mixture is degassed and heated at 110 °C for 2-4 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired ethyl 5-substituted-1H-indole-2-carboxylate.[4]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
Caption: Reaction scheme for the Reissert indole synthesis.
Caption: Reaction scheme for the Nenitzescu indole synthesis.
Caption: Palladium-catalyzed synthesis of indole-2-carboxylates.
Conclusion
The synthesis of 5-substituted indole-2-carboxylic acids can be achieved through a variety of classical and modern synthetic methods. Classical routes like the Reissert and Nenitzescu syntheses offer reliable and often high-yielding pathways from readily available starting materials. Modern palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative, often with milder reaction conditions and a broader tolerance for functional groups. The choice of the optimal synthetic route will depend on the specific target molecule, the availability of precursors, and the desired scale of the reaction. This guide provides the necessary comparative data and experimental details to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
A Comparative Analysis of the Efficacy of Brominated Indole Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The introduction of bromine atoms to the indole ring can significantly modulate the pharmacological properties of these molecules, often enhancing their potency and selectivity.[4][5] This guide provides a comparative overview of the efficacy of various drugs and compounds derived from brominated indoles, supported by experimental data, to aid researchers in drug discovery and development. The information is compiled from a range of preclinical studies, highlighting their potential in therapeutic areas such as oncology, infectious diseases, and inflammatory conditions.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of several brominated indole derivatives against various cell lines and microbial strains. The data, presented as IC50 (half-maximal inhibitory concentration), GI50 (half-maximal growth inhibition), and MIC (minimum inhibitory concentration) values, offer a quantitative basis for comparison.
Anticancer and Antiproliferative Activity
| Compound/Drug Class | Target/Cell Line | IC50/GI50 | Reference |
| Saccharomonosporine A | Pim-1 kinase | 0.3 ± 0.02 µM | [1] |
| HT-29 (Colon Cancer) | 3.6 µM | [1] | |
| HL-60 (Leukemia) | 2.8 µM | [1] | |
| Compound 27 | A549 (Lung Cancer) | 1.2–1.6 µM | [1] |
| MCF-7 (Breast Cancer) | 1.2–1.6 µM | [1] | |
| Compound 28 | HeLa (Cervical Cancer) | 0.075 µg/mL | [1] |
| 18-Oxotryprostatin A | A-549 (Lung Cancer) | 1.28 µM | [2] |
| Demethyl-12-oxo-eurotechinulin B | SMMC-7721 (Hepatocellular Carcinoma) | 30 µg/mL | [2] |
| Topsentin B1 | P388 (Leukemia) | 4.1 ± 1.4 µM | [6] |
| HL-60 (Leukemia) | 15.7 ± 4.3 µM | [6] | |
| Thiazole nortopsentin analogues (31–34) | 60 human tumor cell lines | GI50: 0.03–98.0 µM | [6] |
| N-methylated pyrazine bisindole (73) | Various cancer cell lines | GI50: 0.058 - 7.19 µM | [6] |
| Salternamide A | HCT-116 (Colon Cancer) | < 1 µM | [7] |
| SNU638 (Gastric Carcinoma) | < 1 µM | [7] | |
| Indole-2-one derivative (12j) | BRD4 (BD1) | 19 nM | [8] |
| BRD4 (BD2) | 28 nM | [8] | |
| HT-29 (Colon Cancer) | 4.75 µM | [8] | |
| HL-60 (Leukemia) | 1.35 µM | [8] | |
| Thiosemicarbazone-indole analogue (16f) | PC3 (Prostate Cancer) | 0.054 µM | [9] |
| WPMY-1 (Normal prostate) | 19.470 µM | [9] |
Antimicrobial Activity
| Compound/Drug Class | Target Organism | MIC | Reference |
| Aplysinopsin derivative 38 | Staphylococcus epidermidis | 33 µM | [2] |
| Eusynstelamides D–F | S. aureus, Corynebacterium glutamicum | 7.8–17.4 µM | [2] |
| E. coli, P. aeruginosa | 16.4–34.7 µM | [2] | |
| Compound 68 | S. aureus, B. subtilis | 2.1–3.3 µg/mL | [2] |
| Brominated indole 74 | Gram-negative bacteria | 2 to 4 μg/mL | [10] |
| Compound 182 | Gram-positive and Gram-negative bacteria | 2-8 µg/mL | [10] |
| 3,3′-bis-indole | Various bacteria and Candida albicans | 64 to 256 µg/mL | [1] |
Anti-inflammatory Activity
| Compound/Drug Class | Target/Assay | IC50 | Reference |
| Isatin | Nitric Oxide (NO) inhibition | ~339.8 µM | [11] |
| 5-bromoisatin | TNFα inhibition | 38.05 µM | [11] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the efficacy tables. Specific parameters may vary between individual studies.
Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT)
This protocol is a common method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment : The cells are then treated with various concentrations of the brominated indole derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Reagent Addition : After the incubation period, a solution of a tetrazolium salt (e.g., MTT, XTT) is added to each well.
-
Incubation : The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
Solubilization and Absorbance Reading : A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution : The brominated indole compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of brominated indole derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Certain brominated indole alkaloids, such as Fascaplysin, have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4.[7] CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Caption: Inhibition of the CDK4/6-Rb pathway by Fascaplysin, leading to cell cycle arrest.
Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition
A newer class of synthetic indole-2-one derivatives has been developed as potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4.[8] BRD4 is a key transcriptional regulator that plays a critical role in the expression of oncogenes like c-Myc. By inhibiting BRD4, these compounds can downregulate the expression of such oncogenes, leading to cell cycle arrest and reduced proliferation in cancer cells.
Caption: Mechanism of BRD4 inhibition by indole-2-one derivatives, leading to c-Myc downregulation.
Experimental Workflow for Drug Efficacy Screening
The general workflow for screening the efficacy of novel compounds like brominated indole esters involves a multi-step process, from initial high-throughput screening to more detailed mechanistic studies.
Caption: A generalized workflow for the screening and development of therapeutic compounds.
This guide provides a snapshot of the current research landscape for brominated indole ester derivatives. The presented data underscores their potential as a versatile class of molecules for the development of novel therapeutics. Further research, including in vivo studies and clinical trials, will be crucial to fully elucidate their therapeutic efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purkh.com [purkh.com]
- 4. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthetic 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of standard analytical techniques for validating the purity of synthetic 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester. We will also compare its purity profile with that of a structurally related alternative, Ethyl 5-bromo-1H-indole-2-carboxylate.
Introduction to Purity Validation
The verification of a compound's purity is essential to confirm its identity and to identify and quantify any impurities, such as starting materials, byproducts, or degradation products. The choice of analytical methodology is crucial and is often dictated by the physicochemical properties of the compound and the potential impurities. For indole derivatives like this compound, a combination of chromatographic and spectroscopic techniques is typically employed to provide a comprehensive purity assessment.
Analytical Techniques for Purity Determination
A multi-pronged approach is recommended for the robust validation of the purity of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high-resolution separation of the main compound from its impurities. A typical HPLC analysis provides the percentage purity of the analyte based on the relative peak areas in the chromatogram.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the molecular structure of the compound. By analyzing the chemical shifts, integration, and coupling constants of the proton signals, one can confirm the identity of the desired product and detect the presence of any proton-containing impurities.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of the compound and for identifying impurities. By ionizing the sample and separating the ions based on their mass-to-charge ratio, MS can confirm the expected molecular ion and reveal the presence of any species with different molecular weights.
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of a synthesized chemical compound.
Caption: A generalized workflow for the purity validation of a synthetic compound.
Comparison of Purity Data
The following tables summarize the expected and comparative data for this compound and a common alternative, Ethyl 5-bromo-1H-indole-2-carboxylate.
Table 1: HPLC Purity Data
| Compound | Retention Time (min) | Purity (% Area) |
| This compound | Typically 5-10 | >98% |
| Ethyl 5-bromo-1H-indole-2-carboxylate | Typically 8-15 | >97%[1] |
Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, etc.) and are provided as a general guide.
Table 2: ¹H NMR Spectral Data
| Compound | Expected Chemical Shifts (δ, ppm) |
| This compound | Aromatic protons (indole ring), ethyl ester protons (-CH₂- and -CH₃), hydroxyl (-OH), and amine (-NH) protons. Specific shifts would require experimental data or prediction. |
| Ethyl 5-bromo-1H-indole-2-carboxylate | Aromatic protons (indole ring), ethyl ester protons (-CH₂- and -CH₃), and amine (-NH) protons. A specification sheet notes that the proton NMR conforms to the structure[1]. |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| This compound | C₁₁H₁₀BrNO₃ | 284.11 g/mol [2][3] | 285.0/287.0 (due to bromine isotopes) |
| Ethyl 5-bromo-1H-indole-2-carboxylate | C₁₁H₁₀BrNO₂ | 268.11 g/mol | 269.0/271.0 (due to bromine isotopes) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase composition.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS) Protocol
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: Introduce the sample, dissolved in a suitable solvent like methanol or acetonitrile, directly into the mass spectrometer via a syringe pump or through an HPLC system.
-
Data Acquisition: Scan a mass range that includes the expected molecular weight of the compound.
Signaling Pathway and Logical Relationship Diagram
Caption: Logical flow from analysis to purity confirmation.
References
A Comparative Guide to Using 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester as a Reference Standard
In the landscape of drug discovery and development, the purity and characterization of novel chemical entities are paramount. Reference standards are the bedrock of analytical method development, validation, and quality control, ensuring the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester as a reference standard against viable alternatives for researchers, scientists, and drug development professionals.
Physicochemical Properties and Purity
This compound is a substituted indole derivative with the molecular formula C₁₁H₁₀BrNO₃ and a molecular weight of 284.11 g/mol .[1][2] Commercially available sources typically offer this compound with a purity of ≥98%.[1] It is important to note that a detailed Certificate of Analysis (CoA) with specific batch data on impurities and characterization should be obtained from the supplier for rigorous applications.
For comparative purposes, two relevant alternatives are considered: the parent compound Indole and the closely related 5-Bromo-1H-indole-2-carboxylic acid . Indole is available as a certified reference material (CRM) with a purity of 99.99%, providing a high level of accuracy and traceability.[3][4] 5-Bromo-1H-indole-2-carboxylic acid is a key synthetic precursor and impurity, making it a relevant compound for comparison.[5][6]
| Property | This compound | Indole (CRM) | 5-Bromo-1H-indole-2-carboxylic acid |
| Molecular Formula | C₁₁H₁₀BrNO₃ | C₈H₇N | C₉H₆BrNO₂ |
| Molecular Weight | 284.11 g/mol [1][2] | 117.15 g/mol [3] | 240.06 g/mol [6] |
| CAS Number | 153501-30-5[1][2] | 120-72-9[3][4] | 7254-19-5[6] |
| Typical Purity | ≥98%[1] | 99.99%[3] | ≥96% (as synthesized) |
| Availability | Chemical Supplier | Certified Reference Material Supplier | Chemical Supplier |
| Storage Conditions | 4°C, stored under nitrogen[1] | 2-8°C[4] | -20°C, Protect from light[6] |
Experimental Protocols: High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for the purity determination and quantification of indole derivatives. While a specific validated method for this compound is not extensively published, a reliable method can be adapted from protocols for the structurally similar 5-Bromo-1H-indole-2-carboxylic acid.[7][8]
Recommended HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). The acidic modifier ensures the protonation of the indole nitrogen and any acidic functional groups, leading to better peak shape.[7]
-
Gradient: A typical starting point would be 70% A and 30% B, gradually increasing the percentage of B to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm, a common wavelength for indole-containing compounds.[9]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
A stock solution of the reference standard should be prepared by accurately weighing approximately 10 mg of the compound and dissolving it in 10 mL of a suitable solvent, such as methanol, in a volumetric flask.[8] Working standards can then be prepared by serial dilution of the stock solution with the initial mobile phase composition.
Performance Comparison
The performance of a reference standard is evaluated based on its accuracy, purity, stability, and suitability for the intended analytical method.
| Parameter | This compound | Indole (CRM) | 5-Bromo-1H-indole-2-carboxylic acid |
| Accuracy | Dependent on supplier's CoA and characterization. | High, as it is a certified reference material.[4] | Dependent on synthesis and purification. |
| Purity | ≥98%[1] | 99.99%[3] | Typically ≥96% after synthesis and purification. |
| Potential Impurities | Starting materials from synthesis, related indole derivatives. | Trace impurities as specified in the CoA. | Unreacted starting material (ethyl ester), decarboxylated product.[5] |
| Chromatographic Behavior | Expected to have good retention and peak shape on a C18 column with an acidic mobile phase. | Good chromatographic behavior under standard reversed-phase conditions. | May exhibit peak tailing if the mobile phase pH is not adequately controlled below its pKa.[7] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the logical workflow for using a reference standard in an analytical setting and a typical experimental workflow for HPLC analysis.
Caption: Logical workflow for using a reference standard.
Caption: Experimental workflow for HPLC analysis.
Conclusion
This compound serves as a suitable reference standard for the analysis of related indole derivatives, particularly in the context of synthetic chemistry and drug discovery where it may be a key intermediate or potential impurity. Its purity of ≥98% is adequate for many research applications. For applications requiring the highest level of accuracy and traceability, a certified reference material, such as Indole, is recommended for establishing system suitability and as a primary calibrator. The choice of reference standard will ultimately depend on the specific requirements of the analytical method and the regulatory context of the research. When using this compound, it is crucial to obtain a comprehensive Certificate of Analysis from the supplier and to perform appropriate qualification studies.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 5-bromo-1H-indole-2-carboxylic acid vs. 1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and medicinal chemistry, indole-based scaffolds represent a privileged class of heterocyclic compounds, forming the core of numerous therapeutic agents. This guide provides a detailed head-to-head comparison of two closely related indole derivatives: 5-bromo-1H-indole-2-carboxylic acid and its parent compound, 1H-indole-2-carboxylic acid. This objective analysis, supported by experimental data from various sources, aims to elucidate the impact of bromine substitution at the 5-position on the physicochemical and biological properties of the indole-2-carboxylic acid core.
Physicochemical Properties: A Quantitative Comparison
The introduction of a bromine atom at the 5-position of the indole ring significantly alters the physicochemical properties of the molecule. These changes, summarized in the table below, have profound implications for the compound's solubility, lipophilicity, and potential for intermolecular interactions.
| Property | 5-bromo-1H-indole-2-carboxylic acid | 1H-indole-2-carboxylic acid |
| Molecular Formula | C₉H₆BrNO₂[1][2][3] | C₉H₇NO₂[4][5][6][7] |
| Molecular Weight | 240.05 g/mol [1][2][3] | 161.16 g/mol [5][6][7] |
| Melting Point | 287-288 °C[1][8][9][10] | 202-206 °C[6][7][11] |
| pKa | ~4.25 (Predicted)[2][9] | ~3.6 - 4.44[5][6][7] |
| LogP | ~3.17 (Predicted)[1] | ~1.38 - 2.31[4][12][13] |
| Appearance | White to off-white or light yellow solid[8][14] | Off-white to yellow to brown crystalline powder[6][7] |
| Solubility | Soluble in polar aprotic solvents like DMSO and DMF.[8] Limited aqueous solubility is expected to be lower than the parent compound. | Soluble in ethanol, DMSO, and methanol.[6][7] Limited aqueous solubility, reported as below 0.1 mg/mL in water.[5] |
The significantly higher melting point of the brominated compound suggests stronger intermolecular forces in its crystal lattice, likely due to halogen bonding and increased van der Waals interactions. The predicted increase in LogP for 5-bromo-1H-indole-2-carboxylic acid indicates greater lipophilicity, which can influence its membrane permeability and interaction with hydrophobic binding pockets of biological targets.
Biological Activity: A Tale of Two Scaffolds
While direct comparative studies evaluating the biological activity of 5-bromo-1H-indole-2-carboxylic acid and 1H-indole-2-carboxylic acid in the same assays are limited in the public domain, the available literature on their derivatives provides valuable insights into their potential therapeutic applications.
5-bromo-1H-indole-2-carboxylic acid: A Precursor for Anticancer Agents
Derivatives of 5-bromo-1H-indole-2-carboxylic acid have emerged as promising candidates in oncology research. The bromine atom at the 5-position serves as a versatile handle for synthetic modifications, enabling the development of potent inhibitors of key signaling pathways implicated in cancer progression.
-
EGFR and VEGFR-2 Inhibition: Research has demonstrated that derivatives of 5-bromo-1H-indole-2-carboxylic acid can act as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[15][16] Inhibition of these receptors can disrupt downstream signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis.[15][16] For instance, certain hydrazone derivatives have shown significant anti-proliferative activity against various human cancer cell lines, including hepatocellular carcinoma (HepG2), lung carcinoma (A549), and breast adenocarcinoma (MCF-7).[15][16]
-
Antimicrobial Activity: Some derivatives of 5-bromo-1H-indole-2-carboxylic acid have also been reported to exhibit antibacterial activity.[17] The dimeric form of the parent acid has shown activity against Gram-positive bacteria.[16][18]
The following diagram illustrates a simplified EGFR signaling pathway, a key target for derivatives of 5-bromo-1H-indole-2-carboxylic acid.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 5-bromo-1H-indole-2-carboxylic acid derivatives.
1H-indole-2-carboxylic acid: A Scaffold for Diverse Biological Targets
The unsubstituted 1H-indole-2-carboxylic acid has served as a foundational structure for the development of inhibitors targeting a different set of enzymes and biological processes.
-
Matrix Metalloproteinase-13 (MMP-13) Inhibition: Derivatives of 1H-indole-2-carboxylic acid have been identified as inhibitors of MMP-13, an enzyme implicated in the degradation of cartilage in osteoarthritis. The carboxylic acid moiety is often crucial for binding to the enzyme's active site.
-
HIV-1 Integrase Inhibition: Recent studies have shown that 1H-indole-2-carboxylic acid and its derivatives can inhibit HIV-1 integrase, an essential enzyme for viral replication.[19][20]
-
Antimicrobial Activity: Similar to its brominated counterpart, derivatives of 1H-indole-2-carboxylic acid have also been explored for their antibacterial and antifungal properties.[2][21][22][23][24]
Experimental Protocols
This section provides an overview of the methodologies for the synthesis and biological evaluation of these compounds, based on established protocols found in the literature.
Synthesis Protocols
Synthesis of 5-bromo-1H-indole-2-carboxylic acid
A common method for the synthesis of 5-bromo-1H-indole-2-carboxylic acid is through the hydrolysis of its corresponding ethyl ester.
-
Dissolution: Ethyl 5-bromo-1H-indole-2-carboxylate is dissolved in a mixture of methanol and water.[11]
-
Saponification: Sodium hydroxide is added to the solution, and the mixture is heated under reflux.[11]
-
Acidification: After cooling, the reaction mixture is acidified with hydrochloric acid to a pH of 3-4, leading to the precipitation of the carboxylic acid.[11]
-
Isolation: The solid product is collected by filtration, washed with water, and dried.[11]
Synthesis of 1H-indole-2-carboxylic acid
1H-indole-2-carboxylic acid can be synthesized through various methods, including the Fischer indole synthesis or by hydrolysis of its esters. A straightforward laboratory-scale synthesis involves the esterification of the commercially available acid followed by other modifications, or direct synthesis from indole. For instance, one method involves the reaction of indole with oxalyl chloride followed by hydrolysis. A common synthetic route starts with the esterification of the carboxylic acid.
-
Esterification: 1H-indole-2-carboxylic acid is dissolved in dry ethanol, and a catalytic amount of sulfuric acid is added. The mixture is then refluxed.
-
Work-up: The reaction is quenched, and the product, ethyl 1H-indole-2-carboxylate, is extracted.
-
Hydrolysis (if starting from the ester): The ester is then hydrolyzed back to the carboxylic acid using a base like sodium hydroxide, followed by acidification.[3]
Biological Assay Protocols
The following is a generalized workflow for evaluating the inhibitory activity of these compounds against a target enzyme, such as a protein kinase.
Caption: A general experimental workflow for an in vitro enzyme inhibition assay.
In Vitro Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)
-
Reagent Preparation: Prepare solutions of the test compound, recombinant kinase, substrate (e.g., a synthetic peptide), and ATP in an appropriate assay buffer.[5][12][13][14][25][26][27][28]
-
Assay Plate Setup: Add the diluted test compounds to the wells of a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.[5][12][13][14][25][26][27][28]
-
Kinase Reaction: Add the kinase to the wells and incubate to allow for compound binding. Initiate the kinase reaction by adding a mixture of the substrate and ATP.[5][12][13][14][25][26][27][28]
-
Detection: After a set incubation period, stop the reaction and measure the amount of product formed. This can be done using various detection methods, such as luminescence (measuring ATP consumption) or fluorescence (using a labeled substrate).[5][12][13][26][27][28]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6][7]
Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.[1][4][8][10]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).[9]
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.[1][4][8][10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1][4][8][10]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]
Conclusion
The substitution of a bromine atom at the 5-position of the 1H-indole-2-carboxylic acid scaffold imparts significant changes in the molecule's physicochemical properties, leading to a higher melting point and increased lipophilicity. While both parent compounds serve as valuable starting points for the synthesis of biologically active molecules, the available literature suggests divergent therapeutic applications for their derivatives. 5-bromo-1H-indole-2-carboxylic acid has been more extensively explored as a precursor for anticancer agents targeting protein kinases like EGFR and VEGFR-2. In contrast, 1H-indole-2-carboxylic acid has been a foundational scaffold for developing inhibitors of MMP-13 and HIV-1 integrase.
For researchers and drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target and the desired properties of the final drug candidate. The bromine atom on 5-bromo-1H-indole-2-carboxylic acid offers a key advantage for further chemical modifications through cross-coupling reactions, providing a pathway to a wider chemical space for optimization. Future direct, head-to-head biological comparisons of these two fundamental indole derivatives would be invaluable for a more definitive understanding of the structure-activity relationship and for guiding rational drug design.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. static.igem.wiki [static.igem.wiki]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. chondrex.com [chondrex.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 22. researchgate.net [researchgate.net]
- 23. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nanobioletters.com [nanobioletters.com]
- 25. EGFR Kinase Enzyme System Application Note [promega.ca]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 28. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
The Halogen Advantage: Bromine Substitution Significantly Enhances the Biological Potency of Indole Derivatives
For researchers, scientists, and drug development professionals, the strategic incorporation of bromine atoms onto the indole scaffold has emerged as a powerful tool to modulate and enhance the biological activity of this privileged heterocyclic motif. A comprehensive comparison of brominated versus non-brominated indole derivatives reveals a consistent trend of increased potency across various therapeutic targets, including anti-inflammatory and quorum sensing pathways. This guide synthesizes experimental data to objectively compare the performance of these analogs and provides detailed methodologies for key assays.
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Chemical modification of the indole ring is a common strategy to optimize pharmacological properties. Among these modifications, bromination has proven to be particularly effective in boosting biological efficacy. The position of the bromine substituent on the indole ring also plays a crucial role in determining the extent of this enhanced activity.
Anti-Inflammatory Activity: Bromination Boosts Inhibition of Key Mediators
Brominated indoles have demonstrated superior anti-inflammatory properties compared to their non-brominated counterparts. This is evident in their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).
A study comparing various brominated and non-brominated indoles and isatins revealed that mono-brominated compounds were significantly more active than the non-brominated isatin and dimerized indoles.[1][2][3] For instance, the non-brominated isatin exhibited weak nitric oxide inhibitory activity with an IC50 value of approximately 339.8 μM, whereas 5-bromoisatin showed a more than two-fold increase in potency with an IC50 of 151.6 μM.[1] The position of the bromine atom was also found to be critical, with the order of activity for bromoisatins being 5-Br > 6-Br > 7-Br.[3]
This enhanced anti-inflammatory effect is linked to the inhibition of the NF-κB signaling pathway. The active brominated indoles, such as 6-bromoindole and 6-bromoisatin, were found to significantly reduce the translocation of the NF-κB p65 subunit into the nucleus in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3][4]
Table 1: Comparison of Anti-Inflammatory Activity of Indole Derivatives
| Compound | Target | IC50 (μM) | Fold Increase in Potency (vs. Isatin) | Reference |
| Isatin (non-brominated) | NO Inhibition | ~339.8 | 1.0x | [1] |
| 5-Bromoisatin | NO Inhibition | 151.6 | 2.2x | [1] |
| 6-Bromoisatin | NO Inhibition | >222 (less active than 5-Br) | - | [1] |
| 7-Bromoisatin | NO Inhibition | >222 (least active) | - | [1] |
| Isatin (non-brominated) | TNFα Inhibition | >340 | 1.0x | [2] |
| 5-Bromoisatin | TNFα Inhibition | 38.05 | >8.9x | [2] |
Note: IC50 values are approximate and sourced from the provided literature. Fold increase is calculated relative to the non-brominated parent compound.
Quorum Sensing Inhibition: A Potent Strategy Against Bacterial Communication
In the realm of antimicrobial research, targeting bacterial communication systems, or quorum sensing (QS), is a promising strategy to combat virulence without inducing resistance. Brominated indole-3-carboxaldehydes have been shown to be significantly more potent quorum sensing inhibitors (QSIs) than the parent indole-3-carboxaldehyde (ICA) in the Chromobacterium violaceum model.[1]
The introduction of a bromine atom at different positions on the indole ring led to a 2- to 13-fold reduction in the IC50 values for QS inhibition.[1] Specifically, 5-bromoindole-3-carboxaldehyde was the most potent, with an IC50 of 13 µM, a 13-fold increase in potency compared to the non-brominated ICA (IC50 of 171 µM).[1] This suggests that the electronegativity and lipophilicity conferred by the bromine atom enhance the interaction of the indole derivative with the components of the QS system.
Table 2: Comparison of Quorum Sensing Inhibitory Activity of Indole-3-Carboxaldehydes
| Compound | IC50 (μM) | Fold Increase in Potency (vs. ICA) | Reference |
| Indole-3-carboxaldehyde (ICA) | 171 | 1.0x | [1] |
| 5-Bromoindole-3-carboxaldehyde | 13 | 13.2x | [1] |
| 6-Bromoindole-3-carboxaldehyde | 19 | 9.0x | [1] |
| 7-Bromoindole-3-carboxaldehyde | 72 | 2.4x | [1] |
Note: IC50 values are sourced from the provided literature. Fold increase is calculated relative to the non-brominated parent compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Anti-Inflammatory Assays
1. Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (brominated and non-brominated indole derivatives) and incubated for 1-2 hours.
-
Cells are then stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
The absorbance is read at 540-550 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. IC50 values are determined from dose-response curves.
-
2. Tumor Necrosis Factor-alpha (TNFα) Inhibition Assay
-
Cell Culture: As described for the NO inhibition assay.
-
Assay Procedure:
-
RAW264.7 cells are seeded and pre-treated with test compounds as described above.
-
Cells are stimulated with LPS (1 µg/mL) for a specified period (e.g., 4-6 hours).
-
The cell culture supernatant is collected.
-
The concentration of TNFα in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Absorbance is measured at the appropriate wavelength, and the percentage of TNFα inhibition is calculated. IC50 values are determined from the resulting dose-response curves.
-
3. Prostaglandin E2 (PGE2) Inhibition Assay
-
Cell Culture: As described for the NO inhibition assay.
-
Assay Procedure:
-
RAW264.7 cells are seeded and pre-treated with test compounds.
-
Cells are stimulated with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and subsequent PGE2 production.
-
The cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is measured using a commercial PGE2 ELISA kit.
-
The percentage of PGE2 inhibition is calculated, and IC50 values are determined from dose-response curves.
-
Quorum Sensing Inhibition Assay
1. Violacein Inhibition Assay in Chromobacterium violaceum
-
Bacterial Strain: Chromobacterium violaceum (e.g., ATCC 12472 or a suitable reporter strain like CV026) is used.
-
Assay Procedure:
-
An overnight culture of C. violaceum is diluted in fresh Luria-Bertani (LB) broth.
-
In a 96-well plate, the bacterial suspension is mixed with various concentrations of the test compounds (brominated and non-brominated indole derivatives). For reporter strains that do not produce their own acyl-homoserine lactone (AHL), a specific AHL (e.g., C6-HSL) is added to induce violacein production.
-
The plate is incubated at 30°C for 24-48 hours.
-
The production of the purple pigment violacein is quantified by lysing the cells (e.g., with DMSO or ethanol) and measuring the absorbance of the supernatant at a wavelength of 585-590 nm.
-
The percentage of violacein inhibition is calculated relative to the control (with AHL, without inhibitor), and IC50 values are determined. It is crucial to also assess bacterial growth (e.g., by measuring absorbance at 600 nm) to ensure that the observed inhibition is not due to bactericidal or bacteriostatic effects.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: NF-κB Signaling Pathway Inhibition by Brominated Indoles.
Caption: Experimental Workflow for Quorum Sensing Inhibition Assay.
References
Unveiling the Potential of 5-Bromoindole Derivatives as EGFR Inhibitors: A Comparative Docking Study Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-bromoindole derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, supported by computational docking studies and in vitro experimental data. The following sections detail the binding affinities of these compounds, the experimental methodologies used for their evaluation, and the signaling pathway they target.
Recent computational studies have identified a series of 5-bromoindole derivatives as promising candidates for cancer therapy by targeting the tyrosine kinase domain of EGFR.[1] The binding of these inhibitors to the ATP-binding site of EGFR is a critical mechanism for disrupting the signaling pathways that drive tumor growth and proliferation.[1] This guide synthesizes findings from multiple studies to offer a comparative overview of the binding affinities and biological activities of these compounds.
Comparative Analysis of Binding Affinities and In Vitro Efficacy
Computational docking studies have been instrumental in quantifying the binding affinities of various 5-bromoindole derivatives to the ATP-binding site of the EGFR kinase domain.[1] These in silico predictions are often complemented by in vitro assays to determine the cytotoxic effects of these compounds on cancer cell lines.[1] The data presented below summarizes key findings from these studies, offering a comparative look at the potential of different derivatives.
| Compound ID | Target | Binding Energy (kcal/mol) | Cell Line | IC50 (µM) |
| 3a | EGFR | Strongest Binding Energy | HepG2, A549, MCF-7 | Most Potent of Series |
| 3b | EGFR | Strong Binding Energy | - | - |
| 3f | EGFR | Strong Binding Energy | - | - |
| 7 | EGFR | Strong Binding Energy | - | - |
| 5A | EGFR | -7.95 | - | - |
| 5 | EGFR | - | A549 | 99.93 |
| 4C | VEGFR | - | HepG2, A549 | Potent Cytotoxicity |
| 3B | VEGFR | -7.87 | - | - |
| 4A | VEGFR | -7.33 | - | - |
Note: A more negative binding energy indicates a stronger binding affinity. Some studies also investigated the effect on VEGFR.[2] The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The in silico evaluation of 5-bromoindole derivatives as EGFR inhibitors typically follows a structured workflow.
Molecular Docking Protocol for EGFR Inhibitors
The computational docking studies for 5-bromoindole derivatives against EGFR generally adhere to the following protocol:
-
Receptor Preparation: The three-dimensional crystal structure of the EGFR tyrosine kinase domain is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1M17, which features the EGFR kinase domain in complex with the known inhibitor erlotinib.[1][3] The protein structure is then prepared by removing water molecules and the co-crystallized ligand. Hydrogen atoms are added to the protein structure to ensure proper ionization states.[1]
-
Ligand Preparation: The 2D structures of the 5-bromoindole derivatives are sketched and then converted into 3D structures. These structures are subsequently prepared and optimized using tools like LigPrep to generate different tautomers and ionization states at a physiological pH.[1]
-
Grid Generation and Molecular Docking: A receptor grid is generated around the ATP-binding site of EGFR, with its center defined by the position of the co-crystallized ligand (erlotinib).[1][3] Molecular docking is then performed using software such as GLIDE (Grid-based Ligand Docking with Energetics) or AutoDock VINA to predict the binding pose and affinity of each 5-bromoindole derivative within the EGFR active site.[1][3]
Signaling Pathways and Visualization
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth, survival, proliferation, and differentiation.[4] Aberrant EGFR signaling is a hallmark of many cancers. The binding of ligands, such as EGF, to EGFR initiates a cascade of downstream signaling events.
Caption: EGFR Signaling Pathway.
The workflow for a typical comparative docking study is a systematic process that bridges computational analysis with experimental validation.
Caption: Comparative Docking Study Workflow.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive operational and logistical plan for the safe and compliant disposal of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester (CAS No. 153501-30-5). Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The following guidance is based on the general principles for the disposal of halogenated organic compounds and safety data for structurally similar chemicals, such as 5-Bromoindole and Ethyl 5-bromoindole-2-carboxylate. It is imperative to handle this compound with the caution required for a potentially hazardous substance.
I. Immediate Safety and Hazard Considerations
Based on data from similar brominated indole derivatives, this compound should be treated as a hazardous substance with the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
-
Combustible Solid: The compound is a solid that may be combustible.
II. Personal Protective Equipment (PPE)
Prior to handling or disposing of this compound, all personnel must be equipped with the appropriate PPE.
| Protection Type | Specific Equipment | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves prior to use.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Use in a well-ventilated area, preferably a chemical fume hood.[1] |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants. | Impervious clothing should be worn.[1] |
| Foot Protection | Closed-toe shoes. |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must be followed to prevent harm to personnel and the environment.
Step 1: Waste Segregation
-
Collect all waste containing this compound, including contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), in a designated hazardous waste container.
-
This compound is a halogenated organic compound. Do not mix with non-halogenated organic waste.[4]
Step 2: Container Labeling
-
The waste container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste." [4]
-
List all chemical contents, including "this compound," without using abbreviations.
-
Ensure the container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated, and cool, dry area, away from direct sunlight and heat sources.[4]
-
The storage area should be equipped with secondary containment to mitigate spills.
-
Store separately from incompatible materials such as strong oxidizing agents, alkalis, and reducing agents.[4]
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The primary and recommended method of disposal for halogenated organic waste is incineration at a regulated facility.
-
Do not dispose of this chemical down the drain or in regular trash.
IV. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Control Ignition Sources: If the material is flammable, extinguish all nearby ignition sources.
-
Contain the Spill: Prevent the further spread of the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For solutions, absorb with an inert, non-combustible material like vermiculite or sand.
-
Collect and Package for Disposal: Place all contaminated materials into a suitable, labeled container for hazardous waste disposal, following the protocol outlined in Section III.
-
Decontaminate: Clean the spill area thoroughly.
V. Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for the proper handling and disposal of this compound.
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
Caption: Logical relationship of steps in the spill response plan for this compound.
References
Essential Safety and Operational Guide for 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester (CAS No. 153501-30-5). Adherence to these protocols is critical for ensuring personal safety and maintaining a safe laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 153501-30-5 |
| Molecular Formula | C₁₁H₁₀BrNO₃ |
| Molecular Weight | 284.11 g/mol |
| Purity | ≥98% |
| Storage Temperature | 4°C, stored under nitrogen |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| Equipment | Specifications |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing. |
| Hand Protection | Chemical-resistant nitrile gloves. Double gloving is recommended. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if not working in a certified chemical fume hood. |
| Footwear | Closed-toe shoes. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
2. Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
When weighing the solid, use a spatula and handle it carefully to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers of the chemical sealed when not in use.
3. Post-Handling:
-
Thoroughly decontaminate all work surfaces with an appropriate solvent.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
1. Waste Segregation:
-
Dispose of all solid waste contaminated with this chemical in a designated, sealed container labeled "Halogenated Organic Solid Waste."
-
Dispose of all liquid waste containing this chemical in a designated, sealed container labeled "Halogenated Organic Liquid Waste."[1][2]
-
Do not mix with non-halogenated waste streams.[1]
2. Container Management:
-
Ensure waste containers are compatible with the chemical and are kept closed except when adding waste.[1]
-
Label waste containers clearly with the full chemical name; do not use abbreviations.[1]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Experimental Workflow
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
